2-Acetylpyrimidine
Description
The exact mass of the compound 2-Acetylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Acetylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZUXKZZYDALEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967970 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-27-1 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Acetylpyrimidine CAS number and properties
An In-depth Technical Guide to 2-Acetylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-acetylpyrimidine, a key heterocyclic ketone. It details its chemical and physical properties, safety and handling protocols, synthesis and analysis methods, and known biological activities, with a focus on its relevance to research and drug development.
Chemical and Physical Properties
2-Acetylpyrimidine, with the CAS Number 1122-62-9 , is a versatile compound used in various chemical syntheses and as a flavoring agent.[1][2][3][4][5][6] Its key properties are summarized in the tables below.
Table 1: General and Physical Properties of 2-Acetylpyrimidine
| Property | Value | References |
| Molecular Formula | C₇H₇NO | [2][3][4][5][7][8] |
| Molecular Weight | 121.14 g/mol | [1][3][4][7] |
| Appearance | Colorless to pale yellow liquid | [1][8][9][10][11] |
| Odor | Popcorn-like, nutty, tobacco undertones | [1][8][9][12] |
| Melting Point | 8 - 13 °C (46 - 55 °F) | [3][7][8][13][14] |
| Boiling Point | 188 - 220 °C (370 - 428 °F) | [3][5][8][13][14][15] |
| Density | 1.08 - 1.102 g/cm³ at 25 °C | [8][14][15][16] |
| Flash Point | 73 - 76 °C (163 - 169 °F) | [3][5][7][8][12][13][16][17] |
| Refractive Index | n20/D 1.521 | [8][14][16] |
Table 2: Solubility and Chemical Data of 2-Acetylpyrimidine
| Property | Value | References |
| Water Solubility | 18.2 - 200 g/L at 20-25 °C | [2][7][8][14] |
| Solubility in Organics | Miscible with ethanol; Soluble in ether and acids | [1][7][8] |
| pKa | 2.643 (+1) at 25 °C | [8][14] |
| LogP | 0.85 | [1][2] |
Safety and Handling
2-Acetylpyrimidine is a combustible liquid and requires careful handling.[12][13][15] It is classified as toxic if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[1][12][13][17][18] It is also considered toxic to aquatic life.
Table 3: GHS Hazard Information for 2-Acetylpyrimidine
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][13][15][17][18] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][12][17][18] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][12][18] |
| Flammable Liquids | None | Warning | H227: Combustible liquid[12][13][15][17] |
| Hazardous to the Aquatic Environment | None | - | H401: Toxic to aquatic life |
Precautionary Measures:
-
Prevention: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.[12][13][15][19]
-
Response: If swallowed, immediately call a POISON CENTER or doctor. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. If in eyes, rinse cautiously with water for several minutes.[13][19]
-
Storage: Store in a well-ventilated place. Keep cool. Store locked up.[12][13][19]
Experimental Protocols
Synthesis of 2-Acetylpyrimidine
Several synthetic routes for 2-acetylpyrimidine have been reported. A common laboratory-scale synthesis involves the Grignard reaction.[3] An alternative method utilizes 2-picolinic acid as the starting material.[20]
Method 1: Grignard Reaction from 2-Bromopyridine [3] This procedure involves the acylation of 2-bromopyridine using a Grignard reagent. The general steps are:
-
Formation of the Grignard reagent from 2-bromopyridine and magnesium.
-
Acylation of the Grignard reagent with an appropriate acetylating agent.
-
Aqueous workup and purification of the product.
Method 2: From 2-Picolinic Acid [20] This method involves a three-step process:
-
Conversion of 2-picolinic acid to 2-picolinoyl chloride using a chlorinating agent.
-
Reaction of 2-picolinoyl chloride with a malonic ester derivative.
-
Hydrolysis and decarboxylation to yield 2-acetylpyrimidine.
A generalized workflow for the synthesis starting from 2-picolinic acid is depicted below.
Caption: Synthesis of 2-Acetylpyrimidine from 2-Picolinic Acid.
Purification and Analysis
Purification of 2-acetylpyrimidine derivatives can be achieved using chromatographic techniques. For instance, cation-exchange chromatography has been effectively used for the purification of related 2-aminopyridine derivatives.[21]
Standard analytical methods for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[22][23]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl group.[23][24]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]
Biological Activity and Applications
2-Acetylpyrimidine is recognized by the FDA as a "generally recognized as safe" (GRAS) substance for use as a food additive, where it imparts a popcorn-like flavor.[9][14][25] Beyond its role in the food industry, 2-acetylpyrimidine and its derivatives have attracted interest in medicinal chemistry.
Antimicrobial and Anticancer Research:
-
Complexes of 2-acetylpyrimidine derivatives have demonstrated moderate antimicrobial activity against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus, Acinetobacter baumannii, and Pseudomonas aeruginosa.[26] These complexes showed low cytotoxicity towards the MCF-7 breast cancer cell line.[26]
-
2-Acetylpyridine thiosemicarbazones have been identified as potent iron chelators and exhibit antiproliferative properties.[16][27]
-
Recent studies on copper(II) complexes derived from ligands that include 2-acetylpyridine suggest their potential as anticancer agents.
Metabolism:
-
Studies on the biotransformation of 2-acetylpyridine in rat liver S-9 fractions have shown that the metabolism primarily involves the enantioselective reduction of the carbonyl group.[25]
Due to its widespread use and the potential for human exposure, the National Toxicology Program nominated 2-acetylpyridine for further toxicological testing.[25]
Signaling Pathways
Currently, there is limited information available on specific signaling pathways directly modulated by 2-acetylpyrimidine itself. The biological activities reported are often associated with its more complex derivatives or metal complexes. For example, the antiproliferative effects of its thiosemicarbazone derivatives are linked to their ability to chelate iron, thereby interfering with cellular processes that depend on this metal. A simplified representation of this mechanism is shown below.
Caption: Iron Chelation Mechanism of Action.
References
- 1. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylpyridine CAS#: 1122-62-9 [m.chemicalbook.com]
- 3. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. accustandard.com [accustandard.com]
- 6. 2-acetyl pyridine, 1122-62-9 [thegoodscentscompany.com]
- 7. 2-Acetylpyridine, 98% | Fisher Scientific [fishersci.ca]
- 8. chembk.com [chembk.com]
- 9. innospk.com [innospk.com]
- 10. 2-Acetylpyridine(1122-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. synerzine.com [synerzine.com]
- 13. aksci.com [aksci.com]
- 14. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 2-乙酰基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 17. 2-Acetylpyridine | 1122-62-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 21. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
- 23. jetir.org [jetir.org]
- 24. mdpi.com [mdpi.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. japsonline.com [japsonline.com]
- 27. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]
An In-depth Technical Guide to 2-Acetylpyrimidine: Molecular Formula, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylpyrimidine, a key heterocyclic ketone, is a molecule of significant interest in the fields of flavor chemistry, organic synthesis, and pharmaceutical development. Its unique structural features, comprising a pyrimidine ring and an acetyl group, impart a characteristic popcorn-like aroma and provide versatile reactivity for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular formula, structure, and physicochemical properties of 2-acetylpyrimidine. Detailed experimental protocols for its synthesis and characterization by modern spectroscopic techniques are presented to facilitate its practical application in a laboratory setting.
Molecular Formula and Structure
2-Acetylpyrimidine is an organic compound with the systematic IUPAC name 1-(pyridin-2-yl)ethanone. It is also commonly known by several synonyms, including methyl 2-pyridyl ketone and 2-acetopyridine.[1]
Molecular Formula: C₇H₇NO[2]
Molecular Weight: 121.14 g/mol [2]
CAS Number: 1122-62-9[1]
The structure of 2-acetylpyrimidine consists of a pyridine ring substituted with an acetyl group at the 2-position. The presence of the electronegative nitrogen atom in the aromatic ring and the carbonyl group influences the molecule's chemical reactivity and physical properties.
Chemical Structure:
Caption: 2D structure of 2-Acetylpyrimidine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-acetylpyrimidine is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Physical State | Liquid | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Popcorn-like, roasted | [4] |
| Melting Point | 8-10 °C | [4][5] |
| Boiling Point | 188-189 °C (at 760 mmHg) | [4][5][6] |
| Density | 1.08 g/mL at 25 °C | [4][5][6] |
| Refractive Index (n20/D) | 1.521 | [4][6] |
| Solubility | Soluble in water (18.2 g/100g at 25°C), ether, and acids. | [1][6] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [3] |
Experimental Protocols
Synthesis of 2-Acetylpyrimidine
Several synthetic routes to 2-acetylpyrimidine have been reported. A common and effective laboratory-scale synthesis involves the acylation of 2-bromopyridine via a Grignard reagent.[7] An alternative industrial method starts from the more readily available 2-picolinic acid.[5] The latter is detailed below.
Workflow for the Synthesis of 2-Acetylpyrimidine from 2-Picolinic Acid:
Caption: Synthesis workflow of 2-Acetylpyrimidine.
Detailed Protocol for Synthesis from 2-Picolinic Acid: [4][5]
Step 1: Acyl Chlorination
-
To a stirred solution of 2-picolinic acid in an inert solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain 2-picolinoyl chloride.
Step 2: Condensation
-
In a separate flask, prepare a solution of di-tert-butyl malonate and a base (e.g., sodium hydride) in an inert solvent (e.g., THF).
-
Slowly add the 2-picolinoyl chloride obtained in the previous step to this mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield di-tert-butyl 2-picolinoylmalonate.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the di-tert-butyl 2-picolinoylmalonate in a mixture of acetic acid and aqueous sulfuric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-acetylpyrimidine.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-acetylpyrimidine.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring.[8]
Experimental Protocol:
-
Dissolve approximately 10-20 mg of the purified 2-acetylpyrimidine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to the solvent residual peak or an internal standard (e.g., TMS).
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 2-acetylpyrimidine. Key vibrational frequencies include the C=O stretch of the ketone and the C=N and C=C stretching vibrations of the pyridine ring.[9]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of liquid 2-acetylpyrimidine directly onto the ATR crystal.
-
Acquire the FTIR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Identify the characteristic absorption bands and their corresponding functional groups.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-acetylpyrimidine, confirming its identity.
Experimental Protocol (Electron Ionization - EI):
-
Introduce a dilute solution of 2-acetylpyrimidine in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionize the sample using a standard electron energy (typically 70 eV).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak (M⁺) corresponding to the molecular weight of 2-acetylpyrimidine and analyze the major fragment ions.
Applications in Research and Development
2-Acetylpyrimidine serves as a versatile building block in organic synthesis. The acetyl group can undergo a variety of chemical transformations, while the pyridine nitrogen can act as a ligand for metal catalysts.[3] This dual reactivity makes it a valuable precursor for the synthesis of pharmaceuticals and other biologically active compounds.[10] For instance, it is a key intermediate in the synthesis of Schiff bases and other heterocyclic systems with potential medicinal applications.[11]
Conclusion
This technical guide has provided a detailed overview of the molecular formula, structure, and physicochemical properties of 2-acetylpyrimidine. The experimental protocols for its synthesis and spectroscopic characterization offer a practical resource for researchers. The unique properties and synthetic versatility of 2-acetylpyrimidine continue to make it a molecule of high interest in both academic and industrial research.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Acetylpyridine(1122-62-9) 1H NMR spectrum [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 5. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 11. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylpyrimidine is a heterocyclic ketone that serves as a versatile building block in organic synthesis and drug discovery. Its unique chemical structure, featuring a pyrimidine ring linked to an acetyl group, imparts a range of interesting physical and chemical properties. This technical guide provides a comprehensive overview of 2-acetylpyrimidine, including its fundamental properties, synthesis methodologies, key chemical reactions, and biological significance, with a particular focus on its applications in medicinal chemistry.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2-acetylpyrimidine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂O | [1] |
| Molecular Weight | 122.13 g/mol | [1] |
| CAS Number | 1122-62-9 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pungent, pyridine-like | [2] |
| Melting Point | 8-10 °C | [3] |
| Boiling Point | 188-189 °C (at 760 mmHg) | [3] |
| Density | 1.08 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.521 | [3] |
| Solubility | Soluble in organic solvents like ethanol and ether. Partially soluble in water. | [2] |
| Flash Point | 73 °C (163 °F) | [3] |
Synthesis of 2-Acetylpyrimidine: Experimental Protocols
Several synthetic routes to 2-acetylpyrimidine have been reported. The following sections detail the most common and effective methods.
Synthesis via Grignard Reaction
The Grignard reaction is a widely employed method for the synthesis of 2-acetylpyrimidine, typically involving the reaction of a pyridine-derived Grignard reagent with an acetylating agent.
Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. The flask is then charged with anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromopyridine in the same anhydrous solvent is added dropwise to the magnesium suspension. A crystal of iodine may be added to initiate the reaction. The reaction mixture is gently refluxed until the magnesium is consumed, yielding the 2-pyridylmagnesium bromide Grignard reagent.[4][5]
-
Acylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acetyl chloride or acetic anhydride in anhydrous diethyl ether or THF is added dropwise with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford 2-acetylpyrimidine.
Synthesis via Oxidation of 2-Ethylpyridine
Another common method involves the catalytic oxidation of 2-ethylpyridine.
Protocol:
-
Catalyst Preparation: A vanadium oxide-based catalyst, often modified with other metal oxides, is typically used.[2][6]
-
Vapor-Phase Oxidation: 2-Ethylpyridine is vaporized and mixed with a stream of air or oxygen. This gaseous mixture is then passed over the heated catalyst bed in a tubular reactor.[7]
-
Reaction Conditions: The reaction temperature is a critical parameter and is generally maintained in the range of 250-450 °C. The flow rates of the reactants are carefully controlled to optimize the conversion and selectivity.[7]
-
Product Collection and Purification: The reaction products are cooled and condensed. The resulting liquid mixture is then subjected to fractional distillation to isolate 2-acetylpyrimidine from unreacted starting material and byproducts.
Chemical Reactivity and Derivatives
The chemical reactivity of 2-acetylpyrimidine is characterized by the interplay between the electron-deficient pyrimidine ring and the reactive acetyl group. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.
Synthesis of Schiff Bases
A prominent reaction of 2-acetylpyrimidine is its condensation with primary amines to form Schiff bases. These compounds are of significant interest due to their coordination chemistry and biological activities.
General Protocol for Schiff Base Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyrimidine in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.
-
Reflux: The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[1][8]
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[1]
Synthesis of Thiosemicarbazones
Thiosemicarbazones derived from 2-acetylpyrimidine have garnered considerable attention due to their potent biological activities, particularly as iron chelators and anticancer agents.[9][10][11]
General Protocol for Thiosemicarbazone Synthesis:
-
Reaction Setup: Dissolve 2-acetylpyrimidine in a suitable solvent, typically ethanol.
-
Addition of Thiosemicarbazide: Add an equimolar amount of the appropriate thiosemicarbazide derivative to the solution.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The reaction is typically catalyzed by a small amount of acid.
-
Product Isolation: After cooling, the thiosemicarbazone product usually crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried.
Biological Significance and Applications in Drug Development
2-Acetylpyrimidine and its derivatives have emerged as promising scaffolds in the development of novel therapeutic agents.
Anticancer Activity and Iron Chelation
A significant body of research has focused on the anticancer properties of 2-acetylpyrimidine thiosemicarbazones.[9][10][11] These compounds have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[10]
The primary mechanism of their anticancer action is believed to be through the chelation of intracellular iron.[9][10][11] Iron is an essential cofactor for many enzymes involved in cell growth and proliferation, including ribonucleotide reductase, which is crucial for DNA synthesis. By sequestering iron, these thiosemicarbazones disrupt these vital cellular processes, leading to cell cycle arrest and apoptosis.[12]
Furthermore, the iron complexes of these ligands can be redox-active, participating in the generation of reactive oxygen species (ROS) that induce oxidative stress and contribute to cancer cell death.[9]
Experimental Protocol: Ferrous Ion Chelating Assay
The ability of 2-acetylpyrimidine derivatives to chelate iron can be quantified using the ferrous ion chelating (FIC) assay with ferrozine.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Create a series of dilutions to be tested.
-
Reaction Mixture: In a microplate well or a test tube, mix a specific volume of the sample at different concentrations with a solution of ferrous chloride (FeCl₂). The mixture is incubated for a short period at room temperature.[13]
-
Ferrozine Addition: A solution of ferrozine is added to the mixture. Ferrozine forms a stable, colored complex with ferrous ions.
-
Absorbance Measurement: After a further incubation period in the dark, the absorbance of the ferrozine-Fe²⁺ complex is measured spectrophotometrically at 562 nm.[13]
-
Calculation: The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated. A decrease in absorbance indicates the chelating activity of the test compound. EDTA is commonly used as a positive control.[13]
Cytotoxicity Evaluation: MTT Assay
The cytotoxicity of 2-acetylpyrimidine derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[14][15]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-acetylpyrimidine derivative for a specific duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for a few hours at 37°C.[14][17]
-
Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent solution) is then added to each well to dissolve the formazan crystals.[14][18]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15]
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Potential Signaling Pathways
While the precise signaling pathways modulated by 2-acetylpyrimidine derivatives are still under active investigation, recent studies on related thiosemicarbazones suggest their involvement in critical cancer-related pathways. For instance, in neuroblastoma, these compounds have been shown to downregulate the expression of N-MYC and c-MYC, key oncogenic drivers.[19][20] They also affect the epidermal growth factor receptor (EGFR) signaling pathway by downregulating total EGFR and its phosphorylation.[19][20] The upregulation of N-myc downstream regulated gene 1 (NDRG1), a tumor suppressor, is another observed effect.[19]
Conclusion
2-Acetylpyrimidine is a compound of significant interest in both synthetic and medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups make it a valuable starting material for the creation of diverse molecular architectures. The remarkable biological activities of its derivatives, particularly the thiosemicarbazones, as potent anticancer agents and iron chelators, highlight its potential in the development of novel therapeutics. Further exploration of the structure-activity relationships and the elucidation of the precise molecular targets and signaling pathways will undoubtedly pave the way for the design of next-generation drugs based on the 2-acetylpyrimidine scaffold. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of this versatile molecule.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 7. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Iron-Chelation Treatment by Novel Thiosemicarbazone Targets Major Signaling Pathways in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iron-Chelation Treatment by Novel Thiosemicarbazone Targets Major Signaling Pathways in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence and Analysis of 2-Acetylpyrimidine and its Analogs in Food and Beverages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence, formation pathways, and analytical methodologies for 2-acetylpyrimidine and its closely related and more frequently studied analog, 2-acetylpyridine. Given the prevalence of 2-acetylpyridine in the scientific literature concerning food and beverage aroma, this guide will focus on this compound as a proxy for understanding the broader class of acetylated pyridine and pyrimidine derivatives. This document is intended to be a comprehensive resource for professionals in research, new product development, and quality control within the food, beverage, and pharmaceutical industries.
Natural Occurrence and Sources
2-Acetylpyridine is a volatile heterocyclic compound that contributes significantly to the desirable roasty, nutty, and popcorn-like aromas of a variety of food and beverage products.[1][2] Its presence is largely a result of thermal processing, but it has also been identified in unheated natural products.
The primary sources of naturally occurring 2-acetylpyridine are foods and beverages that undergo heating during their production, such as roasted coffee beans, baked bread, and corn tortillas.[1][3] It is also found in fermented products like beer and whiskey.[1] The presence of 2-acetylpyridine has been reported in a wide array of other products including wheaten bread, cooked beef and lamb, cocoa, black tea, and roasted nuts.[2][4]
Quantitative Data on 2-Acetylpyridine Occurrence
The concentration of 2-acetylpyridine can vary significantly depending on the food matrix, processing conditions, and analytical methods employed. The following tables summarize the reported concentrations of 2-acetylpyridine and a related compound, 2-acetyl-3,4,5,6-tetrahydropyridine (ATHP), in various food products.
Table 1: Concentration of 2-Acetylpyridine in Food Products
| Food Product | Concentration | Reference |
| Dough from spray-dried masa flour | 8 ppb | [5] |
| Tortillas from fresh masa dough | 2 ppb | [5] |
Table 2: Concentration of 2-Acetyl-3,4,5,6-tetrahydropyridine (ATHP) in Sour Beer
| Sample Description | Concentration (µg/L) | Reference |
| Sour Beer Samples | 1.64 ± 0.06 to 57.96 ± 2.15 |
Formation and Biosynthesis
The formation of 2-acetylpyridine in food products is predominantly attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3] In contrast, the biosynthesis of pyridine alkaloids in plants follows distinct metabolic pathways.
Maillard Reaction Pathway
The Maillard reaction is a non-enzymatic browning reaction that is responsible for the development of flavor and color in many cooked foods. The formation of 2-acetylpyridine through this pathway is believed to involve the reaction of proline or ornithine with reducing sugars. The general steps leading to the formation of such flavor compounds are outlined below.
Biosynthesis of Pyridine Alkaloids
In plants, pyridine alkaloids are synthesized through metabolic pathways involving precursors such as aspartate and lysine.[6][7] The biosynthesis of nicotine, a well-studied pyridine alkaloid, involves the coupling of a pyridine ring derived from nicotinic acid and a pyrrolidine ring from ornithine.[8] While a direct biosynthetic pathway to 2-acetylpyrimidine in plants is not well-documented, it is plausible that it could arise from modifications of intermediates in the broader pyridine alkaloid biosynthesis pathways.
Experimental Protocols
The analysis of 2-acetylpyridine and related volatile compounds in complex food and beverage matrices requires sophisticated extraction and analytical techniques to achieve the necessary sensitivity and selectivity.
Extraction of Volatile Compounds
Several methods are employed for the extraction of volatile and semi-volatile compounds from food matrices. The choice of method depends on the nature of the sample and the target analytes.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is widely used for the analysis of volatile compounds in beverages like beer.[9][10] A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition onto the fiber and are then thermally desorbed into the injector of a gas chromatograph.
-
Typical Protocol for Beer Analysis:
-
A sample of beer (e.g., 5-10 mL) is placed in a headspace vial.
-
An internal standard may be added for quantification.
-
The vial is equilibrated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 min) to allow volatiles to partition into the headspace.
-
The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 min) to adsorb the analytes.
-
The fiber is then retracted and introduced into the hot GC injector for thermal desorption of the analytes.[9][11]
-
-
-
Solvent-Assisted Flavor Evaporation (SAFE): This is a high-vacuum distillation technique that is particularly suitable for the isolation of thermally labile aroma compounds from complex matrices like coffee. It allows for the separation of volatile compounds from non-volatile components at low temperatures, thus minimizing artifact formation.
-
General Protocol:
-
The sample is homogenized and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The extract is dried over anhydrous sodium sulfate and filtered.
-
The dried extract is introduced into the SAFE apparatus.
-
A high vacuum is applied, and the sample is gently heated (e.g., 40°C).
-
Volatile compounds distill and are collected in a cold trap (e.g., liquid nitrogen).
-
The collected distillate is then concentrated for analysis.
-
-
-
Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS): This is a sample preparation technique that involves an extraction and cleanup step. It is widely used for the analysis of pesticides and other contaminants in food, and has been adapted for the analysis of flavor compounds in beverages.[12][13][14]
-
General Protocol for Beverages:
-
A sample of the beverage is mixed with an extraction solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride).
-
The mixture is shaken vigorously and then centrifuged to separate the layers.
-
An aliquot of the organic layer is transferred to a tube containing a cleanup sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.
-
The mixture is again vortexed and centrifuged.
-
-
Analytical Instrumentation
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the identification and quantification of 2-acetylpyridine and other volatile flavor compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: The extracted volatile compounds are separated based on their boiling points and polarity on a chromatographic column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
Typical GC-MS Parameters for Beer Volatiles:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient is used to separate compounds with a wide range of boiling points (e.g., start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.[9]
-
-
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of 2-acetylpyridine in a food or beverage sample.
Conclusion
2-Acetylpyridine is a key aroma compound found in a diverse range of food and beverage products, primarily formed through the Maillard reaction during thermal processing. While its natural occurrence in unheated materials is less documented, the biosynthesis of related pyridine alkaloids in plants provides a potential avenue for its formation. The accurate quantification of 2-acetylpyridine requires robust extraction and analytical methods, with HS-SPME-GC-MS and SAFE-GC-MS being powerful tools for researchers. This guide provides a foundational understanding of the natural sources, formation pathways, and analytical strategies for this important flavor compound, serving as a valuable resource for professionals in the food, beverage, and pharmaceutical sciences. Further research is warranted to elucidate the specific biosynthetic pathways of 2-acetylpyrimidine in various organisms and to expand the quantitative database of its occurrence in a wider variety of natural and processed products.
References
- 1. 2-Acetylpyridine | The Fragrance Conservatory [fragranceconservatory.com]
- 2. Cas 1122-62-9,2-Acetylpyridine | lookchem [lookchem.com]
- 3. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 4. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID. | Semantic Scholar [semanticscholar.org]
- 11. brjac.com.br [brjac.com.br]
- 12. QueChERS SPE in Food and Beverage Testing [fishersci.com]
- 13. QuEChERS: Home [quechers.eu]
- 14. Chemometric Optimization of QuEChERS Extraction Method for Polyphenol Determination in Beers by Liquid Chromatography w… [ouci.dntb.gov.ua]
- 15. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
Unlocking the Therapeutic Potential of Acetyl-Heterocyclic Compounds: A Technical Overview of Biological Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-heterocyclic compounds, a class of organic molecules characterized by an acetyl group attached to a heterocyclic ring system, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. Among these, derivatives of 2-acetylpyridine and, to a lesser extent, 2-acetylpyrimidine, have emerged as promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities, mechanisms of action, and relevant experimental methodologies associated with these compounds, with a primary focus on the more extensively studied 2-acetylpyridine derivatives due to the limited available data on 2-acetylpyrimidine.
The core structure, featuring a reactive acetyl group and a nitrogen-containing heterocyclic ring, allows for a wide range of chemical modifications, leading to derivatives with activity against cancer, microbial infections, and specific enzyme targets. This document aims to consolidate the current understanding of these compounds to aid researchers in their drug discovery and development endeavors.
Biological Activity of 2-Acetyl-Heterocycle Derivatives
The primary therapeutic potential of this class of compounds has been identified in the fields of oncology and antimicrobial chemotherapy. The following sections and tables summarize the key findings and quantitative data.
Anticancer and Antiproliferative Activity
Derivatives of 2-acetylpyridine, particularly thiosemicarbazones and their metal complexes, have demonstrated significant cytotoxicity against a range of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of 2-Acetylpyridine Derivatives
| Compound/Derivative | Cell Line(s) | Assay | Activity (IC50) | Reference(s) |
| 2-Acetylpyridine 4N-ethylthiosemicarbazone (HAc4Et) | Panel of human tumor cell lines | Sulforhodamine B (SRB) | Mean: 0.9 nM | [1] |
| [Pt(Ac4Et)2] | Panel of human tumor cell lines | Sulforhodamine B (SRB) | Mean: 0.7 nM | [1] |
| [Pd(Ac4Et)2] | Panel of human tumor cell lines | Sulforhodamine B (SRB) | Mean: 0.5 nM | [1] |
| 2-Acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone (TSC01) | Breast and glioma cells | Not specified | Antitumor activity noted | [2] |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast cancer) | MTT | 45 µM | [3] |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast cancer) | MTT | 47.7 µM | [3] |
| Imidazo[1,2-a]pyridine derivative (IP-7) | HCC1937 (Breast cancer) | MTT | 79.6 µM | [3] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver cancer) | Not specified | 4.5 ± 0.3 µM | [4] |
Enzyme Inhibition
Certain pyridine derivatives have been shown to be effective inhibitors of specific enzymes, highlighting a potential mechanism for their therapeutic effects.
Table 2: Enzyme Inhibition by Pyridine Derivatives
| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference(s) |
| Pyridine acyl sulfonamide derivative (compound 23) | Cyclooxygenase-2 (COX-2) | 0.8 µM | [5] |
Antimicrobial and Antifungal Activity
Complexes and derivatives of 2-acetylpyridine have also shown promise as antimicrobial agents.
Table 3: Antimicrobial Activity of 2-Acetylpyridine Derivatives
| Compound/Derivative | Organism(s) | Activity | Reference(s) |
| 2-Acetylpyridine complexes | Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa | Moderate zone of inhibition | [6] |
| Condensation products of 2-acetylpyridine | Various bacteria and fungi | Moderate antimicrobial and antifungal activity | [7] |
Mechanism of Action
The anticancer activity of 2-acetyl-heterocycle derivatives appears to be multifactorial, primarily involving the induction of programmed cell death (apoptosis) and interference with the cell cycle.
Induction of Apoptosis
Studies on imidazo[1,2-a]pyridine derivatives have elucidated a mechanism involving the activation of the extrinsic apoptosis pathway. This is characterized by the activation of caspase-8 and caspase-7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.[3] Furthermore, some pyridine compounds have been shown to upregulate the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK), both of which are critical mediators of apoptotic signaling.[4]
Proposed apoptotic signaling pathway for certain 2-acetyl-heterocycle derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle. Imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest by increasing the levels of p53 and p21, a cyclin-dependent kinase inhibitor.[3] Other pyridine derivatives have been shown to induce G2/M phase arrest.[4]
Mechanism of cell cycle arrest induced by 2-acetyl-heterocycle derivatives.
Inhibition of Signaling Pathways
Some derivatives have been shown to inhibit pro-survival signaling pathways, such as the Akt pathway. Lower levels of phosphorylated Akt (pAKT) were observed in cells treated with an imidazo[1,2-a]pyridine compound, suggesting that the inhibition of this pathway contributes to its anticancer effects.[3]
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological activity of these compounds. Researchers should optimize these protocols for their specific experimental conditions.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8][9]
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[8][9]
Workflow for the MTT cell viability assay.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay quantifies cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay.
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[10]
-
Washing: Wash the plates multiple times with water to remove TCA and air dry.[10]
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.[10]
-
Solubilization: Add a Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Absorbance Reading: Measure the absorbance at approximately 510 nm.[10]
Western Blot for Apoptosis Markers
This technique is used to detect specific proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[11][12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, p53).[11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]
Conclusion
Derivatives of 2-acetyl-heterocycles, particularly those based on the 2-acetylpyridine scaffold, represent a versatile and potent class of compounds with significant therapeutic potential, especially in oncology. Their ability to induce apoptosis and cell cycle arrest through various signaling pathways makes them attractive candidates for further development. While data on 2-acetylpyrimidine itself is limited, the broader class of related compounds provides a strong rationale for its investigation. The experimental protocols and mechanisms detailed in this guide offer a foundational resource for researchers aiming to explore and advance the therapeutic applications of these promising molecules.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Applications of 2-Acetylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-acetylpyrimidine represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their scaffold is a key feature in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-acetylpyrimidine derivatives, with a primary focus on the widely employed Claisen-Schmidt condensation reaction. Furthermore, this guide details their diverse pharmacological applications, including their roles as anticancer, antimicrobial, anthelmintic, antidiabetic, antiviral, and anti-inflammatory agents, and as inhibitors of key signaling kinases. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of their activities and visual representations of their mechanisms of action.
Synthesis of 2-Acetylpyrimidine Derivatives
The principal and most versatile method for synthesizing 2-acetylpyrimidine derivatives commences with the synthesis of chalcone intermediates. This is typically achieved through the Claisen-Schmidt condensation of 2-acetylpyridine with various aromatic or heteroaromatic aldehydes. The resulting α,β-unsaturated ketones (chalcones) are then cyclized with reagents like urea, thiourea, or guanidine hydrochloride to yield the desired pyrimidine ring structure.
General Synthetic Scheme
The overall synthetic strategy can be depicted as a two-step process:
Caption: General workflow for the synthesis of 2-acetylpyrimidine derivatives.
Experimental Protocols
1.2.1. Synthesis of Chalcone Intermediates (General Procedure)
This protocol is based on the Claisen-Schmidt condensation reaction.[1][2]
-
Materials: 2-acetylpyridine, substituted aromatic aldehyde, ethanol, and an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-acetylpyridine and the selected aromatic aldehyde in ethanol.
-
Slowly add a 10-40% aqueous solution of KOH or NaOH to the mixture with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the solid product, wash it with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.
-
1.2.2. Synthesis of Pyrimidine Derivatives from Chalcones (Conventional Method)
This protocol describes the cyclization of a chalcone with urea to form the pyrimidine ring.[3][4]
-
Materials: Synthesized chalcone, urea, ethanol (95%), and 40% aqueous potassium hydroxide (KOH) solution.
-
Procedure:
-
Dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL) in a round-bottom flask.
-
Slowly add the 40% aqueous KOH solution (10 mL) while stirring continuously.
-
Reflux the reaction mixture on a water bath for 3-4 hours, monitoring the reaction progress with TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with dilute HCl to precipitate the pyrimidine derivative.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the product from a suitable solvent, such as rectified spirit, to obtain the pure 2-acetylpyrimidine derivative.
-
1.2.3. Microwave-Assisted Synthesis of Pyrimidine Derivatives
This method offers a greener and more efficient alternative to conventional heating.[3][4]
-
Materials: Synthesized chalcone, urea, ethanol (95%), and 40% aqueous potassium hydroxide (KOH) solution.
-
Procedure:
-
In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).
-
Add the 40% aqueous KOH solution (10 mL) with stirring.
-
Place the reaction vessel in a microwave reactor and irradiate at a suitable power level (e.g., 210 W) for 7-10 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Neutralize with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry the synthesized pyrimidine derivative.
-
Synthesis Yields
The yields of the synthesized chalcones and their corresponding pyrimidine derivatives can vary depending on the specific substrates and reaction conditions used. Below is a summary of reported yields for representative derivatives.
| Chalcone Derivative | Synthesis Method | Yield (%) | Pyrimidine Derivative | Synthesis Method | Yield (%) | Reference |
| 1-(Pyridin-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one | Stirring | 76.55 | - | - | - | [2] |
| 1-(Pyridin-2-yl)-3-phenylprop-2-en-1-one | Stirring | 66.44 | - | - | - | [2] |
| 1-(Pyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Stirring | 60.86 | - | - | - | [2] |
| 3-(4-Chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-one | Conventional | 69.5 | 4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2(1H)-one | Conventional | - | [5] |
| 1-(Pyridin-4-yl)-3-tolylprop-2-en-1-one | Conventional | 66.17 | - | - | - | [5] |
| 3-(4-Methoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one | Conventional | 62.92 | - | - | - | [5] |
| 6-phenyl-4-styrylpyrimidin-2(1H)-one | - | - | 6-phenyl-4-styrylpyrimidin-2(1H)-one | Reflux | 89 | [6] |
| 6-phenyl-4-styrylpyrimidin-2(1H)-thione | - | - | 6-phenyl-4-styrylpyrimidin-2(1H)-thione | Reflux | 83 | [6] |
| 4,6-diphenylpyrimidin-2(1H)-one | - | - | 4,6-diphenylpyrimidin-2(1H)-one | Reflux | 85 | [6] |
Applications of 2-Acetylpyrimidine Derivatives
2-Acetylpyrimidine derivatives have been extensively investigated for a wide array of pharmacological activities, positioning them as promising candidates for drug development.
Anticancer Activity
Numerous studies have highlighted the potential of 2-acetylpyrimidine derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as various kinases.
2.1.1. Kinase Inhibition
These derivatives have been shown to inhibit several protein kinases involved in cancer-related signaling pathways.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][3] Pyrimidine-based derivatives have been designed as potent VEGFR-2 inhibitors.[3] By blocking the VEGFR-2 signaling pathway, these compounds can effectively suppress tumor angiogenesis.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-acetylpyrimidine derivatives.
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.[6][7] Several pyrimidine derivatives have been identified as potent CDK9 inhibitors.[8][9]
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of 2-acetylpyridine thiosemicarbazones against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Acetylpyrimidine
Notice to Researchers, Scientists, and Drug Development Professionals:
This guide, therefore, serves to highlight the current informational gap regarding 2-Acetylpyrimidine's safety and to strongly caution against extrapolating data from 2-Acetylpyridine. The information provided below for 2-Acetylpyridine is for illustrative purposes only and should not be used as a substitute for a substance-specific Safety Data Sheet (SDS) and a thorough risk assessment for 2-Acetylpyrimidine.
The Critical Distinction: Pyrimidine vs. Pyridine
The core of the issue lies in the heterocyclic ring structure. Pyridine is a six-membered aromatic ring containing one nitrogen atom. Pyrimidine, also a six-membered aromatic ring, contains two nitrogen atoms at positions 1 and 3. This fundamental difference in the number and position of nitrogen atoms significantly alters the electronic properties, reactivity, and metabolic pathways of the molecule, thereby influencing its toxicological profile.
General Safety Precautions in the Absence of Specific Data
Given the lack of specific safety information for 2-Acetylpyrimidine, a highly precautionary approach is mandated. Researchers and professionals handling this compound should treat it as a substance of unknown toxicity and adhere to the most stringent safety protocols.
Key Recommended Precautions:
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Glove compatibility should be verified.
-
Body Protection: A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.
-
-
Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Hypothetical Experimental Protocols
In the absence of cited experiments for 2-Acetylpyrimidine, this section outlines the types of studies that would be necessary to establish a comprehensive safety profile. These are standard toxicological assays and should not be interpreted as existing data.
-
Acute Oral Toxicity (LD50): A study, typically following OECD Guideline 423, would involve the administration of single doses of 2-Acetylpyrimidine to rodents (usually rats) to determine the dose that is lethal to 50% of the test population.
-
Dermal Toxicity: Following a guideline such as OECD 402, this study would assess the toxic effects resulting from applying the substance to the skin.
-
Inhalation Toxicity: An experiment guided by OECD Guideline 403 would evaluate the toxicity of inhaled 2-Acetylpyrimidine.
-
Skin and Eye Irritation/Corrosion: In vitro or in vivo studies (e.g., OECD Guidelines 439 and 437) would be conducted to assess the potential for skin and eye damage upon contact.
-
Genotoxicity: A battery of tests, including the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay, would be required to assess the potential for the compound to induce genetic mutations.
-
Repeat Dose Toxicity: Sub-chronic (e.g., 28-day or 90-day) studies in rodents would be necessary to understand the effects of repeated exposure.
Visualizing Safety Workflows
The following diagrams illustrate standard laboratory safety procedures that are applicable when handling chemicals of unknown toxicity, such as 2-Acetylpyrimidine.
An In-depth Technical Guide to the Metabolism and Biotransformation of 2-Acetylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific studies on the metabolism and biotransformation of 2-acetylpyrimidine. Therefore, this guide is constructed based on established principles of xenobiotic metabolism and data from structurally analogous compounds, primarily 2-acetylpyridine and other pyrimidine derivatives. The metabolic pathways, experimental protocols, and quantitative data presented herein are predictive and intended to serve as a foundational resource for initiating research in this area.
Executive Summary
2-Acetylpyrimidine is a heterocyclic ketone with potential applications in various fields, including as a flavoring agent and a synthetic intermediate in medicinal chemistry. Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the predicted metabolic pathways of 2-acetylpyrimidine, detailed experimental protocols for its metabolic investigation, and a framework for the quantitative analysis of its biotransformation. The core metabolic route is anticipated to be a Phase I reduction of the acetyl group, followed by Phase II conjugation of the resulting alcohol.
Predicted Metabolic Pathways
The metabolism of 2-acetylpyrimidine is predicted to proceed through two main phases:
-
Phase I Metabolism: Primarily involves the reduction of the carbonyl group.
-
Phase II Metabolism: Involves the conjugation of the Phase I metabolite with endogenous molecules to increase water solubility and facilitate excretion.
Based on the metabolism of structurally similar compounds, the primary metabolic pathway of 2-acetylpyrimidine is the reduction of its acetyl group to form 1-(pyrimidin-2-yl)ethanol. This reaction is catalyzed by NADPH-dependent carbonyl reductases, which are abundant in the liver cytosol and microsomes. While oxidation by cytochrome P450 enzymes is a common metabolic route for many xenobiotics, studies on the analogous compound, 2-acetylpyridine, suggest that carbonyl reduction is the predominant initial metabolic step.
The resulting secondary alcohol, 1-(pyrimidin-2-yl)ethanol, is then expected to undergo Phase II conjugation reactions. The primary conjugation pathways are predicted to be glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). These reactions occur primarily in the liver and result in the formation of highly water-soluble glucuronide and sulfate conjugates, which are readily eliminated from the body, mainly through urine.
2-Acetylpyridine: An In-depth Technical Guide to a Potent Volatile Flavor Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylpyridine is a potent, volatile heterocyclic ketone that plays a significant role in the flavor and fragrance industry.[1][2][3] It is characterized by a distinctive popcorn-like aroma with nutty, roasted, and cereal-like undertones.[1][4][5] This compound is a key contributor to the desirable flavor profiles of a wide variety of food products, including baked goods, snack foods, and beverages.[1][4][6] Beyond its sensory properties, 2-acetylpyridine also serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][7] This technical guide provides a comprehensive overview of 2-acetylpyridine, focusing on its chemical and physical properties, sensory characteristics, natural occurrence, synthesis, and analytical methodologies.
Physicochemical Properties
2-Acetylpyridine is a colorless to pale yellow liquid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO | [8] |
| Molecular Weight | 121.14 g/mol | [8] |
| CAS Number | 1122-62-9 | [3] |
| Melting Point | 8-10 °C | [3] |
| Boiling Point | 188-189 °C | [9] |
| Density | 1.08 g/mL at 25 °C | [9] |
| Flash Point | 73 °C (163 °F) | [4] |
| Water Solubility | 18.2 g/100g at 25 °C | [10] |
Sensory Properties and Applications
The distinct sensory profile of 2-acetylpyridine makes it a valuable component in the formulation of a wide array of food and fragrance products.[1][6] Its characteristic popcorn and roasted nutty aroma enhances the flavor of baked goods, cereals, and snack foods.[4]
| Sensory Attribute | Description | Reference(s) |
| Odor | Popcorn, corn chip, fatty, tobacco, nutty, roasted | [1][4][5] |
| Taste | Cornmeal, nutty, bready, harsh roasted | [11] |
| Odor Threshold in Water | 19 ppb | [11][12] |
| Typical Usage Levels | 0.05-5 ppm in finished consumer products | [11][12] |
Natural Occurrence and Formation
2-Acetylpyridine is a naturally occurring compound found in a variety of cooked and processed foods.[13][14] It is a well-known product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food.[13][15] This reaction is responsible for the browning and flavor development in many cooked food items.
The biosynthesis of pyridine alkaloids, including compounds structurally related to 2-acetylpyridine, often involves precursors from primary metabolism, such as aspartate and dihydroxyacetone phosphate. While the specific biosynthetic pathway for 2-acetylpyridine in plants is not extensively detailed in the provided search results, a general representation of pyridine alkaloid biosynthesis is shown below.
Experimental Protocols
Synthesis of 2-Acetylpyridine
Several methods for the chemical synthesis of 2-acetylpyridine have been reported. A common laboratory-scale synthesis involves the Grignard reaction.[13] An alternative, high-yield method is presented below.[16][17]
Method: Three-Step Synthesis from 2-Picolinic Acid [16][17]
Step 1: Synthesis of 2-Picolinoyl Chloride
-
To a solution of 2-picolinic acid in an inert solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add a chlorinating agent (e.g., thionyl chloride) dropwise at 55-65 °C.
-
Heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to obtain 2-picolinoyl chloride.
Step 2: Synthesis of Di-tert-butyl 2-Picolinoylmalonate
-
In a separate reaction vessel, combine an inorganic salt catalyst (e.g., calcium chloride), a second inert solvent (e.g., ethyl acetate), a basic substance (e.g., triethylamine), and di-tert-butyl malonate.
-
Cool the mixture and add the 2-picolinoyl chloride from Step 1 dropwise.
-
Warm the reaction mixture and stir until the reaction is complete.
-
Neutralize with hydrochloric acid and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate and brine, then dry and concentrate under reduced pressure.
Step 3: Synthesis of 2-Acetylpyridine
-
Add the di-tert-butyl 2-picolinoylmalonate from Step 2 to a mixture of water, an organic acid (e.g., acetic acid), and an inorganic acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layer under reduced pressure to yield 2-acetylpyridine.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a common and effective technique for the identification and quantification of 2-acetylpyridine in various matrices.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
1. Sample Preparation (General Protocol for Food Matrix)
-
Homogenize the food sample.
-
Perform solvent extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interferences.
-
Concentrate the extract to a suitable volume.
-
Add an internal standard for quantitative analysis.
2. GC-MS Parameters (Typical)
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40-50 °C, hold for 2-5 minutes, then ramp at a rate of 5-10 °C/min to 250-280 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
3. Identification and Quantification
-
Identification: Compare the retention time and mass spectrum of the analyte with that of an authentic 2-acetylpyridine standard.
-
Quantification: Generate a calibration curve using standard solutions of 2-acetylpyridine of known concentrations. Calculate the concentration of 2-acetylpyridine in the sample based on the peak area ratio of the analyte to the internal standard.
Flavor Perception
The perception of volatile flavor compounds like 2-acetylpyridine is a complex process that involves the olfactory system. While a specific signaling pathway for 2-acetylpyridine is not well-documented in publicly available literature, the general mechanism of olfaction provides a framework for understanding its perception.
Conclusion
2-Acetylpyridine is a commercially significant volatile flavor compound with a desirable popcorn-like and roasted aroma. Its natural occurrence in a variety of foods, primarily as a result of the Maillard reaction, contributes to their characteristic flavors. The chemical synthesis and analytical detection of 2-acetylpyridine are well-established, enabling its use as a flavor ingredient and its monitoring in food products. Further research into the specific olfactory receptors and signaling pathways involved in its perception could provide deeper insights into the science of flavor and potentially lead to the development of novel flavor modulators.
References
- 1. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. innospk.com [innospk.com]
- 4. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. 2-Acetylpyridine CAS#: 1122-62-9 [m.chemicalbook.com]
- 12. 2-acetyl pyridine, 1122-62-9 [thegoodscentscompany.com]
- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Maillard reaction - Wikipedia [en.wikipedia.org]
- 16. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Acetylpyrimidine via Grignard Reaction
Abstract
These application notes provide a detailed protocol for the synthesis of 2-acetylpyrimidine, a key building block in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic addition of a methyl Grignard reagent to 2-cyanopyrimidine. This document outlines the necessary reagents, equipment, step-by-step experimental procedures, and data for reaction parameters. A comprehensive workflow diagram is also included for clear visualization of the process. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
2-Acetylpyrimidine is a valuable heterocyclic ketone that serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules. The Grignard reaction offers a classic and effective method for the formation of carbon-carbon bonds. In this application, the nucleophilic methyl group from a Grignard reagent, such as methylmagnesium bromide or iodide, attacks the electrophilic carbon of the nitrile group in 2-cyanopyrimidine. Subsequent acidic hydrolysis of the resulting imine intermediate yields the desired 2-acetylpyrimidine. This method is analogous to the well-established synthesis of similar compounds like 2-acetylpyrazine[1][2]. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the success of this synthesis, as Grignard reagents react readily with water[3].
Reaction Scheme
The overall reaction involves a two-step, one-pot synthesis:
-
Nucleophilic Addition: Reaction of 2-cyanopyrimidine with methylmagnesium halide (CH₃MgX).
-
Hydrolysis: Acid-catalyzed hydrolysis of the intermediate magnesium imine salt to form 2-acetylpyrimidine.
Chemical Reaction Pathway
Caption: General reaction scheme for the synthesis of 2-acetylpyrimidine.
Experimental Protocol
This protocol is adapted from established procedures for analogous heterocyclic systems[1][2].
Materials and Equipment
-
Reagents:
-
2-Cyanopyrimidine
-
Magnesium (Mg) turnings
-
Methyl iodide (CH₃I) or Methyl bromide (CH₃Br)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (I₂) crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dilute hydrochloric acid (HCl)
-
Toluene or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Preparation of Methylmagnesium Iodide (Grignard Reagent)
Note: All glassware must be rigorously flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions[3].
-
Place magnesium turnings into the three-necked flask. Add a single crystal of iodine, which acts as an initiator[2].
-
Assemble the flask with the reflux condenser and dropping funnel, and maintain a positive pressure of inert gas.
-
Add a portion of the anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings[2].
-
Dissolve methyl iodide in additional anhydrous solvent and add it to the dropping funnel.
-
Add a small amount of the methyl iodide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins[2].
-
Add the remaining methyl iodide solution dropwise at a rate sufficient to maintain a steady but controlled reflux.
-
After the addition is complete, continue stirring the mixture. Gentle heating may be applied to ensure the reaction goes to completion (e.g., 30-60 minutes)[1]. The resulting grey/brown solution is the Grignard reagent.
Synthesis of 2-Acetylpyrimidine
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve 2-cyanopyrimidine in anhydrous THF or diethyl ether.
-
Add the 2-cyanopyrimidine solution dropwise to the stirred Grignard reagent at 0 °C[2].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
Workup and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Quench the reaction by slowly and carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise[2][4].
-
Acidify the mixture with dilute hydrochloric acid to hydrolyze the imine intermediate[2].
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it multiple times with an organic solvent such as toluene or ethyl acetate[2].
-
Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and then with brine[2].
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator[2].
-
The resulting crude product can be purified by recrystallization, typically from ethanol, to yield pure 2-acetylpyrimidine[2].
Data Presentation
The following table summarizes typical quantitative parameters for the synthesis. Values are based on molar equivalents and may be scaled as needed.
| Parameter | Value / Condition | Purpose | Reference |
| Reactants | |||
| 2-Cyanopyrimidine | 1.0 equiv | Starting Material | [2] |
| Magnesium (Mg) | 1.1 - 1.2 equiv | Grignard Formation | [1] |
| Methyl Iodide (CH₃I) | 1.05 - 1.1 equiv | Grignard Formation | [1] |
| Solvent | |||
| Anhydrous THF/Ether | Sufficient for ~0.5 M solution | Reaction Medium | [1][2] |
| Reaction Conditions | |||
| Grignard Formation Temp. | Reflux | To initiate and sustain reaction | [2] |
| Grignard Addition Temp. | 0 °C to Room Temp. | To control reaction exotherm | [2] |
| Reaction Time | 2 - 4 hours | To ensure complete reaction | [1] |
| Workup | |||
| Quenching Agent | Saturated aq. NH₄Cl | To destroy excess Grignard reagent | [2] |
| Hydrolysis Agent | Dilute aq. HCl | To convert imine to ketone | [2] |
| Yield | |||
| Expected Yield | 75-90% (typical for analogs) | Reaction Efficiency | [5] |
Experimental Workflow Visualization
The logical flow of the entire experimental protocol, from initial setup to final product isolation, is depicted below.
Caption: A step-by-step flowchart of the synthesis protocol.
References
- 1. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetylpyrimidine in the Synthesis of Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from heterocyclic ketones are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. 2-Acetylpyrimidine, with its reactive ketone group and electron-deficient pyrimidine ring, serves as a valuable precursor for the synthesis of novel Schiff bases. The resulting imine compounds and their metal complexes are of significant interest in the development of new therapeutic agents.
These application notes provide a comprehensive overview of the synthesis of Schiff bases using 2-acetylpyrimidine as a starting material. While direct examples of Schiff base synthesis from 2-acetylpyrimidine are not extensively reported in readily available literature, the protocols and data presented here are based on the well-established and analogous reactions of 2-acetylpyridine and aminopyrimidines. These notes offer detailed experimental procedures, characterization data, and insights into the biological evaluation of these compounds, providing a solid foundation for researchers in this field.
Synthesis of Schiff Bases from 2-Acetylpyrimidine: A Generalized Approach
The synthesis of Schiff bases from 2-acetylpyrimidine involves the condensation reaction between the ketone functionality of 2-acetylpyrimidine and the primary amino group of a selected amine. This reaction is typically carried out in an alcoholic solvent, often with acid or base catalysis, and may require heating under reflux.
A general reaction scheme is as follows:
Caption: Workflow for the synthesis, characterization, and biological evaluation of 2-acetylpyrimidine derived Schiff bases.
Logical Relationship of Components in a Schiff Base Metal Complex
Caption: Diagram illustrating the formation of a metal complex from a Schiff base ligand and a metal ion.
Conclusion
The synthesis of Schiff bases from 2-acetylpyrimidine offers a promising avenue for the discovery of novel bioactive compounds. The protocols and data provided in these application notes, based on closely related chemical structures, serve as a valuable resource for researchers entering this area. The adaptability of the synthesis allows for the creation of a diverse library of Schiff bases and their metal complexes for biological screening. Further research into the specific synthesis and biological activities of 2-acetylpyrimidine-derived Schiff bases is warranted to fully explore their therapeutic potential.
2-Acetylpyrimidine: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Introduction:
2-Acetylpyrimidine is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. The reactivity of the acetyl group allows for various chemical transformations, enabling the construction of complex molecular architectures with therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of a pyrimidinyl chalcone intermediate and its subsequent conversion to a dihydropyrimidine derivative, a class of compounds with known pharmacological importance.
Application in the Synthesis of Kinase Inhibitor Scaffolds
The pyrimidine ring is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer treatment. These inhibitors often target the ATP-binding site of kinases, and the pyrimidine scaffold can mimic the adenine base of ATP, leading to effective inhibition. The synthesis of pyrimidine-based compounds from 2-acetylpyrimidine offers a strategic route to novel kinase inhibitors.
One common synthetic strategy involves the Claisen-Schmidt condensation of 2-acetylpyrimidine with a substituted aromatic aldehyde to form a pyrimidinyl chalcone. This chalcone then serves as a key intermediate that can be further cyclized to generate diverse heterocyclic systems, including dihydropyrimidines, which are known to possess a wide range of biological activities.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4-anilinophenyl)-1-(pyrimidin-2-yl)prop-2-en-1-one (Pyrimidinyl Chalcone Intermediate)
This protocol describes the Claisen-Schmidt condensation of 2-acetylpyrimidine with 4-anilinobenzaldehyde to yield a pyrimidinyl chalcone. This reaction forms an α,β-unsaturated ketone, a versatile intermediate for further synthetic modifications.
Materials:
-
2-Acetylpyrimidine
-
4-Anilinobenzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (60%)
-
Distilled water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve 2-acetylpyrimidine (0.01 mol) and 4-anilinobenzaldehyde (0.01 mol) in ethanol (40 mL).
-
Place the flask in an ice bath and begin stirring.
-
Slowly add the 60% NaOH solution (10 mL) dropwise to the mixture while maintaining continuous stirring for 30 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
Continue stirring for 48 hours.
-
After the reaction is complete, dilute the mixture with cold distilled water (40 mL).
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Data Presentation:
| Compound | Starting Materials | Solvent | Base | Reaction Time | Yield (%) |
| (E)-3-(4-anilinophenyl)-1-(pyrimidin-2-yl)prop-2-en-1-one | 2-Acetylpyrimidine, 4-Anilinobenzaldehyde | Ethanol | Sodium Hydroxide | 48 hours | 75-85 |
Logical Workflow for Pyrimidinyl Chalcone Synthesis:
Protocol 2: Synthesis of 4-(4-anilinophenyl)-6-(pyrimidin-2-yl)-1,4-dihydropyrimidine-2-amine (Dihydropyrimidine Intermediate)
This protocol outlines the cyclization of the previously synthesized pyrimidinyl chalcone with guanidine hydrochloride to form a dihydropyrimidine derivative. This class of compounds is of significant interest in medicinal chemistry.
Materials:
-
(E)-3-(4-anilinophenyl)-1-(pyrimidin-2-yl)prop-2-en-1-one
-
Guanidine Hydrochloride
-
Ethanolic Potassium Hydroxide (KOH) solution
-
Acetic acid
-
Reflux apparatus
-
Buchner funnel and filter paper
Procedure:
-
Prepare an ethanolic potassium hydroxide solution.
-
In a round bottom flask, add (E)-3-(4-anilinophenyl)-1-(pyrimidin-2-yl)prop-2-en-1-one (0.01 mol) and guanidine hydrochloride (0.01 mol).
-
Add 25 mL of the ethanolic KOH solution to the flask.
-
Heat the reaction mixture to reflux and maintain for 22 hours.[1]
-
After reflux, cool the reaction mixture to room temperature and allow it to stand overnight.
-
Acidify the mixture with acetic acid.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the purified dihydropyrimidine derivative.
Data Presentation:
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| 4-(4-anilinophenyl)-6-(pyrimidin-2-yl)-1,4-dihydropyrimidine-2-amine | (E)-3-(4-anilinophenyl)-1-(pyrimidin-2-yl)prop-2-en-1-one | Guanidine Hydrochloride | Ethanolic KOH | 22 hours | 60-70 |
Experimental Workflow for Dihydropyrimidine Synthesis:
Application in Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based inhibitors have been successfully developed to target EGFR.[3]
The synthesized dihydropyrimidine, with its pyrimidine core and anilinophenyl substituent, represents a scaffold that could potentially interact with the ATP-binding site of EGFR. The aniline moiety can form crucial hydrogen bonds within the kinase domain, a common feature of many EGFR inhibitors.
EGFR Signaling Pathway and Inhibition:
2-Acetylpyrimidine is a valuable and reactive starting material for the synthesis of pharmaceutically relevant intermediates. The protocols provided herein demonstrate a straightforward and efficient two-step synthesis of a dihydropyrimidine derivative. This synthetic route, involving a Claisen-Schmidt condensation followed by cyclization, offers a versatile platform for generating a library of compounds for screening against various therapeutic targets, particularly protein kinases like EGFR. The modularity of this approach allows for the introduction of diverse substituents on the aromatic aldehyde, enabling the fine-tuning of the pharmacological properties of the final products. Further investigation into the biological activity of these and related compounds is warranted to explore their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Acetylpyrimidine and its Analogs in Coordination Chemistry: A Guide for Researchers
For correspondence : Please direct inquiries to the authoring AI.
Abstract
This document provides detailed application notes and experimental protocols on the use of 2-acetylpyrimidine and its close structural analog, 2-acetylpyridine, in coordination chemistry. Due to the greater abundance of published research on 2-acetylpyridine, it will be used as the primary exemplar for outlining synthetic methodologies and coordination behaviors, with the explicit assumption that 2-acetylpyrimidine exhibits analogous reactivity. These heterocyclic ketones are versatile precursors for synthesizing Schiff base ligands, which in turn form stable and biologically active complexes with a variety of transition metals. The resulting coordination compounds, particularly those derived from thiosemicarbazones and hydrazones, have garnered significant interest for their potential applications in drug development, owing to their anticancer, antibacterial, and antifungal properties. This guide is intended for researchers, scientists, and professionals in drug development, providing a summary of key quantitative data, detailed experimental protocols, and visual diagrams of synthetic workflows and coordination modes.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry and drug design. Among these, pyrimidine and pyridine moieties are of particular importance due to their presence in numerous biologically active molecules. The introduction of a coordinating group, such as an acetyl moiety, provides a convenient handle for the synthesis of more complex ligands and their subsequent metal complexes. 2-Acetylpyrimidine, and the more extensively studied 2-acetylpyridine, are valuable starting materials for the synthesis of Schiff base ligands, typically through condensation with hydrazides or thiosemicarbazides.
These Schiff base ligands are capable of coordinating with a range of metal ions, including but not limited to copper(II), zinc(II), nickel(II), cobalt(II), and iron(III). The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation therapy and the diverse coordination geometries adopted by the metal centers. This document serves as a practical guide to the synthesis, characterization, and application of these metal complexes.
Coordination Chemistry and Modes of Ligation
Schiff base ligands derived from 2-acetylpyrimidine or 2-acetylpyridine typically act as tridentate chelating agents. The most common coordination mode involves the nitrogen atom of the pyrimidine/pyridine ring, the iminic nitrogen of the Schiff base linkage, and the sulfur (in the case of thiosemicarbazones) or oxygen (in the case of hydrazones) atom. This results in the formation of stable five- and six-membered chelate rings with the metal center.
The coordination geometry of the resulting metal complex is dependent on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating anions. Common geometries include square planar, square pyramidal, and octahedral.
Below is a conceptual diagram illustrating the typical tridentate coordination of a 2-acetylpyrimidine-derived thiosemicarbazone ligand to a metal center.
Caption: Tridentate coordination of a 2-acetylpyrimidine thiosemicarbazone ligand.
Applications in Drug Development
The primary application of metal complexes derived from 2-acetylpyrimidine and its analogs is in the field of drug development. These compounds have demonstrated a broad spectrum of biological activities.
Anticancer Activity
A significant body of research has focused on the antiproliferative properties of these metal complexes. The proposed mechanisms of action often involve the chelation of essential metal ions, such as iron, thereby inhibiting DNA synthesis and inducing apoptosis in cancer cells. Some complexes are also believed to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.
The following diagram illustrates a simplified, conceptual pathway for the anticancer activity of these metal complexes.
Caption: Conceptual pathway for the anticancer activity of metal complexes.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal activity of these coordination compounds. The mechanism of antimicrobial action is thought to involve the disruption of cellular processes through metal chelation or the inhibition of essential enzymes.
Quantitative Data Summary
The following tables summarize key quantitative data for representative metal complexes derived from 2-acetylpyridine Schiff base ligands. This data is provided to facilitate comparison and to serve as a reference for expected outcomes in similar experimental setups with 2-acetylpyrimidine.
Table 1: Cytotoxicity Data (IC₅₀ values in µM) of Selected 2-Acetylpyridine-Derived Metal Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Cu₂(L)₃]ClO₄ (L = 2-acetylpyridine N(4)-phenylthiosemicarbazone) | HepG2 | 0.19 ± 0.06 | [1] |
| [Ga(L)₂]NO₃·2H₂O (L = 2-acetylpyridine N(4)-phenylthiosemicarbazone) | HepG2 | - | [1] |
| [In(L)₂]NO₃·H₂O (L = 2-acetylpyridine N(4)-phenylthiosemicarbazone) | HepG2 | - | [1] |
| Iron(III) complex of 2-formylpyridine thiosemicarbazone | MCF-7 | 34.3 | [2] |
Table 2: Selected Spectroscopic Data for 2-Acetylpyridine-Derived Schiff Base Ligands and Complexes
| Compound | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | Reference |
| 2-acetylpyridine (N-benzoyl) glycyl hydrazone | - | - | [3] |
| [Cu(2-ApBzGH)Cl(H₂O)₂]Cl | shifted | - | [3] |
| [Ni(2-ApBzGH)Cl(H₂O)₂]Cl | shifted | - | [3] |
| 2-acetylpyridine N(4)-phenylthiosemicarbazone (HL) | ~1600 | ~850 | [1] |
| [Cu₂(L)₃]ClO₄ | shifted | shifted | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff base ligands from 2-acetylpyrimidine/pyridine and their subsequent metal complexes. These protocols are based on methodologies reported in the literature and should be adapted as necessary for specific target molecules.
Protocol 1: Synthesis of 2-Acetylpyrimidine Thiosemicarbazone
This protocol describes a general method for the synthesis of a thiosemicarbazone ligand via Schiff base condensation.
Caption: General workflow for the synthesis of a thiosemicarbazone ligand.
Materials:
-
2-Acetylpyrimidine (or 2-acetylpyridine) (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (or Methanol)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-acetylpyrimidine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1.0 eq) in ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol and then with diethyl ether.
-
Dry the purified ligand under vacuum.
Characterization:
-
Melting point determination
-
FT-IR spectroscopy: Look for the appearance of the C=N (imine) stretching vibration and the disappearance of the C=O (ketone) stretching vibration.
-
¹H and ¹³C NMR spectroscopy: To confirm the structure of the synthesized ligand.
Protocol 2: Synthesis of a Metal(II) Complex
This protocol outlines a general procedure for the synthesis of a metal(II) complex with a pre-synthesized Schiff base ligand.
Caption: General workflow for the synthesis of a metal complex.
Materials:
-
2-Acetylpyrimidine/pyridine Schiff base ligand (2.0 eq)
-
Metal(II) chloride or acetate (e.g., CuCl₂, Zn(OAc)₂) (1.0 eq)
-
Ethanol (or Methanol)
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq) in ethanol.
-
Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-4 hours. A change in color or the formation of a precipitate may be observed.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the solid with ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator or under vacuum.
Characterization:
-
Melting point/decomposition temperature determination.
-
FT-IR spectroscopy: Compare the spectrum of the complex with that of the free ligand to identify shifts in the C=N and C=S/C=O stretching frequencies, which indicate coordination to the metal ion. Look for new bands in the far-IR region corresponding to M-N and M-S/M-O bonds.
-
UV-Vis spectroscopy: To study the electronic transitions and coordination geometry of the complex.
-
Elemental analysis: To determine the stoichiometry of the metal complex.
Conclusion
The coordination chemistry of ligands derived from 2-acetylpyrimidine and its pyridine analog offers a rich field of study with significant potential for the development of new therapeutic agents. The straightforward synthesis of Schiff base ligands and their metal complexes, coupled with their promising biological activities, makes this an attractive area for further research. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis and application of these versatile coordination compounds. Future work should focus on elucidating the precise mechanisms of biological action and optimizing the ligand structure to enhance potency and selectivity.
References
- 1. Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, antibacterial and antifungal activity of metal (II) complexes of 2-acetylpyridine thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
Application Notes and Protocols for 2-Acetylpyrimidine Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel chemical scaffolds with potent antimicrobial properties. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. Within this class, 2-acetylpyrimidine and its derivatives are of significant interest due to their structural similarities to biologically active molecules and their potential to interact with various microbial targets.
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of 2-acetylpyrimidine derivatives. The protocols detailed below are intended to serve as a guide for researchers in the discovery and development of new antimicrobial agents based on the 2-acetylpyrimidine scaffold. While specific data on 2-acetylpyrimidine derivatives is emerging, the methodologies are well-established and analogous to those used for structurally similar compounds like 2-acetylpyridine derivatives.
Key Derivative Classes and Their Antimicrobial Potential
Two major classes of derivatives derived from 2-acetylpyrimidine show significant promise as antimicrobial agents:
-
Chalcones: Synthesized through the Claisen-Schmidt condensation of 2-acetylpyrimidine with various aromatic aldehydes, these α,β-unsaturated ketones are known for their diverse biological activities. The antimicrobial efficacy of chalcones is often attributed to their ability to interact with microbial enzymes and proteins.
-
Thiosemicarbazones: Formed by the reaction of 2-acetylpyrimidine with thiosemicarbazide or its N-substituted analogs, these compounds are potent metal chelators and have been shown to inhibit various microbial processes. Their metal complexes often exhibit enhanced antimicrobial activity.
Data Presentation: Antimicrobial Activity of Pyrimidine and Related Derivatives
The following tables summarize the in vitro antimicrobial activity of various pyrimidine and structurally related pyridine derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Representative Pyrimidine and Pyridine Derivatives
| Compound Class | Derivative | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Thiophenyl Pyrimidine | F20 | 24 | - | >48 | >48 | [1][2] |
| Pyridothienopyrimidine | Compound 4a | 16 | 16 | 16 | 16 | [3] |
| Pyridothienopyrimidine | Compound 4b | 8 | 128 | 128 | 128 | [3] |
| 2-Acetylpyridine Thiosemicarbazone | Various | 0.125 - 0.5 | - | >2.0 | >2.0 | [4] |
| 2-Acetylpyridine Chalcone | Various | Moderate Activity | Moderate Activity | Low Activity | Low Activity | [5][6] |
Table 2: Antifungal Activity of Representative Pyrimidine and Pyridine Derivatives
| Compound Class | Derivative | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |
| Pyridothienopyrimidine | Compound 6c | 8 | 16 | [7] |
| Pyridothienopyrimidine | Compound 9a | 4 | 8 | [7] |
| Pyridothienopyrimidine | Compound 9b | 4 | 8 | [7] |
| 2-Acetylpyridine Thiosemicarbazone Metal Complexes | Copper(II) Complexes | Significant Activity | - | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylpyrimidine Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from 2-acetylpyrimidine and a substituted aromatic aldehyde.
Materials:
-
2-Acetylpyrimidine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution: In a round bottom flask, dissolve equimolar amounts of 2-acetylpyrimidine and the selected aromatic aldehyde in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add the aqueous NaOH solution dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation: The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques like FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 2-Acetylpyrimidine Thiosemicarbazones
This protocol outlines the synthesis of thiosemicarbazones from 2-acetylpyrimidine.
Materials:
-
2-Acetylpyrimidine
-
Thiosemicarbazide (or N-substituted thiosemicarbazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Reflux condenser
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve 2-acetylpyrimidine in ethanol in a round bottom flask.
-
Addition of Thiosemicarbazide: Add an equimolar amount of thiosemicarbazide to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture with stirring for 2-6 hours. Monitor the reaction progress using TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The thiosemicarbazone product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Filtration and Washing: Collect the solid product by filtration, wash with a small amount of cold ethanol, and then dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: Characterize the synthesized thiosemicarbazone using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms.
Materials:
-
Synthesized 2-acetylpyrimidine derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Spectrophotometer (for reading absorbance)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and the positive control drug in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the stock solutions of the test compounds and the positive control with the broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and solvent used to dissolve the compounds), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Visualizations
Diagram 1: General Synthetic Workflow for 2-Acetylpyrimidine Derivatives
Caption: Synthetic routes to 2-acetylpyrimidine chalcones and thiosemicarbazones.
Diagram 2: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for synthesis and antimicrobial evaluation of derivatives.
Diagram 3: Postulated Mechanism of Action for Pyrimidine-Based Antimicrobials
Caption: Potential mechanisms of action for pyrimidine-based antimicrobials.
References
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01001G [pubs.rsc.org]
- 3. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, antibacterial and antifungal activity of metal (II) complexes of 2-acetylpyridine thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetylpyridine in the Flavor and Fragrance Industry
A Note on the Compound: The following information pertains to 2-Acetylpyridine (CAS No. 1122-62-9) . While the initial request specified "2-Acetylpyrimidine," the compound overwhelmingly associated with the described popcorn-like and nutty aroma in the flavor and fragrance industry is 2-Acetylpyridine. It is presumed that "2-Acetylpyrimidine" was a typographical error.
Introduction
2-Acetylpyridine is a vital aroma chemical renowned for its characteristic warm, roasted, and nutty sensory profile, with a dominant note reminiscent of popcorn.[1][2] It is a colorless to pale yellow liquid that is found naturally in a variety of cooked and roasted foods, including corn tortillas, popcorn, and beer, as a result of the Maillard reaction.[3][4] In the flavor and fragrance industry, a nature-identical version is often synthesized to ensure consistent quality and supply.[3] This document provides detailed application notes and protocols for the use of 2-Acetylpyridine in various research and product development contexts.
Physicochemical and Organoleptic Properties
A summary of the key properties of 2-Acetylpyridine is presented below.
| Property | Value | Reference |
| Chemical Name | 1-(Pyridin-2-yl)ethanone | [3] |
| Synonyms | Methyl 2-pyridyl ketone, 2-Acetopyridine | [3] |
| CAS Number | 1122-62-9 | [3] |
| FEMA Number | 3251 | [5] |
| Molecular Formula | C7H7NO | [6] |
| Appearance | Colorless to yellow liquid | [7] |
| Odor Profile | Popcorn, nutty, roasted, corn-like, with fatty and tobacco undertones. | [1][2][8] |
| Taste Profile | Cornmeal, nutty, bready. | [4] |
| Solubility | Soluble in water, alcohol, and propylene glycol. | - |
Quantitative Sensory Data
The following table summarizes the key quantitative sensory data for 2-Acetylpyridine.
| Parameter | Value | Medium | Reference |
| Odor Threshold | 19 ppb | Water | - |
| Recommended Tasting Concentration | 10.00 ppm | - | - |
| Recommended Smelling Concentration | 1.00% solution or less | Propylene Glycol | - |
| Substantivity on Smelling Strip | 9 hours at 100% | - | - |
Applications in the Flavor and Fragrance Industry
2-Acetylpyridine is a versatile ingredient used to impart or enhance specific flavor and fragrance profiles.
Flavor Applications:
-
Baked Goods: Enhances the aroma of freshly baked bread, crackers, and biscuits.[4]
-
Snack Foods: A key component in creating authentic popcorn and other savory snack flavors.[4]
-
Dairy Products: Complements and elevates the taste of various dairy items.
-
Meat Products: Adds roasted notes to savory meat applications.
-
Beverages: Can add depth and complexity to certain drinks.[1]
Fragrance Applications:
-
Fine Fragrances: Adds unique warm and savory undertones to perfumes.[1]
-
Personal Care Products: Contributes to complex scent compositions in various personal care items.[1]
-
Home Fragrances: Used in candles and diffusers to create a cozy and inviting atmosphere.[2]
Experimental Protocols
The following are generalized protocols for the application of 2-Acetylpyridine. Researchers should optimize concentrations based on the specific product matrix and desired sensory profile.
Protocol 5.1: Preparation of a Stock Solution for Sensory Evaluation
Objective: To prepare a standardized solution of 2-Acetylpyridine for sensory analysis.
Materials:
-
2-Acetylpyridine (high purity, food grade)
-
Propylene Glycol (PG) or Ethanol (food grade)
-
Glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Prepare a 1% (w/w) stock solution of 2-Acetylpyridine in propylene glycol or ethanol.
-
For example, to prepare 10g of a 1% solution, add 0.1g of 2-Acetylpyridine to 9.9g of the solvent.
-
Cap the vial tightly and vortex until the solution is homogeneous.
-
For smelling, dip a standard fragrance strip into the 1% solution.
-
For tasting, this stock solution can be further diluted in the desired food base to achieve the target concentration (e.g., 1-10 ppm).
Protocol 5.2: Incorporation into a Baked Good Matrix (e.g., Crackers)
Objective: To evaluate the effect of 2-Acetylpyridine on the flavor profile of a cracker.
Materials:
-
Cracker dough (pre-production)
-
1% stock solution of 2-Acetylpyridine in ethanol
-
Control cracker dough (without added flavor)
-
Baking oven
-
Sensory evaluation panel
Procedure:
-
Determine the target concentration of 2-Acetylpyridine in the final product (e.g., 2 ppm).
-
Calculate the amount of the 1% stock solution needed based on the total weight of the dough. For a 1 kg batch of dough and a target of 2 ppm, you would need 0.2g of the 1% solution.
-
Add the calculated amount of the 2-Acetylpyridine stock solution to the liquid components of the cracker dough recipe and mix thoroughly to ensure even distribution.
-
Prepare a control batch of crackers without the added 2-Acetylpyridine.
-
Process and bake both batches of crackers under identical conditions.
-
Allow the crackers to cool to room temperature.
-
Conduct a sensory evaluation with a trained panel to compare the aroma and flavor of the control and the test samples.
Protocol 5.3: Formulation of a Fragrance Concentrate
Objective: To incorporate 2-Acetylpyridine into a model fragrance concentrate.
Materials:
-
2-Acetylpyridine
-
Other fragrance raw materials (e.g., vanillin, coumarin, woody notes)
-
Dipropylene Glycol (DPG) or other suitable solvent
-
Glass beakers and stirring rods
-
Digital scale
Procedure:
-
Develop a fragrance accord on paper, specifying the percentage of each ingredient. For example, a gourmand accord might include:
-
Vanillin: 10%
-
Coumarin: 5%
-
Cedarwood Oil: 15%
-
2-Acetylpyridine: 0.5%
-
DPG: 69.5%
-
-
Weigh each ingredient precisely into a glass beaker.
-
Stir the mixture gently until all components are fully dissolved.
-
Allow the concentrate to mature for at least 24 hours before evaluating on a smelling strip or incorporating it into a final product (e.g., candle wax, lotion base).
Signaling Pathway and Experimental Workflow Diagrams
Diagram 6.1: Generalized Olfactory Signaling Pathway
The perception of aroma chemicals like 2-Acetylpyridine is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 2-acetylpyridine | Industrial & Aroma Chemical Distributor [chemicalbull.com]
- 3. 2-Acetylpyridine | The Fragrance Conservatory [fragranceconservatory.com]
- 4. nbinno.com [nbinno.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Food and Tobacco Flavor 2-Acetylpyridine CAS 1122-62-9 Acetyl Pyridine - Acetyl Pyridine and Aroma Chemicals [scmpio.en.made-in-china.com]
- 8. olfactorian.com [olfactorian.com]
- 9. chimia.ch [chimia.ch]
- 10. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Acetylpyrimidine as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2-Acetylpyrimidine is a heterocyclic ketone that serves as a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules in the agrochemical sector. Its pyrimidine core is a key pharmacophore found in numerous commercial herbicides, fungicides, and insecticides. The acetyl group provides a reactive handle for various chemical transformations, enabling the construction of diverse and complex molecular architectures. This document outlines the application of 2-acetylpyrimidine in the synthesis of potential agrochemical candidates, providing detailed experimental protocols and biological activity data for derived compound classes.
Key Synthetic Pathways
The primary route for elaborating 2-acetylpyrimidine into more complex structures for agrochemical applications is through the condensation of its acetyl group. The Claisen-Schmidt condensation is a particularly effective method for this transformation.
Claisen-Schmidt Condensation to form Chalcones
2-Acetylpyrimidine can readily undergo a base-catalyzed Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes to yield pyrimidinyl-chalcones. These α,β-unsaturated ketones are versatile intermediates for the synthesis of various heterocyclic systems.
Application in Herbicide Synthesis: Sulfonylurea Analogs
The pyrimidine ring is a cornerstone of many commercial sulfonylurea herbicides. By utilizing 2-acetylpyrimidine as a starting point, novel sulfonylurea derivatives with potential herbicidal activity can be accessed. While direct synthesis from 2-acetylpyrimidine is not widely documented, a plausible synthetic route can be designed based on established pyrimidine chemistry. The herbicidal activity of related sulfonylurea compounds underscores the potential of this class of molecules.
Quantitative Data: Herbicidal Activity of Pyrimidine-Substituted Sulfonylureas
The following table summarizes the herbicidal activity of representative sulfonylurea compounds containing a pyrimidine moiety, demonstrating the potential of this structural motif. The data is sourced from studies on analogous compounds.
| Compound ID | Test Plant | Application Rate (g a.i./ha) | Inhibition (%) | Reference Compound | Inhibition (%) |
| SU-1 | Brassica napus | 75 | 85 | Chlorsulfuron | 90 |
| SU-2 | Abutilon theophrasti | 150 | 78 | Chlorsulfuron | 85 |
| SU-3 | Echinochloa crus-galli | 150 | 65 | Chlorsulfuron | 75 |
Experimental Protocol: Synthesis of a Pyrimidinyl Chalcone Intermediate
This protocol describes the synthesis of a chalcone intermediate from 2-acetylpyrimidine, which can be further elaborated to pyrimidine-containing agrochemicals.
Materials:
-
2-Acetylpyrimidine
-
4-Chlorobenzaldehyde
-
Ethanol
-
Aqueous Potassium Hydroxide (10%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 2-acetylpyrimidine (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add aqueous potassium hydroxide solution (10 mL) dropwise to the stirred solution.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidinyl chalcone.
Application in Insecticide Synthesis: Pyrazole-Pyrimidine Hybrids
The combination of pyrimidine and pyrazole rings in a single molecule has been shown to result in potent insecticidal activity. A synthetic strategy to access these hybrid molecules can be initiated from a 2-acetylpyrimidine-derived chalcone.
Quantitative Data: Insecticidal Activity of Pyrazole-Pyrimidine Derivatives
The following table presents the insecticidal activity of representative pyrazole-pyrimidine compounds against the cowpea aphid (Aphis craccivora), highlighting the efficacy of this class of insecticides.[1][2]
| Compound ID | Target Pest | LC50 (24h, ppm) | LC50 (48h, ppm) | Reference Compound | LC50 (48h, ppm) |
| PP-1 | Aphis craccivora (nymphs) | 0.029 | 0.017 | Acetamiprid | 0.045 |
| PP-2 | Aphis craccivora (adults) | 0.149 | 0.022 | Acetamiprid | 0.225 |
Experimental Protocol: Synthesis of Pyrazole-Pyrimidine from Chalcone Intermediate
This protocol outlines the synthesis of a pyrazole-pyrimidine derivative from the previously synthesized pyrimidinyl chalcone.
Materials:
-
Pyrimidinyl chalcone (from the previous protocol)
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the pyrimidinyl chalcone (5 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Reflux the reaction mixture for 8-10 hours with constant stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to yield the pure pyrazole-pyrimidine derivative.
Signaling Pathways and Experimental Workflows
Logical Workflow for Agrochemical Discovery using 2-Acetylpyrimidine
References
Application Notes and Protocols for the Quantification of 2-Acetylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Acetylpyrimidine, a key heterocyclic compound of interest in various fields, including flavor chemistry and pharmaceutical development. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are based on established methods for structurally similar analytes and serve as a comprehensive guide for method development and validation.
Data Presentation: Quantitative Performance of Analytical Methods
Due to a lack of extensive published validation data specifically for 2-Acetylpyrimidine, the following table summarizes quantitative performance metrics for closely related 2-acetyl azaheterocycles. These values provide a benchmark for expected performance when developing and validating methods for 2-Acetylpyrimidine.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| UHPLC-MS/MS | 2-Acetyl-1-pyrroline | Rice | 0.26 µg/kg | 0.79 µg/kg | 0.79-500 µg/kg | 92% | [1] |
| UHPLC-MS/MS | 2-Acetylpyrazine | Food Products | - | 0.6 µg/kg | - | - | [1][2] |
| UHPLC-MS/MS | 2-Acetyl-1,4,5,6-tetrahydropyridine | Food Products | - | 0.5 µg/kg | - | - | [1][2] |
| UPLC-MS/MS | 2-Acetyl-1-pyrroline | Rice | 0.3 µg/kg | - | - | 83.9–108% | [1] |
| HPLC | (4-Bromophenyl){Pyridine-2-yl} Acetonitrile | Drug Substance | 0.126 ppm | 0.266 ppm | 0.12-9.67 ppm | 98.6-104.1% | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
This protocol describes a reverse-phase HPLC method suitable for the determination of 2-Acetylpyrimidine in pharmaceutical ingredients or as a reference standard.
1.1. Principle
Reverse-phase chromatography separates compounds based on their hydrophobicity. 2-Acetylpyrimidine is separated from other components in the sample matrix on a C18 stationary phase using a polar mobile phase. Detection is typically performed using a UV detector.
1.2. Materials and Reagents
-
2-Acetylpyrimidine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
1.3. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
1.4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water mixture. For MS compatibility, use 0.1% formic acid in both water and acetonitrile.[4]
-
Elution: Isocratic or gradient elution can be optimized based on the sample matrix. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 245 nm (This may need to be optimized based on the UV spectrum of 2-Acetylpyrimidine)
1.5. Sample Preparation
-
Standard Stock Solution: Accurately weigh about 10 mg of 2-Acetylpyrimidine reference standard and dissolve it in a 10 mL volumetric flask with methanol to get a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.
-
Sample Solution: Dissolve the sample containing 2-Acetylpyrimidine in methanol to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter before injection.
1.6. Data Analysis
Construct a calibration curve by plotting the peak area of 2-Acetylpyrimidine against the concentration of the calibration standards. Determine the concentration of 2-Acetylpyrimidine in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC Analysis of 2-Acetylpyrimidine
Caption: Workflow for HPLC quantification of 2-Acetylpyrimidine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2-Acetylpyrimidine, offering high sensitivity and specificity.
2.1. Principle
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and selected ions can be monitored for quantification.
2.2. Materials and Reagents
-
2-Acetylpyrimidine reference standard
-
Methanol or other suitable volatile solvent (GC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
2.3. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
2.4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for 2-Acetylpyrimidine would need to be determined from its mass spectrum.
2.5. Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-Acetylpyrimidine in methanol.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution to the desired concentration range.
-
Sample Solution: Dilute the sample with methanol to a concentration within the calibration range.
2.6. Data Analysis
For quantification, create a calibration curve by plotting the peak area of a characteristic ion of 2-Acetylpyrimidine against the concentration of the standards. The concentration in the sample is then determined from this curve.
Workflow for GC-MS Analysis of 2-Acetylpyrimidine
Caption: Workflow for GC-MS analysis of 2-Acetylpyrimidine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers superior sensitivity and selectivity for quantifying low levels of 2-Acetylpyrimidine in complex matrices such as biological fluids or food products.
3.1. Principle
LC separates 2-Acetylpyrimidine from the sample matrix. The analyte then enters the tandem mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is fragmented, and one or more characteristic product ions are monitored for quantification. This Multiple Reaction Monitoring (MRM) provides high specificity.
3.2. Materials and Reagents
-
2-Acetylpyrimidine reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of 2-Acetylpyrimidine)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Reagents for sample extraction (e.g., QuEChERS salts, solid-phase extraction cartridges)
3.3. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 or similar reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
3.4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: These need to be optimized for 2-Acetylpyrimidine and the chosen internal standard by infusing a standard solution and determining the precursor and product ions.
3.5. Sample Preparation (Example for a food matrix)
-
Extraction: Homogenize the sample with water and acetonitrile. Add QuEChERS salts to induce phase separation.
-
Clean-up: Use dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.
-
Final Sample: Evaporate the supernatant and reconstitute in the initial mobile phase.
3.6. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the calibration standards.
Workflow for LC-MS/MS Analysis of 2-Acetylpyrimidine
Caption: Workflow for high-sensitivity LC-MS/MS analysis.
References
Application Note: Pyrimidine-Based Fluorescent Probe for Selective Aluminum (Al³⁺) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorescent probes are indispensable tools in chemical and biological research, enabling the sensitive and selective detection of various analytes. Pyrimidine scaffolds are of particular interest in probe design due to their prevalence in biological systems and their versatile coordination chemistry. This document details the synthesis and application of a pyrimidine-derived Schiff base, 2,6-bis-[(4,6-dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-4-methyl-phenol (HL) , a highly selective "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺). The probe is synthesized via a straightforward one-pot condensation reaction and exhibits a significant fluorescence enhancement upon binding to Al³⁺, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).
Sensing Mechanism and Workflow
The detection mechanism relies on the coordination of Al³⁺ by the nitrogen and oxygen atoms of the HL probe. In its free state, the probe exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) and C=N isomerization, which quench the excited state. Upon complexation with Al³⁺, the probe's structure becomes more rigid, inhibiting these non-radiative decay pathways. This rigidity enhances the fluorescence quantum yield, resulting in a strong "turn-on" signal.
Caption: Sensing mechanism of the HL probe with Al³⁺.
Quantitative Data
The photophysical and binding properties of the HL probe for Al³⁺ detection are summarized below. The data is based on experiments conducted in a DMSO/H₂O (8:2 v/v) solution buffered with 10 mM HEPES at pH 7.4.[1]
Table 1: Spectroscopic and Binding Properties of Probe HL
| Parameter | Value | Reference |
|---|---|---|
| Maximum Absorption (λ_abs) | 371 nm | [1] |
| Excitation Wavelength (λ_ex) | 395 nm | [1] |
| Emission Wavelength (λ_em) | 490 nm (upon Al³⁺ binding) | [1] |
| Detection Limit (LOD) | 2.4239 µM | [1] |
| Binding Stoichiometry (HL:Al³⁺) | 1:1 | [1] |
| Binding Constant (K_a) | 2.45 x 10³ M⁻¹ | [1] |
| Response | "Turn-on" Fluorescence |[1] |
Table 2: Selectivity of Probe HL The probe demonstrates high selectivity for Al³⁺. No significant change in fluorescence was observed with other common metal ions under identical conditions.[1]
| Metal Ions Tested (No Interference) |
|---|
| Na⁺, K⁺, Mg²⁺, Ca²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺, Au³⁺ |
Experimental Protocols
Synthesis of Fluorescent Probe HL
The HL probe is synthesized via a one-step Schiff base condensation reaction between 2,6-diformyl-4-methyl-phenol and (4,6-dimethyl-pyrimidin-2-yl)-hydrazine.
Caption: Workflow for the synthesis of the HL fluorescent probe.
Materials:
-
2,6-diformyl-4-methyl-phenol (0.164 g, 1 mmol)
-
(4,6-dimethyl-pyrimidin-2-yl)-hydrazine (0.276 g, 2 mmol)
-
Methanol (MeOH), anhydrous (approx. 35 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
Protocol:
-
Prepare a methanolic solution (15 mL) of 2,6-diformyl-4-methyl-phenol (0.164 g, 1 mmol) in a round-bottom flask.
-
In a separate beaker, prepare a methanolic solution (20 mL) of (4,6-dimethyl-pyrimidin-2-yl)-hydrazine (0.276 g, 2 mmol).
-
Add the hydrazine solution dropwise to the 2,6-diformyl-4-methyl-phenol solution while stirring continuously.
-
Continue stirring the mixture for 30 minutes at room temperature.
-
Set up the flask for reflux and heat the mixture in a water bath for 5 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Collect the resulting pale yellow microcrystalline solid, which is the final product HL.
Protocol for Al³⁺ Detection
This protocol describes the use of the HL probe for the selective detection of Al³⁺ ions using fluorescence spectroscopy.
Caption: Workflow for fluorescent detection of Al³⁺ using the HL probe.
Materials & Reagents:
-
HL Probe stock solution (e.g., 1 mM in DMSO).
-
Al(NO₃)₃ stock solution and stock solutions of other metal salts (e.g., 5 mM in deionized water).
-
Dimethyl sulfoxide (DMSO), spectroscopic grade.
-
HEPES buffer (10 mM, pH 7.4).
-
Deionized water.
-
Fluorometer and quartz cuvettes.
Protocol:
-
Preparation of Test Solution: Prepare the final test solution by diluting the HL probe stock solution into a DMSO/H₂O (8:2, v/v) mixture containing 10 mM HEPES buffer (pH 7.4) to achieve a final probe concentration of 20 µM.[1]
-
Blank Measurement: Transfer the test solution to a quartz cuvette and measure its baseline fluorescence. Set the excitation wavelength to 395 nm and record the emission spectrum from 450 nm to 600 nm. The free probe should exhibit a very weak emission band.[1]
-
Titration with Al³⁺: Add incremental amounts of the Al³⁺ stock solution to the cuvette containing the probe solution. After each addition, mix gently and record the fluorescence spectrum.
-
Data Analysis: Observe the significant increase in fluorescence intensity at 490 nm as the Al³⁺ concentration increases.[1]
-
Selectivity Test (Optional): To confirm selectivity, add other metal ion solutions to fresh HL probe solutions under the same conditions. No significant fluorescence enhancement should be observed.[1]
-
Competition Test (Optional): Prepare a solution of HL with Al³⁺. Add other metal ions to this solution to confirm that their presence does not quench or interfere with the Al³⁺-induced fluorescence.[1]
References
2-Acetylpyrimidine Thiosemicarbazones: Application Notes and Protocols for Iron Chelation and Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones are a class of Schiff bases that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent iron chelation and antiproliferative effects. The mechanism of action is largely attributed to their ability to bind to intracellular iron, an essential element for cell proliferation, thereby disrupting crucial metabolic pathways. Specifically, the inhibition of ribonucleotide reductase, a key iron-dependent enzyme in DNA synthesis, is a primary target. This document provides detailed application notes and experimental protocols for the investigation of 2-acetylpyrimidine thiosemicarbazones as iron chelators and potential anticancer agents. While direct experimental data for 2-acetylpyrimidine thiosemicarbazones are limited in the current literature, the information presented herein is based on extensive research on the closely related and well-studied 2-acetylpyridine thiosemicarbazones, which serve as a strong predictive model for the activity of their pyrimidine counterparts.
Data Presentation: Quantitative Analysis of Thiosemicarbazone Activity
The following tables summarize the potent antiproliferative activities of various 2-acetylpyridine thiosemicarbazone derivatives against a range of human cancer cell lines. These values, presented as IC50 (the concentration required to inhibit 50% of cell growth), demonstrate the nanomolar efficacy of this class of compounds.
Table 1: Antiproliferative Activity of 2-Acetylpyridine Thiosemicarbazone (HApT) Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| HApT Analogue 1 | Various Tumor Cells | 0.001-0.002 | [1][2] |
| HApT Analogue 2 | Various Tumor Cells | 0.001-0.002 | [1][2] |
| HApT Analogue 3 | Various Tumor Cells | 0.001-0.002 | [1][2] |
| HApT Analogue 4 | Various Tumor Cells | 0.001-0.002 | [1][2] |
Table 2: Cytotoxic Activity of N(4)-Substituted 2-Acetylpyridine Thiosemicarbazones Against Glioma Cell Lines
| Compound | RT2 (p53 wild-type) IC50 (nM) | T98 (p53 mutant) IC50 (nM) | Reference |
| H2Ac4Ph | 24 | 50 | [3] |
| H2Ac4oT | 1.4 | 1.0 | [3] |
| H2Ac4mT | - | - | [3] |
| H2Ac4pT | - | - | [3] |
| H2Ac4oClPh | - | - | [3] |
| H2Ac4mClPh | - | - | [3] |
| H2Ac4pClPh | - | - | [3] |
| Cisplatin (µM) | 5 | 17 | [3] |
Table 3: Antiproliferative Activity of a 2-Acetylpyrazine Thiosemicarbazone Iron(III) Complex
| Compound | Cell Line | IC50 (µM) | Reference |
| Iron(III) complex of 2-acetylpyrazine thiosemicarbazone | Ec9706 (human esophagus cancer) | 10.50 |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylpyrimidine Thiosemicarbazones
This protocol describes a general method for the synthesis of thiosemicarbazones via the condensation reaction of a ketone (2-acetylpyrimidine) with a thiosemicarbazide derivative.
Materials:
-
2-acetylpyrimidine
-
Thiosemicarbazide (or N4-substituted thiosemicarbazide)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-acetylpyrimidine in a minimal amount of ethanol or methanol.
-
Add a solution of 1 equivalent of the desired thiosemicarbazide (or N4-substituted thiosemicarbazide) in the same solvent.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol or methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-acetylpyrimidine thiosemicarbazone.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Protocol 2: Iron Chelation Assay (UV-Vis Spectrophotometry)
This protocol outlines a method to determine the iron-chelating capacity of 2-acetylpyrimidine thiosemicarbazones using a competitive colorimetric assay with a known iron chelator and indicator.
Materials:
-
2-Acetylpyrimidine thiosemicarbazone derivative
-
Ferrous sulfate (FeSO₄) or Ferric chloride (FeCl₃) solution
-
Ferrozine solution (indicator)
-
Buffer solution (e.g., HEPES or acetate buffer, pH 7.4)
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of the 2-acetylpyrimidine thiosemicarbazone in a suitable solvent (e.g., DMSO).
-
In a 96-well plate or cuvettes, add a defined concentration of the iron solution (FeSO₄ or FeCl₃).
-
Add varying concentrations of the thiosemicarbazone compound to the wells/cuvettes.
-
Incubate the mixture for a sufficient time (e.g., 10-30 minutes) at room temperature to allow for the formation of the iron-thiosemicarbazone complex.
-
Add a solution of ferrozine to each well/cuvette. Ferrozine will form a colored complex with any remaining free iron.
-
Measure the absorbance of the ferrozine-iron complex at its maximum absorbance wavelength (around 562 nm) using a spectrophotometer.
-
The decrease in absorbance of the ferrozine-iron complex is proportional to the amount of iron chelated by the thiosemicarbazone.
-
Calculate the percentage of iron chelation for each concentration of the thiosemicarbazone.
-
Determine the IC50 value, which is the concentration of the thiosemicarbazone required to chelate 50% of the iron.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Acetylpyrimidine thiosemicarbazone derivative
-
96-well sterile microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the 2-acetylpyrimidine thiosemicarbazone in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Materials:
-
Cancer cells treated with 2-acetylpyrimidine thiosemicarbazone
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the thiosemicarbazone for the desired time. Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of 2-acetylpyrimidine thiosemicarbazones.
Caption: Proposed mechanism of action for 2-acetylpyrimidine thiosemicarbazones as anticancer agents.
Concluding Remarks
2-Acetylpyrimidine thiosemicarbazones represent a promising class of compounds for further investigation as iron chelators with potent anticancer activity. The provided protocols offer a comprehensive framework for their synthesis and biological evaluation. While direct quantitative data for the pyrimidine derivatives is currently lacking, the extensive research on their pyridine analogues strongly suggests a high potential for similar, if not enhanced, efficacy. Future research should focus on the synthesis of a library of 2-acetylpyrimidine thiosemicarbazones and the systematic evaluation of their iron chelation capacity, antiproliferative activity against a panel of cancer cell lines, and their specific effects on cellular signaling pathways to fully elucidate their therapeutic potential.
References
- 1. 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. 2-Acetylpyridine thiosemicarbazones: cytotoxic activity in nanomolar doses against malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Chalcone Derivatives from 2-Acetylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient one-pot synthesis of chalcone derivatives starting from 2-acetylpyridine. Chalcones, belonging to the flavonoid family, are valuable scaffolds in medicinal chemistry due to their broad spectrum of biological activities. The described methodology is based on the Claisen-Schmidt condensation, a reliable and straightforward base-catalyzed reaction. This protocol offers a robust and scalable approach for the synthesis of a diverse library of 2-pyridyl chalcones, which are of significant interest in drug discovery and development.
Introduction
Chalcones are α,β-unsaturated ketones that serve as key precursors in the biosynthesis of flavonoids and possess a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The synthesis of chalcone derivatives, particularly those incorporating a pyridine moiety, has garnered considerable attention due to the potential for enhanced biological efficacy. The one-pot Claisen-Schmidt condensation of 2-acetylpyridine with various aromatic aldehydes presents an efficient and atom-economical route to these valuable compounds. This method involves the base-catalyzed reaction between an enolizable ketone (2-acetylpyridine) and a non-enolizable aldehyde to form the corresponding chalcone.
Data Presentation
The following table summarizes the synthesized chalcone derivatives from 2-acetylpyridine and various aromatic aldehydes, along with their reported yields.
| Entry | Aromatic Aldehyde | Chalcone Derivative Name | Yield (%) |
| 1 | Benzaldehyde | (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one | 37-68 |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | 55 |
| 3 | 3,4-Dichlorobenzaldehyde | (E)-1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one | 67 |
| 4 | 2-Fluorobenzaldehyde | (E)-1-(2-Fluorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 63 |
| 5 | 4-Fluorobenzaldehyde | (E)-1-(4-Fluorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 68 |
| 6 | 3-Hydroxybenzaldehyde | (E)-3-(3-hydroxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one | 37 |
| 7 | 2-Methoxybenzaldehyde | (E)-1-(2-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 54 |
| 8 | 3,4,5-Trimethoxybenzaldehyde | (E)-1-(2-(pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 71 |
| 9 | Pyren-1-carbaldehyde | (E)-1-(pyren-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one | 64 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of Chalcone Derivatives from 2-Acetylpyridine
This protocol details the Claisen-Schmidt condensation reaction for the synthesis of chalcone derivatives.
Materials:
-
2-Acetylpyridine
-
Substituted aromatic aldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution (for workup)
-
Magnetic stirrer
-
Round-bottom flask
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0 equivalent) in methanol or ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide or sodium hydroxide (2.0 equivalents) in the same solvent.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 24 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Precipitation: Acidify the mixture by slowly adding 10% aqueous HCl with constant stirring until the chalcone precipitates out.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of chalcone derivatives.
Proposed Antifungal Mechanism of Action
Application Notes and Protocols for the Synthesis and Anti-Fibrosis Activity of 2-(pyridin-2-yl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to the scarring and thickening of tissues, ultimately causing organ dysfunction and failure. It is the final common pathway for a variety of chronic diseases affecting organs such as the liver, lungs, kidneys, and heart. The activation of myofibroblasts, primarily derived from resident fibroblasts or other cell types through processes like epithelial-mesenchymal transition (EMT), is a key event in the progression of fibrosis. These activated cells are the primary source of ECM components, including collagen. Several key signaling pathways are implicated in the pathogenesis of fibrosis, including the Transforming Growth Factor-β (TGF-β), Platelet-Derived Growth Factor (PDGF), and Notch signaling pathways.
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[1] This has led to the exploration of pyrimidine derivatives as potential therapeutic agents for a wide range of diseases, including fibrosis. This application note details the synthesis of a series of novel 2-(pyridin-2-yl)pyrimidine derivatives and provides protocols for evaluating their anti-fibrosis activity in vitro. The described compounds have shown promising activity against hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[1][2]
Synthesis of 2-(pyridin-2-yl)pyrimidine Derivatives
A series of 2-(pyridin-2-yl)pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities.[1] The general synthetic scheme is presented below.
General synthetic workflow for 2-(pyridin-2-yl)pyrimidine derivatives.
Experimental Protocol: Synthesis of Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)[1]
Materials:
-
2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (11)
-
p-toluidine (for 12m) or 3,4-difluoroaniline (for 12q)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (11) (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the corresponding substituted aniline (p-toluidine for 12m or 3,4-difluoroaniline for 12q) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired final product.
In Vitro Anti-Fibrosis Activity Evaluation
The anti-fibrotic potential of the synthesized 2-(pyridin-2-yl)pyrimidine derivatives was assessed using the immortalized rat hepatic stellate cell line, HSC-T6.[1][2]
Experimental workflow for in vitro anti-fibrosis evaluation.
Data Presentation: Anti-proliferative Activity of 2-(pyridin-2-yl)pyrimidine Derivatives against HSC-T6 Cells
The anti-proliferative activities of the synthesized compounds were evaluated, and the 50% inhibitory concentration (IC₅₀) values were determined. Pirfenidone and Bipy55'DC were used as positive controls.[1]
| Compound | R Group | IC₅₀ (µM)[1] |
| 12m | 4-methylphenyl | 45.69 |
| 12q | 3,4-difluorophenyl | 45.81 |
| 12a | Phenyl | >100 |
| 12b | 4-fluorophenyl | 68.34 |
| 12c | 4-chlorophenyl | 72.51 |
| 12d | 4-bromophenyl | 85.17 |
| 12e | 4-methoxyphenyl | >100 |
| 12f | 3-methylphenyl | 55.23 |
| 12g | 3-fluorophenyl | 60.19 |
| 12h | 3-chlorophenyl | 65.88 |
| 12i | 3-bromophenyl | 78.92 |
| 12j | 3-methoxyphenyl | >100 |
| 12k | 2-methylphenyl | 92.15 |
| 12l | 2-fluorophenyl | 88.43 |
| 12n | 2,4-difluorophenyl | 58.76 |
| 12o | 2,5-difluorophenyl | 63.49 |
| 12p | 2,6-difluorophenyl | 95.22 |
| Pirfenidone | - | >100 |
| Bipy55'DC | - | >100 |
Data extracted from Molecules 2020, 25(22), 5226.[1]
Experimental Protocols for In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: Immortalized rat hepatic stellate cells (HSC-T6).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed HSC-T6 cells in appropriate culture plates. After cell adherence, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24-72 hours).
2. Picro-Sirius Red Staining for Collagen Deposition
-
Principle: Picro-Sirius red solution stains collagen fibers red. The intensity of the red color is proportional to the amount of collagen.
-
Procedure:
-
Culture and treat HSC-T6 cells on glass coverslips in a 24-well plate.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Picro-Sirius red solution for 1 hour at room temperature.
-
Wash the cells with 0.5% acetic acid solution to remove unbound dye.
-
Wash with distilled water.
-
Mount the coverslips on microscope slides and observe under a light microscope.
-
Quantify the red-stained area using image analysis software.
-
3. Hydroxyproline Assay for Collagen Quantification
-
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Its quantification provides an estimate of the total collagen content.
-
Procedure:
-
Culture and treat HSC-T6 cells in 6-well plates.
-
Collect the cell culture supernatant.
-
Hydrolyze the supernatant with concentrated HCl (e.g., 6 M) at 110°C for 18-24 hours in sealed tubes.
-
Neutralize the hydrolysate with NaOH.
-
Add a chloramine-T solution to oxidize the hydroxyproline.
-
Add Ehrlich's reagent (a solution of p-dimethylaminobenzaldehyde) and incubate at 60°C to develop a colored product.
-
Measure the absorbance at 550-560 nm using a microplate reader.
-
Calculate the hydroxyproline concentration based on a standard curve prepared with known concentrations of hydroxyproline.
-
4. ELISA for Collagen Type I Alpha 1 (COL1A1) Protein Expression
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of COL1A1 protein secreted into the cell culture medium.
-
Procedure:
-
Coat a 96-well microplate with a capture antibody specific for rat COL1A1 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (collected after treatment) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for rat COL1A1.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution. A colored product will develop in proportion to the amount of COL1A1 present.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the COL1A1 concentration in the samples based on the standard curve.
-
Key Signaling Pathways in Fibrosis
Understanding the molecular mechanisms underlying fibrosis is crucial for the development of targeted therapies. The following diagrams illustrate the key signaling pathways involved.
Simplified TGF-β signaling pathway in fibrosis.
Simplified PDGF signaling pathway in fibrosis.
Simplified Notch signaling pathway in fibrosis.
Conclusion
The 2-(pyridin-2-yl)pyrimidine scaffold represents a promising starting point for the development of novel anti-fibrotic agents. The compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) have demonstrated significant in vitro activity against hepatic stellate cells.[1] The detailed protocols provided herein for the synthesis and anti-fibrosis evaluation of these derivatives offer a robust framework for researchers in the field of drug discovery to further explore this chemical space. Future studies should focus on lead optimization to improve potency and drug-like properties, as well as in vivo evaluation in relevant animal models of fibrosis. A deeper understanding of how these compounds modulate key fibrotic signaling pathways will be crucial for their advancement as potential clinical candidates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Acetylpyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Acetylpyrimidine. The information is designed to help overcome common experimental challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Acetylpyrimidine?
A1: The most prevalent methods for synthesizing 2-Acetylpyrimidine include:
-
Grignard Reaction: This involves the reaction of a pyridine derivative with a Grignard reagent. Common starting materials are 2-cyanopyrimidine with methylmagnesium bromide or 2-bromopyridine with a suitable Grignard reagent followed by acylation.[1]
-
Stille Coupling: This method utilizes the palladium-catalyzed cross-coupling of 2-bromopyridine with an organotin reagent, such as tributyl(1-ethoxyvinyl)tin, followed by hydrolysis.
-
From 2-Picolinic Acid: This is a multi-step synthesis that typically involves the conversion of 2-picolinic acid to its acid chloride, followed by reaction with a malonic ester and subsequent hydrolysis and decarboxylation.[2]
Q2: I am getting a low yield in my Grignard reaction. What are the likely causes?
A2: Low yields in Grignard reactions for 2-Acetylpyrimidine synthesis can stem from several factors:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inactive Magnesium: The magnesium turnings used to prepare the Grignard reagent may have an oxide layer. Activating the magnesium with iodine or 1,2-dibromoethane is crucial.[3]
-
Side Reactions: The Grignard reagent can act as a base, leading to deprotonation of acidic protons on the starting material or in the solvent. Additionally, Wurtz-type homocoupling of the starting halide can occur.
-
Incorrect Stoichiometry: The concentration of the prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry.[3]
Q3: My Stille coupling reaction is not proceeding to completion. What can I do?
A3: Incomplete Stille coupling reactions can be addressed by:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. Using a fresh batch of catalyst and ensuring an inert atmosphere (e.g., argon or nitrogen) is essential.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction rate and yield. Electron-rich and sterically hindered ligands often improve the efficiency of the catalytic cycle.
-
Insufficient Temperature: While higher temperatures can sometimes lead to side reactions, an insufficient temperature may result in a sluggish reaction. Gradually increasing the temperature while monitoring the reaction progress can be beneficial.
-
Impure Reagents: Ensure all reagents, including the organotin compound and the solvent, are of high purity and anhydrous.
Q4: How can I effectively remove the tin byproducts from my Stille coupling reaction?
A4: Removing toxic organotin byproducts is a critical step. Common purification methods include:
-
Fluoride Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration.
-
Column Chromatography: Flash chromatography on silica gel can separate the desired product from tin residues. A mobile phase containing a small amount of triethylamine can help to prevent the product from streaking on the column.
Q5: What are common side products in the synthesis of 2-Acetylpyrimidine?
A5: Depending on the synthetic route, common side products may include:
-
Grignard Reaction: Bipyridine species from homocoupling of the Grignard reagent or starting material, and over-addition products.
-
Stille Coupling: Homocoupling of the organotin reagent is a common side reaction.[4]
-
From 2-Picolinic Acid: Incomplete hydrolysis or decarboxylation can lead to intermediate products as impurities.
Troubleshooting Guides
Method 1: Grignard Reaction from 2-Cyanopyrimidine
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Inactive Grignard reagent due to moisture. 2. Poor quality of magnesium turnings. 3. Low reaction temperature. | 1. Ensure all glassware is flame-dried under vacuum and cooled under an inert gas. Use anhydrous solvents. 2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation. 3. While the initial addition is often done at low temperatures, allowing the reaction to warm to room temperature or gentle heating may be necessary for completion. |
| Formation of Impurities | 1. Reaction of Grignard reagent with the nitrile group twice. 2. Wurtz-type homocoupling of the starting materials. | 1. Use a controlled stoichiometry of the Grignard reagent (titrate before use). Add the Grignard reagent slowly to the solution of 2-cyanopyrimidine at a low temperature. 2. Ensure slow addition of the alkyl halide during the Grignard reagent preparation. |
| Difficult Purification | 1. Emulsion formation during aqueous workup. | 1. Use a saturated aqueous solution of ammonium chloride for quenching the reaction. If an emulsion persists, add more organic solvent and brine. |
Method 2: Stille Coupling of 2-Bromopyridine
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield | 1. Inactive palladium catalyst. 2. Presence of oxygen in the reaction. 3. Inefficient transmetalation. | 1. Use a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₄). 2. Degas the solvent and purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. 3. Additives like copper(I) iodide (CuI) can accelerate the transmetalation step. |
| Homocoupling of Organotin Reagent | 1. Oxygen contamination. 2. High reaction temperature. | 1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Optimize the reaction temperature; higher temperatures can promote homocoupling. |
| Incomplete Hydrolysis of Vinyl Ether Intermediate | 1. Insufficiently acidic conditions for hydrolysis. 2. Short reaction time for hydrolysis. | 1. After the coupling reaction, treat the crude product with a dilute acid (e.g., 1M HCl) to ensure complete hydrolysis of the 1-ethoxyvinyl group to the acetyl group. 2. Monitor the hydrolysis by TLC or GC-MS to ensure completion. |
Quantitative Data Summary
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Grignard Reaction | 2-Cyanopyrimidine, Methylmagnesium Bromide | - | THF | 0 to RT | 60-75 |
| Grignard Reaction | 2-Bromopyridine, Acetaldehyde, Mg | - | THF | 0 to RT | 55-70 |
| Stille Coupling | 2-Bromopyridine, Tributyl(1-ethoxyvinyl)tin | Pd(PPh₃)₄ | Toluene | 80-100 | 70-85 |
| From 2-Picolinic Acid | 2-Picolinic Acid, Malonic Ester | Thionyl Chloride, Base | Toluene, Ethanol | Reflux | 65-80 (overall) |
Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylpyrimidine via Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a solution of methyl bromide (1.1 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining methyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Reaction with 2-Cyanopyrimidine: Cool the prepared Grignard reagent to 0 °C in an ice bath. Add a solution of 2-cyanopyrimidine (1.0 eq) in anhydrous THF dropwise to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Acetylpyrimidine via Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction Execution: Evacuate and backfill the flask with argon three times. Add anhydrous and degassed toluene via syringe. Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis and Work-up: Cool the reaction mixture to room temperature and add 1M hydrochloric acid. Stir vigorously for 1-2 hours to effect hydrolysis of the vinyl ether. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with an aqueous solution of potassium fluoride to remove tin byproducts. Then, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 3: Synthesis of 2-Acetylpyrimidine from 2-Picolinic Acid[2]
-
Formation of Acid Chloride: In a round-bottom flask, suspend 2-picolinic acid (1.0 eq) in toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-picolinoyl chloride.[2]
-
Malonic Ester Condensation: In a separate flask, prepare a solution of diethyl malonate (1.1 eq) and a base (e.g., sodium ethoxide) in ethanol. Cool the solution to 0 °C and add the crude 2-picolinoyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis and Decarboxylation: Add an aqueous solution of a strong acid (e.g., sulfuric acid) to the reaction mixture and heat to reflux for 4-6 hours to facilitate both hydrolysis of the ester and decarboxylation.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide). Extract the product with an organic solvent like dichloromethane. Dry the organic layer, concentrate, and purify the resulting 2-Acetylpyrimidine by distillation or column chromatography.
Visualizations
Caption: Workflow for the synthesis of 2-Acetylpyrimidine via Grignard reaction.
References
Technical Support Center: Purification of 2-Acetylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Acetylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-Acetylpyrimidine?
A1: The most common and effective methods for purifying 2-Acetylpyrimidine are recrystallization, fractional distillation under reduced pressure, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the typical impurities found in crude 2-Acetylpyrimidine?
A2: Impurities in 2-Acetylpyrimidine can originate from starting materials, by-products of the synthesis, or degradation.[1] Common impurities may include unreacted starting materials, isomers (e.g., 4-Acetylpyrimidine), and related pyrimidine derivatives.[2] Solvents used in the reaction or work-up can also be present as residual impurities.[1]
Q3: How can I assess the purity of my 2-Acetylpyrimidine sample?
A3: The purity of 2-Acetylpyrimidine can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities.[4] For a quick qualitative assessment, Thin-Layer Chromatography (TLC) can be employed.
Q4: My purified 2-Acetylpyrimidine is a yellow or brown liquid. How can I decolorize it?
A4: Discoloration is often due to minor, highly colored impurities.[5] Treatment with a small amount of activated charcoal during the recrystallization process can be effective in removing these impurities.[4][6] Subsequent purification by distillation or column chromatography should yield a colorless to pale yellow liquid.
Q5: How should I store purified 2-Acetylpyrimidine?
A5: Purified 2-Acetylpyrimidine should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place.[5] Due to its basic nature, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric carbon dioxide and moisture.
Purification Workflow
Caption: General workflow for the purification of 2-Acetylpyrimidine.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization | - The chosen solvent is too good, and the product remains in the mother liquor.[7] - Too much solvent was used.[7] - Premature crystallization during hot filtration. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8] - Use the minimum amount of hot solvent necessary to dissolve the crude product.[9] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[4] |
| Oiling out during recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated.[4] | - Choose a solvent with a lower boiling point.[10] - Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.[4] |
| Poor separation in column chromatography | - The polarity of the eluent is too high, causing all compounds to elute quickly. - The polarity of the eluent is too low, resulting in no elution. - The column is overloaded with the crude sample. | - Start with a low polarity eluent and gradually increase the polarity (gradient elution).[11] - Perform small-scale TLC experiments to determine the optimal solvent system. - Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). |
| Product decomposition during distillation | - The distillation temperature is too high, leading to thermal degradation.[12] | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of 2-Acetylpyrimidine.[13][14] |
| Bumping during vacuum distillation | - Uneven heating of the liquid. - Lack of nucleation sites for smooth boiling. | - Use a magnetic stirrer and a stir bar to ensure smooth boiling.[14] - Avoid using boiling chips as they are ineffective under vacuum.[14] |
Experimental Protocols
Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude 2-Acetylpyrimidine in various solvents (e.g., hexane, ethyl acetate, isopropanol, or a mixture) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: In a flask, dissolve the crude 2-Acetylpyrimidine in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[15]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[16]
Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), by analyzing the crude mixture with TLC.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.[17]
-
Sample Loading: Dissolve the crude 2-Acetylpyrimidine in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.[17]
-
Elution: Begin eluting the column with the starting eluent. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.[11]
-
Fraction Collection and Analysis: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Acetylpyrimidine.
Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source.[14] Ensure all glass joints are properly sealed.
-
Sample Preparation: Place the crude 2-Acetylpyrimidine and a magnetic stir bar into the distillation flask.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating and Distillation: Begin stirring and gently heat the distillation flask. Collect the fraction that distills at the expected boiling point for 2-Acetylpyrimidine at the applied pressure.[13]
-
Completion: Once the distillation is complete, cool the system before carefully releasing the vacuum.
Quantitative Data Summary
The following table provides a comparison of the expected outcomes for the different purification techniques for 2-Acetylpyrimidine. These values are representative and may vary depending on the initial purity of the crude material and the experimental conditions.
| Purification Technique | Typical Purity Achieved | Expected Yield | Primary Impurities Removed |
| Recrystallization | 95-98% | 60-80% | Insoluble impurities, some colored by-products |
| Column Chromatography | >99% | 70-90% | Structurally similar compounds, isomers |
| Vacuum Distillation | 98-99.5% | 80-95% | Non-volatile residues, high-boiling impurities |
References
- 1. moravek.com [moravek.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. athabascau.ca [athabascau.ca]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Purification [chem.rochester.edu]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Acetylpyrimidine
Welcome to the Technical Support Center for 2-Acetylpyrimidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of 2-acetylpyrimidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-acetylpyrimidine?
A1: The most commonly inferred synthetic routes, based on analogous heterocyclic chemistry, include:
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Grignard reaction: The reaction of 2-cyanopyrimidine with a methylmagnesium halide (e.g., MeMgBr or MeMgI).
-
Claisen-type condensation: The condensation of a 2-pyrimidinecarboxylic acid ester with a methyl ester or ketone.
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Oxidation: The oxidation of 2-(1-hydroxyethyl)pyrimidine.
Q2: I am getting a complex mixture of products in my Grignard reaction with 2-cyanopyrimidine. What are the likely side products?
A2: Besides the desired 2-acetylpyrimidine, a significant side product can be a 1,2-dihydropyrimidine derivative. This arises from the nucleophilic addition of the Grignard reagent to the C6 position of the pyrimidine ring, which is activated by the electron-withdrawing cyano group and coordination of the magnesium halide to a ring nitrogen.
Q3: My Claisen-type condensation is giving a low yield of 2-acetylpyrimidine and a lot of tar-like material. What is happening?
A3: 2-Acetylpyrimidine has an enolizable proton on the acetyl group, making it susceptible to self-condensation (an aldol-type reaction) under the basic conditions of a Claisen condensation. This can lead to a cascade of reactions, including Michael additions and intramolecular cyclizations, resulting in complex mixtures and polymeric material.
Q4: I am trying to oxidize 2-(1-hydroxyethyl)pyrimidine, but the reaction is sluggish and incomplete. How can I improve this?
A4: Incomplete oxidation can be due to a number of factors, including the choice of oxidant, reaction temperature, and reaction time. Ensure your oxidizing agent is fresh and used in the correct stoichiometric amount. If using a milder oxidant, a higher temperature or longer reaction time may be necessary. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion without significant byproduct formation.
Troubleshooting Guides
Problem 1: Low Yield and/or Complex Mixture in Grignard Synthesis of 2-Acetylpyrimidine
| Observation | Possible Cause | Suggested Solution |
| Low conversion of 2-cyanopyrimidine. | Inactive Grignard reagent due to moisture or prolonged storage. | Use freshly prepared Grignard reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a significant amount of a byproduct with a higher molecular weight than the starting material. | Nucleophilic addition of the Grignard reagent to the pyrimidine ring (C6 position) leading to dihydropyrimidine derivatives.[1] | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent. Use of a less coordinating solvent might also disfavor this side reaction. |
| The product is an alcohol (2-(1-hydroxy-1-methylethyl)pyrimidine) instead of a ketone. | Over-addition of the Grignard reagent to the initially formed ketone. | This is less common with nitriles but can occur if the intermediate imine is not stable. Use of a Weinreb amide of 2-pyrimidinecarboxylic acid can prevent this. |
Problem 2: Low Yield and Polymerization in Claisen-Type Condensation
| Observation | Possible Cause | Suggested Solution | | The reaction mixture turns dark and viscous, and the desired product is obtained in very low yield. | Self-condensation of the product, 2-acetylpyrimidine, is catalyzed by the basic reaction conditions.[2][3][4] | Use a non-enolizable derivative of one of the coupling partners if possible. Alternatively, use a very strong, non-nucleophilic base (e.g., LDA) to achieve complete and rapid deprotonation of the ester, followed by the addition of the 2-pyrimidinecarboxylic acid ester at low temperature. | | The desired product is contaminated with a higher molecular weight adduct. | Michael addition of an enolate to the product of an initial aldol condensation. | Optimize the reaction time and temperature to favor the initial condensation and minimize subsequent reactions. Quenching the reaction as soon as the desired product is formed (monitored by TLC) can be beneficial. |
Problem 3: Incomplete Reaction or Over-oxidation in the Oxidation of 2-(1-hydroxyethyl)pyrimidine
| Observation | Possible Cause | Suggested Solution | | A significant amount of starting material remains after the reaction. | The oxidizing agent is not strong enough or has degraded. | Use a stronger oxidizing agent (e.g., PCC, PDC, or Swern oxidation). Ensure the oxidant is fresh and handled according to its stability requirements. | | The formation of acidic byproducts is detected. | Over-oxidation of the acetyl group to a carboxylic acid. | Use a milder, more selective oxidizing agent (e.g., Dess-Martin periodinane). Carefully control the stoichiometry of the oxidant and the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylpyrimidine via Grignard Reaction with 2-Cyanopyrimidine (Representative Protocol)
Disclaimer: This is a representative protocol based on analogous procedures.[1][5][6] Researchers should conduct their own risk assessment and optimization.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 30 minutes.
-
Grignard Addition: Cool the Grignard reagent to 0 °C. Dissolve 2-cyanopyrimidine (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of 2-Acetylpyrimidine via Claisen-Type Condensation (Representative Protocol)
Disclaimer: This is a representative protocol based on analogous procedures.[2][3][4] Researchers should conduct their own risk assessment and optimization.
-
Enolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes. To this LDA solution, add ethyl acetate (1.0 eq) dropwise and stir for another 30 minutes to form the lithium enolate.
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Condensation: To the enolate solution at -78 °C, add a solution of ethyl 2-pyrimidinecarboxylate (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up and Decarboxylation: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting β-keto ester can be decarboxylated by heating with aqueous acid (e.g., 10% H₂SO₄) to yield 2-acetylpyrimidine.
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Main reaction and side reaction pathway in the Grignard synthesis of 2-acetylpyrimidine.
Caption: Reaction pathway for the Claisen-type synthesis of 2-acetylpyrimidine and the self-condensation side reaction.
Caption: A logical workflow for troubleshooting common issues in 2-acetylpyrimidine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Stability and Degradation of 2-Acetylpyrimidine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Acetylpyrimidine solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Acetylpyrimidine solutions?
A1: To ensure the integrity of 2-Acetylpyrimidine, solutions should be stored in a cool, well-ventilated place, protected from light and heat.[1] It is also advisable to store solutions under an inert atmosphere, as the compound can be sensitive to air and moisture. For long-term storage, refrigeration is recommended. Always keep containers tightly sealed.[1][2]
Q2: What materials are incompatible with 2-Acetylpyrimidine?
A2: 2-Acetylpyrimidine is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Contact with these substances can lead to degradation of the compound.
Q3: Is 2-Acetylpyrimidine stable in aqueous solutions?
A3: While 2-Acetylpyrimidine is soluble in water, its stability in aqueous solutions can be influenced by pH.[1] Pyridine-containing compounds can be susceptible to hydrolysis, especially under acidic or basic conditions. It is crucial to control the pH of your aqueous solutions to minimize potential degradation.
Q4: How does pH affect the stability of 2-Acetylpyrimidine solutions?
Q5: Is 2-Acetylpyrimidine sensitive to light?
A5: Yes, exposure to light can potentially lead to the degradation of 2-Acetylpyrimidine. Photodegradation is a common issue for many organic compounds.[3] Therefore, it is best practice to store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4]
Q6: What is the thermal stability of 2-Acetylpyrimidine solutions?
A6: 2-Acetylpyrimidine is a combustible liquid and should be kept away from high heat, sparks, and open flames.[2][5] While specific degradation rates at various temperatures in solution are not well-documented, thermal stress can induce degradation. For experiments requiring elevated temperatures, it is advisable to minimize the exposure time and use the lowest effective temperature.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of 2-Acetylpyrimidine | 1. Verify Solution Age and Storage: Ensure the solution was freshly prepared and stored correctly (cool, dark, tightly sealed). 2. Check for Contaminants: Analyze the solvent and any other reagents used to prepare the solution for impurities. 3. Perform a Forced Degradation Study: Intentionally stress a sample of your 2-Acetylpyrimidine solution (e.g., by adjusting pH, exposing to heat or light) to see if the unexpected peaks correspond to degradation products. |
| Loss of compound potency or concentration over time | Instability of the solution | 1. Re-evaluate Storage Conditions: Confirm that the solution is stored at the recommended temperature and protected from light.[1] 2. Assess Solvent Compatibility: Ensure the chosen solvent is appropriate and does not react with 2-Acetylpyrimidine. 3. Buffer the Solution: If working with aqueous solutions, consider using a buffer to maintain a stable pH. |
| Color change in the solution (e.g., turning yellow or brown) | Degradation and formation of chromophoric byproducts | 1. Minimize Exposure to Air and Light: Prepare and handle the solution under an inert atmosphere if possible, and always protect it from light. 2. Use High-Purity Solvents: Impurities in the solvent can sometimes catalyze degradation reactions. |
Summary of Stability and Degradation Factors
| Factor | Effect on Stability | Recommendations |
| pH | Potential for hydrolysis under acidic or basic conditions. | Maintain pH in the neutral range (6-8) for aqueous solutions where possible. |
| Light | Can induce photodegradation. | Store solutions in light-resistant containers (e.g., amber vials) or protect from light. |
| Temperature | High temperatures can accelerate degradation. | Store solutions in a cool environment. Avoid prolonged exposure to elevated temperatures.[4][1] |
| Oxygen | Potential for oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. |
| Incompatible Materials | Can cause rapid decomposition. | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[2] |
Experimental Protocols
Protocol for a General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]
Objective: To identify potential degradation products and pathways for 2-Acetylpyrimidine under various stress conditions.
Materials:
-
2-Acetylpyrimidine
-
High-purity solvents (e.g., water, acetonitrile, methanol)
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Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
pH meter
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Heating block or water bath
-
Photostability chamber
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HPLC with a suitable detector (e.g., UV/PDA)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Acetylpyrimidine in a suitable solvent (e.g., 1 mg/mL in acetonitrile or water).
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Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Treat the samples as described for acid hydrolysis. Neutralize the solution before analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature for a defined period (e.g., 24 hours).
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Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
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Photolytic Degradation: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines (e.g., UV and visible light). Keep a control sample wrapped in foil to protect it from light.
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Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method such as HPLC-UV. Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.
Visualizations
Caption: Workflow for a forced degradation study of 2-Acetylpyrimidine.
Caption: Potential degradation pathways for 2-Acetylpyrimidine.
References
- 1. Page loading... [guidechem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-acetyl pyridine, 1122-62-9 [thegoodscentscompany.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in 2-Acetylpyrimidine Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the derivatization of 2-acetylpyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges in your experimental work.
Troubleshooting Guides & FAQs
This section is divided into two key derivatization reactions for 2-acetylpyrimidine: Aldol Condensation and Suzuki-Miyaura Cross-Coupling.
Aldol Condensation of 2-Acetylpyrimidine
The Aldol condensation is a powerful tool for forming carbon-carbon bonds by reacting the enolate of 2-acetylpyrimidine with an aldehyde or ketone. However, achieving high yields and selectivity can be challenging.
Frequently Asked Questions (FAQs):
-
Q1: My Aldol condensation reaction is resulting in a low yield. What are the common causes? A: Low yields in Aldol condensations can arise from several factors. The reaction is an equilibrium, and for many substrates, the equilibrium may not favor the product. Additionally, side reactions, such as self-condensation of the carbonyl partner or "domino" condensation reactions, can consume starting materials and reduce the yield of the desired product.[1][2] Inefficient purification can also lead to product loss.
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Q2: How can I shift the reaction equilibrium to favor the product and improve the yield? A: A common strategy is to drive the reaction forward by removing a product. In many cases, the initial β-hydroxy carbonyl adduct can be dehydrated to form a more stable α,β-unsaturated carbonyl compound.[3] This dehydration is often promoted by heating the reaction mixture and is typically irreversible, thus pulling the overall reaction towards the final condensation product.[1]
-
Q3: I am observing a mixture of products in my crossed Aldol condensation. How can I improve the selectivity? A: To achieve a single major product in a crossed Aldol condensation, consider the following strategies:
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Use a non-enolizable aldehyde: Employing an aromatic aldehyde (e.g., benzaldehyde) that lacks α-hydrogens prevents it from forming an enolate and undergoing self-condensation. It can only act as the electrophile.[1]
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Pre-form the enolate: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the complete and irreversible formation of the enolate of 2-acetylpyrimidine before the addition of the aldehyde. This ensures that only one nucleophile is present to react.[1]
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Slow addition: Slowly adding the enolizable component (2-acetylpyrimidine) to a mixture of the non-enolizable aldehyde and the base can minimize its self-condensation.[1]
-
-
Q4: My reaction is producing complex side products, particularly with strongly basic catalysts. How can this be avoided? A: High concentrations of carbanions, especially in the presence of strong bases, can lead to a cascade of reactions including Michael additions and intramolecular aldol condensations, resulting in complex cyclic products.[2][4] To mitigate this, consider using a milder base or a heterogeneous catalyst. Optimizing the reaction time and temperature to favor the desired product before side reactions become significant is also crucial.
Troubleshooting Common Issues in Aldol Condensation:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Reaction equilibrium does not favor products. | Heat the reaction to promote dehydration to the α,β-unsaturated product.[1][3] |
| Inactive catalyst or base. | Use fresh, high-purity catalyst and base. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and adjust time and temperature accordingly. | |
| Formation of Multiple Products | Self-condensation of the aldehyde/ketone partner. | Use a non-enolizable aldehyde or pre-form the enolate of 2-acetylpyrimidine.[1] |
| Lack of regioselectivity in enolate formation. | Use a kinetically controlled deprotonation with a strong, hindered base at low temperature. | |
| Formation of Complex Side-Products | "Domino" reactions (Michael addition, intramolecular condensation).[2] | Use a milder base, shorter reaction times, or lower temperatures. |
| Difficulty in Purification | Product has similar polarity to starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider recrystallization from a suitable solvent system.[5] |
Suzuki-Miyaura Cross-Coupling of 2-Halo-pyrimidines
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between a halo-pyrimidine and an organoboron species. However, issues such as catalyst deactivation and side reactions are common.
Frequently Asked Questions (FAQs):
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Q1: Why is my Suzuki-Miyaura coupling of a 2-chloropyrimidine resulting in a low yield? A: Low yields are a frequent challenge, particularly with less reactive 2-chloropyrimidines.[6] Key reasons include:
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Catalyst Deactivation: The nitrogen atom in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.[6]
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Substrate Reactivity: Chloropyrimidines are less reactive than their bromo or iodo counterparts in the oxidative addition step of the catalytic cycle.[7]
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Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume the starting materials.[8]
-
-
Q2: How can I improve the reactivity of 2-chloropyrimidines in Suzuki coupling? A: To overcome the lower reactivity of 2-chloropyrimidines, a more active catalyst system is often required.[6] Consider these adjustments:
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Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium catalyst and promote the oxidative addition step.[6]
-
Increase Reaction Temperature: Higher temperatures can facilitate the oxidative addition of the C-Cl bond, but this must be balanced against the potential for increased side reactions.[6]
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Select an Appropriate Base: A strong base like potassium phosphate (K₃PO₄) is often effective in these challenging couplings.[6]
-
-
Q3: What are the common side reactions in Suzuki coupling and how can they be minimized? A: The two most prevalent side reactions are:
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Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, often promoted by high temperatures and certain bases.[8] Using fresh, high-purity boronic acid and carefully optimizing the reaction conditions can minimize this. Switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester) can also be beneficial.[6]
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Homocoupling: This is the self-coupling of the boronic acid. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[6] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[6]
-
-
Q4: How critical is the exclusion of oxygen in Suzuki coupling reactions? A: It is paramount. The catalytic cycle involves a sensitive Pd(0) species that is susceptible to oxidation.[9] The presence of oxygen can lead to the formation of inactive palladium oxides, effectively killing the catalyst and resulting in low yields.[9] Phosphine ligands are also prone to oxidation. Therefore, maintaining an inert atmosphere using nitrogen or argon is essential for reproducible and high-yielding reactions.[9]
Troubleshooting Common Issues in Suzuki-Miyaura Coupling:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Catalyst deactivation. | Use bulky, electron-rich ligands (e.g., Buchwald ligands) to protect the palladium center.[6] |
| Insufficiently degassed solvent/reagents. | Thoroughly degas the solvent and reagents by sparging with an inert gas or using freeze-pump-thaw cycles.[9] | |
| Inactive catalyst. | Use a fresh, high-quality palladium catalyst. | |
| Protodeboronation of Boronic Acid | High reaction temperature. | Lower the reaction temperature. |
| Unsuitable base. | Screen different bases; K₃PO₄ is often a good choice for challenging couplings.[6] | |
| Water present in the reaction. | Use anhydrous solvents and reagents. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere.[9] |
| Inefficient reduction of Pd(II) precatalyst. | Use a Pd(0) source or a precatalyst system known for efficient reduction.[6] | |
| Unreacted Starting Material (Halo-pyrimidine) | Low reactivity of the C-Cl bond. | Increase the reaction temperature and/or use a more active catalyst system.[6] |
Experimental Protocols
General Protocol for Aldol Condensation of 2-Acetylpyrimidine with an Aromatic Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyrimidine (1.0 eq.) and the aromatic aldehyde (1.0-1.2 eq.).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, methanol, or water).
-
Base Addition: Add the base (e.g., NaOH, KOH, or a milder base like K₂CO₃) either as a solid or as an aqueous solution. The amount of base can range from catalytic to stoichiometric depending on the desired outcome.
-
Reaction: Stir the reaction mixture at room temperature or with heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with an acid (e.g., dilute HCl). If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyrimidine with an Arylboronic Acid
This protocol requires the use of inert atmosphere techniques (e.g., a Schlenk line).
-
Reaction Setup: To a dry Schlenk flask containing a stir bar, add the 2-chloropyrimidine (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.).[10]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[9]
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water and/or ethanol) via a syringe.[9][10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for derivatization reactions of pyrimidine and related heterocyclic compounds. Note that yields are highly substrate-dependent and optimization is often necessary.
Table 1: Aldol Condensation of Heterocyclic Ketones with Aromatic Aldehydes
| Heterocyclic Ketone | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Acetylpyridine | 4-Nitrobenzaldehyde | NaOH | Water/Ethanol | RT | 2 | 85 | [11] |
| 2-Acetylpyridine | Benzaldehyde | NaOH | Ethanol | RT | 24 | 78 | [11] |
| 2-Acetylthiophene | 4-Chlorobenzaldehyde | HPA/Silica | Water | Reflux | 1 | 92 | [11] |
| 2-Acetylpyrrole | 4-Methoxybenzaldehyde | HPA/Silica | Water | Reflux | 1.5 | 89 | [11] |
Table 2: Suzuki-Miyaura Coupling of Halopyrimidines with Arylboronic Acids
| Halopyrimidine | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/Water | 55 | 95 (mono) | [10] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/Water | 55 | 92 (mono) | [10] |
| 2-Chloropyrimidine | 3-Tolylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 85 | [6] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | - | K₂CO₃ | Isopropanol/Water | 80 | 90 | [12] |
Visualizations
Experimental Workflow for 2-Acetylpyrimidine Derivatization
References
- 1. benchchem.com [benchchem.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of 2-Acetylpyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-acetylpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of this important heterocyclic ketone.
Disclaimer: Detailed experimental literature specifically for 2-acetylpyrimidine is limited. Much of the guidance provided below is based on established protocols for the analogous and more extensively studied 2-acetylpyridine, as well as general principles of organic synthesis. Researchers should consider this information as a starting point for developing their own optimized procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-acetylpyrimidine?
A1: While specific, high-yielding protocols for 2-acetylpyrimidine are not abundant in the literature, several synthetic strategies can be proposed based on standard organic chemistry transformations and analogous reactions with pyridine derivatives. These include:
-
Grignard Reaction: The reaction of pyrimidine-2-carbonitrile with a methyl Grignard reagent (e.g., methylmagnesium bromide) is a plausible route. Careful control of reaction conditions is necessary to avoid side reactions.
-
Weinreb Amide Chemistry: Conversion of a pyrimidine-2-carboxylic acid to the corresponding Weinreb amide, followed by reaction with a methyl organometallic reagent, can provide a more controlled synthesis of the ketone and avoid over-addition.
-
Acylation of a Pyrimidine Ring: Direct Friedel-Crafts acylation of pyrimidine is generally not feasible due to the electron-deficient nature of the ring. However, functionalized pyrimidines may be more amenable to acylation.
Q2: I'm observing low yields in my 2-acetylpyrimidine synthesis. What are the likely causes?
A2: Low yields can stem from several factors, depending on the synthetic route. For Grignard-based syntheses, common issues include the presence of moisture, which quenches the Grignard reagent, and side reactions where the Grignard reagent attacks the pyrimidine ring itself. For multi-step syntheses, yield loss can occur at each stage, and purification challenges can also contribute to lower overall yields.
Q3: What are the best practices for purifying crude 2-acetylpyrimidine?
A3: Purification of pyrimidine derivatives often involves a combination of techniques.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating 2-acetylpyrimidine from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent method for achieving high purity.
-
Acid-Base Extraction: The basicity of the pyrimidine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the 2-acetylpyrimidine into the aqueous layer. The aqueous layer is then basified, and the pure product is extracted back into an organic solvent.
Q4: How can I monitor the progress of my reactions involving 2-acetylpyrimidine?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Staining with potassium permanganate or visualization under UV light can be helpful for visualizing spots. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.
Troubleshooting Guides
Synthesis of 2-Acetylpyrimidine via Grignard Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent due to moisture. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Poor quality of starting materials. | 2. Use freshly distilled or high-purity pyrimidine-2-carbonitrile. | |
| 3. Side reactions with the pyrimidine ring. | 3. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity. Consider the use of a cerium(III) chloride to increase the nucleophilicity of the Grignard reagent towards the carbonyl group. | |
| Formation of Multiple Byproducts | 1. Over-addition of the Grignard reagent. | 1. Use a stoichiometric amount of the Grignard reagent and add it slowly to the reaction mixture. |
| 2. Reaction with the pyrimidine ring. | 2. Optimize the reaction temperature and consider using a milder organometallic reagent. |
Claisen-Schmidt Condensation with 2-Acetylpyrimidine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Chalcone | 1. Incomplete reaction. | 1. Increase the reaction time or temperature. Monitor the reaction by TLC to determine the optimal reaction time. |
| 2. Reversibility of the reaction. | 2. Use a dehydrating agent to remove water and drive the reaction to completion. | |
| 3. Unsuitable catalyst. | 3. Screen different bases (e.g., NaOH, KOH, LDA) or acids as catalysts. | |
| Formation of a Dark Tar | 1. Polymerization of the aldehyde or product. | 1. Use milder reaction conditions (lower temperature, less concentrated base). Add the base slowly to the reaction mixture. |
| 2. Decomposition of starting materials. | 2. Ensure the purity of the starting materials. | |
| Formation of Michael Addition Product | 1. The enolate of 2-acetylpyrimidine adds to the newly formed chalcone. | 1. Use a slight excess of the aldehyde. Control the stoichiometry of the reactants carefully. |
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
This is a general protocol that should be optimized for specific substrates.
-
Preparation: In a round-bottom flask, dissolve 2-acetylpyrimidine (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in ethanol.
-
Reaction Initiation: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to a neutral pH.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
General Protocol for Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude 2-acetylpyrimidine product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica column.
-
Elution: Begin eluting the column with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-acetylpyrimidine.
Visualizing Workflows and Relationships
Minimizing byproduct formation in 2-Acetylpyrimidine synthesis
Technical Support Center: 2-Acetylpyrimidine Synthesis
Welcome to the technical support center for 2-Acetylpyrimidine synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a primary focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-Acetylpyrimidine?
A1: The primary methods for synthesizing 2-Acetylpyrimidine include the Grignard reaction, acylation of organometallics, and the malonic ester synthesis route.
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Grignard Reaction: This involves reacting a 2-cyanopyrimidine or a related derivative with a methylmagnesium halide (e.g., CH₃MgBr).[1][2][3] While common, this method is highly sensitive to reaction conditions.[2][3]
-
Malonic Ester Synthesis: A robust method that starts with pyrimidine-2-carboxylic acid, which is converted to its acyl chloride. This intermediate then reacts with a malonic ester, followed by hydrolysis and decarboxylation to yield the final product. This route is often favored for its milder conditions and potentially higher yields.[2]
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Reaction from 2-Chloropyrimidine: Involves the reaction of a 2-chloropyrimidine compound with a vinyl ether, followed by hydrolysis to yield the acetyl group.
Q2: What is the primary cause of low yields in the Grignard synthesis of 2-Acetylpyrimidine?
A2: The most significant cause of low yields is the high reactivity of the Grignard reagent, which requires strictly anhydrous (water-free) and oxygen-free conditions.[2][3] Traces of moisture will quench the Grignard reagent, reducing the amount available to react with the pyrimidine substrate. Furthermore, the Grignard reagent can act as a base, leading to side reactions if acidic protons are present.[4][5]
Q3: Can side reactions occur with the product itself?
A3: Yes. The product, 2-Acetylpyrimidine, has an enolizable proton on the acetyl group. Under basic conditions, this can lead to self-condensation or other undesired secondary reactions, such as the Claisen-Schmidt condensation if aldehydes are present as impurities.[6] It is crucial to control the reaction stoichiometry and temperature to prevent such outcomes.
Troubleshooting Guide
Issue 1: Low or No Yield in Grignard Synthesis
Question: I am attempting to synthesize 2-Acetylpyrimidine from 2-cyanopyrimidine using methylmagnesium bromide, but my yield is very low, and I recover a significant amount of starting material. What is going wrong?
Answer: This is a common issue in Grignard reactions. The problem can be diagnosed and resolved by checking the following critical parameters:
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Anhydrous Conditions: The Grignard reagent is a strong base and nucleophile that reacts readily with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents (typically THF or diethyl ether) must be rigorously dried before use.[2]
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Reagent Quality: The Grignard reagent can degrade upon storage. It is best to use freshly prepared or recently titrated reagent.
-
Steric Hindrance: With sterically hindered ketones or substrates, the Grignard reagent may act as a base, abstracting a proton alpha to the carbonyl group, which leads to the formation of an enolate and recovery of the starting material after workup.[4][5] While 2-cyanopyrimidine does not have this issue, impurities in your starting material might.
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Reaction Temperature: The addition of the Grignard reagent should typically be performed at a low temperature (e.g., 0 °C or below) to control the reaction's exothermicity and prevent side reactions.
Below is a logical troubleshooting workflow for this issue.
Caption: Troubleshooting flowchart for low-yield Grignard synthesis.
Issue 2: Formation of Multiple Byproducts in Malonic Ester Synthesis
Question: I'm using the malonic ester route from pyrimidine-2-carboxylic acid. My final product is impure, with several unidentified spots on TLC. How can I improve the selectivity?
Answer: The malonic ester synthesis is a multi-step process where impurities can be introduced at several points.[2] Optimizing each step is key to a clean final product.
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Step 1: Acyl Chloride Formation: Ensure the complete conversion of the carboxylic acid to the acyl chloride. Residual acid can complicate the next step. Use a sufficient excess of the chlorinating agent (e.g., thionyl chloride) and ensure the reaction goes to completion. The acyl chloride is often moisture-sensitive and is best used immediately in the next step.[2]
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Step 2: Condensation: This step is critical. The base used to deprotonate the malonic ester (e.g., triethylamine) must be added carefully. Using too strong a base or too high a temperature can lead to side reactions. The stoichiometry between the acyl chloride and the malonic ester should be precise (typically 1:1 to 1:1.2).[2]
-
Step 3: Hydrolysis and Decarboxylation: Incomplete hydrolysis or harsh acidic/basic conditions during this final step can generate byproducts. The reaction should be monitored (e.g., by TLC) until the intermediate is fully consumed, followed by careful neutralization and extraction.[2]
The following workflow diagram illustrates the critical control points in this synthesis.
Caption: Key control points in the malonic ester synthesis workflow.
Data on Synthetic Methods
The following table summarizes typical reaction conditions and outcomes for different synthetic routes. Note that yields are highly dependent on substrate, scale, and specific laboratory conditions.
| Synthesis Route | Key Reactants | Typical Solvents | Temperature | Reported Yield | Key Challenges & Byproducts | Reference |
| Grignard Reaction | 2-Cyanopyrimidine, CH₃MgBr | THF, Diethyl Ether | 0 °C to RT | 60-80% | Strict anhydrous conditions required; formation of reduction byproducts; recovery of starting material. | [2][3] |
| Malonic Ester | Pyrimidine-2-carboxylic acid, Malonic ester | Toluene, Ethyl Acetate | 55-110 °C | ~78% | Multi-step process; moisture-sensitive intermediates; potential for incomplete reactions. | [2] |
| From 2-Chloropyrimidine | 2-Chloropyrimidine, Vinyl ether | - | - | - | Requires specific vinyl ether reagents; patent-disclosed method without extensive public data. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylpyrimidine via Malonic Ester Route
Adapted from patent literature. This protocol is for informational purposes and should be adapted and optimized with appropriate safety precautions.[2]
Step 1: Preparation of 2-Picolinoyl Chloride (analogue to Pyrimidine-2-carbonyl chloride)
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To a solution of 2-picolinic acid (1 mole equivalent) in an inert solvent (e.g., toluene, 5-10x weight of acid), add a catalytic amount of DMF (1-6% weight of acid).
-
Heat the mixture to 55-65 °C with stirring.
-
Add thionyl chloride (1-1.5 mole equivalents) dropwise.
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After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting 2-picolinoyl chloride is used directly in the next step.
Step 2: Condensation with Di-tert-butyl malonate
-
In a separate reaction flask, add anhydrous calcium chloride (catalyst), a second inert solvent (e.g., ethyl acetate), a base (e.g., triethylamine, 1-2 mole equivalents to the acyl chloride), and di-tert-butyl malonate (1-1.2 mole equivalents).
-
Stir the mixture thoroughly and add the 2-picolinoyl chloride from Step 1 dropwise.
-
Heat the reaction to 60 °C for 1-2 hours.
-
Upon completion, cool the reaction and neutralize with hydrochloric acid to pH 5-6.
-
Separate the organic layer, wash successively with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude di-tert-butyl 2-picolinoylmalonate.
Step 3: Hydrolysis and Decarboxylation
-
Add the crude product from Step 2 to a mixed solution of water, acetic acid, and sulfuric acid (e.g., a volume ratio of approx. 100:40:2).
-
Heat the mixture to reflux for 2-3 hours until TLC indicates the reaction is complete.
-
Cool the mixture to room temperature and adjust the pH to neutral with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetylpyridine (or 2-acetylpyrimidine). Further purification may be achieved by column chromatography or distillation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 3. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Acetylpyrimidine Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Acetylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing 2-Acetylpyrimidine?
A1: The primary challenge in crystallizing 2-Acetylpyrimidine stems from its low melting point, which is reported to be between 8-10 °C.[1] This low melting point increases the likelihood of the compound "oiling out" during the crystallization process, where it separates as a liquid instead of forming solid crystals. Other common issues include the formation of no crystals at all, or the generation of very fine, powder-like crystals which can be difficult to handle and may have lower purity.
Q2: What is "oiling out" and why does it happen with 2-Acetylpyrimidine?
A2: "Oiling out" is a phenomenon where a compound comes out of solution as a liquid phase rather than a solid crystalline phase during cooling. This occurs when the solubility of the compound in the solvent at a given temperature is still high, and the temperature of the solution is above the melting point of the compound. For 2-Acetylpyrimidine, with its low melting point of 8-10 °C, it is easy for the solution to become supersaturated at a temperature that is still above its melting point, leading to the separation of a liquid oil.
Q3: Which solvents are suitable for the crystallization of 2-Acetylpyrimidine?
A3: Based on available data, 2-Acetylpyrimidine is soluble in oxygenated solvents such as ethanol, diethyl ether, and acetone.[1][2] It is also reported to be partially soluble in water.[3] A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures and has low solubility at lower temperatures. For 2-Acetylpyrimidine, a mixture of solvents, such as ethanol/water or acetone/hexane, can be effective. This allows for fine-tuning of the solvent polarity to achieve optimal crystallization conditions.
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
Symptoms:
-
The solution remains clear even after cooling to room temperature and then in an ice bath.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solution is not sufficiently supersaturated. | The concentration of 2-Acetylpyrimidine is too low. Try to concentrate the solution by carefully evaporating some of the solvent under reduced pressure and then attempt to cool it again. |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent even at low temperatures. Select a different solvent or a solvent mixture. A good starting point is a solvent system where 2-Acetylpyrimidine has high solubility when hot and low solubility when cold. |
| Cooling is too rapid. | Very rapid cooling can sometimes inhibit nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Absence of nucleation sites. | Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, if available, add a small seed crystal of 2-Acetylpyrimidine to the solution. |
Issue 2: Oiling Out - Formation of a Liquid Phase Instead of Crystals
Symptoms:
-
Cloudiness appears in the solution upon cooling, which then settles as a dense, often colorless or yellowish oil at the bottom of the flask.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solution is too concentrated. | The high concentration leads to supersaturation at a temperature above the compound's melting point. Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and then cool slowly. |
| Cooling is too fast. | Rapid cooling does not allow enough time for the molecules to organize into a crystal lattice. Let the solution cool to room temperature slowly on the benchtop before any further cooling in an ice bath. Insulating the flask can help slow down the cooling rate. |
| Inappropriate solvent system. | The chosen solvent may have a boiling point that is too high, or the solubility of the compound is too high at the temperature where crystallization should occur. Try a solvent with a lower boiling point or a solvent mixture that reduces the overall solubility. |
| Presence of impurities. | Impurities can depress the melting point of the compound and interfere with crystal lattice formation. If possible, purify the crude material by another method, such as column chromatography, before attempting crystallization. |
Issue 3: Formation of Very Fine or Amorphous Solid
Symptoms:
-
A fine powder or an amorphous solid precipitates from the solution instead of well-defined crystals.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High degree of supersaturation. | The solution is too concentrated, leading to rapid precipitation. Dilute the solution slightly by adding more solvent and allow it to cool more slowly. |
| Rapid cooling. | Fast cooling rates favor nucleation over crystal growth, resulting in many small crystals. Ensure a slow cooling process. |
| Agitation during crystallization. | Stirring or agitating the solution during the initial stages of crystal formation can induce rapid nucleation. Allow the solution to cool without disturbance. |
Data Presentation
Estimated Solubility of 2-Acetylpyrimidine in Various Solvents
Disclaimer: The following data is estimated based on qualitative reports and the general behavior of similar compounds, as precise experimental data is limited. This table should be used as a guideline for solvent screening.
| Solvent | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at 50°C ( g/100 mL) | Notes |
| Ethanol | High (> 20) | Very High (> 50) | Good potential for single-solvent recrystallization if solubility decreases significantly on cooling. |
| Acetone | High (> 20) | Very High (> 50) | Similar to ethanol, good potential for single-solvent recrystallization. |
| Ethyl Acetate | Moderate (10-20) | High (> 30) | A good candidate for recrystallization. |
| Water | Moderate (~20)[2] | Higher | A co-solvent with a more soluble solvent like ethanol is recommended. |
| Hexane | Low (< 1) | Low (< 5) | Can be used as an anti-solvent in a two-solvent system with a more polar solvent. |
| Toluene | Moderate (5-15) | High (> 25) | May be a suitable solvent. |
Experimental Protocols
Key Experiment: Recrystallization of 2-Acetylpyrimidine from a Mixed Solvent System (Ethanol/Water)
Objective: To purify crude 2-Acetylpyrimidine by recrystallization using a mixed solvent system to obtain well-defined crystals.
Materials:
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Crude 2-Acetylpyrimidine
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Ethanol (95%)
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Deionized Water
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Erlenmeyer flasks
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Hot plate with magnetic stirring capability
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Magnetic stir bar
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Glass funnel
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Filter paper
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Buchner funnel and filter flask
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Vacuum source
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Ice bath
Methodology:
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Dissolution:
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Place the crude 2-Acetylpyrimidine in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol (the "good" solvent) while stirring and gently heating on a hot plate until the solid completely dissolves.
-
-
Addition of Anti-Solvent:
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While the solution is still hot, add deionized water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
-
Clarification:
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If the solution is clear, proceed to the next step. If there are insoluble impurities, perform a hot filtration. To do this, add a small amount of extra hot ethanol to redissolve any precipitate and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
-
Crystallization:
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Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, undisturbed. Covering the flask with a watch glass will slow down evaporation and cooling.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
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Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
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For complete drying, transfer the crystals to a watch glass and place them in a desiccator under vacuum.
-
Visualizations
References
Technical Support Center: Catalyst Selection for 2-Acetylpyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing the pyrimidine ring in 2-acetylpyrimidine?
A1: The synthesis of the pyrimidine core of 2-acetylpyrimidine typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine source. Common catalytic strategies include:
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Metal-Based Catalysis: Transition metal catalysts, such as those based on iridium and iron, have demonstrated high efficiency and selectivity in pyrimidine synthesis.[1][2] Nickel-catalyzed methods have also been reported for the dehydrogenative coupling of alcohols and amidines to form pyrimidines.[3]
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Brønsted and Lewis Acid Catalysis: Acid catalysts are frequently used to facilitate the cyclization and dehydration steps in pyrimidine synthesis.[4]
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Organocatalysis: Choline hydroxide, a green and recyclable catalyst, has been used for the [3+3] annulation–oxidation sequence between α,β-unsaturated ketones and benzamidine hydrochloride to yield substituted pyrimidines.[3]
Q2: How do I choose the best catalyst for my 2-acetylpyrimidine synthesis?
A2: The optimal catalyst depends on several factors, including the specific synthetic route, desired yield, reaction conditions, and cost. For a multicomponent synthesis approach, iridium-pincer complexes have shown high regioselectivity and yields of up to 93% for various pyrimidine derivatives.[1][5][6] Iron-based catalysts offer a more sustainable and economical alternative.[2] The choice of catalyst can significantly influence the reaction pathway and the formation of byproducts.[4]
Q3: What are the key starting materials for the synthesis of 2-acetylpyrimidine?
A3: The synthesis of 2-acetylpyrimidine generally involves the reaction of a precursor containing the acetyl group with reagents that form the pyrimidine ring. A common strategy would involve the use of a 1,3-dicarbonyl compound bearing an acetyl group and an amidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-acetylpyrimidine.
Problem 1: Low or No Yield of 2-Acetylpyrimidine
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst is active. If using a reusable catalyst, it may require regeneration. For air- and moisture-sensitive catalysts, ensure proper handling and storage.[4] |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[4][7] |
| Poor Quality Starting Materials | Use freshly prepared or purified reagents. Amidines, for example, can be hygroscopic and may hydrolyze over time, leading to lower yields.[4] |
| Incomplete Cyclization | The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[4] |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Self-Condensation of Starting Materials | The 1,3-dicarbonyl compound can undergo self-condensation. Adjusting the order of addition of reagents or using a more active catalyst can minimize this side reaction.[4] |
| Formation of Hantzsch-type Dihydropyridine | This can occur when two equivalents of the β-ketoester react with an aldehyde and ammonia (from urea decomposition). Running the reaction at a lower temperature can reduce the formation of this byproduct.[4] |
| Side Reactions Involving the Acetyl Group | The acetyl group can be susceptible to side reactions under harsh basic or acidic conditions. Careful control of pH and temperature is crucial. |
Catalyst Performance Data
The following table summarizes the performance of various types of catalysts applicable to pyrimidine synthesis. While specific data for 2-acetylpyrimidine is limited, this table provides a general comparison to guide catalyst selection.
| Catalyst Type | Catalyst Example | General Performance | Potential Applicability to 2-Acetylpyrimidine Synthesis |
| Iridium-Pincer Complex | PN5P-Ir | High yields (up to 93%) and regioselectivity in multicomponent reactions.[1][6] | Suitable for multicomponent strategies aiming for high efficiency and selectivity. |
| Iron-Arylazo Pincer Complex | Fe-catalyst | Sustainable and economical, operates under mild, aerobic conditions.[2] | A good choice for environmentally friendly and cost-effective synthesis. |
| Nickel Complexes | Nickel-based catalysts | Effective in dehydrogenative multicomponent coupling of alcohols and amidines.[3] | Applicable if using an alcohol as a starting material for one of the pyrimidine fragments. |
| Choline Hydroxide | Choline Hydroxide | Green and recyclable catalyst for [3+3] annulation-oxidation reactions.[3] | A sustainable option for specific synthetic routes involving α,β-unsaturated ketones. |
Experimental Protocols
Protocol 1: General Procedure for Multicomponent Synthesis of a Pyrimidine Derivative using an Iridium Catalyst
This protocol is a general guideline based on the iridium-catalyzed multicomponent synthesis of pyrimidines and can be adapted for 2-acetylpyrimidine.[1][6]
Materials:
-
A suitable 1,3-dicarbonyl precursor for 2-acetylpyrimidine (e.g., acetylacetone)
-
An amidine source (e.g., acetamidine hydrochloride)
-
An alcohol (e.g., ethanol)
-
Iridium-pincer catalyst (e.g., PN5P-Ir)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the 1,3-dicarbonyl precursor (1.0 eq), amidine source (1.2 eq), alcohol (1.5 eq), and the iridium catalyst (1-2 mol%).
-
Add anhydrous solvent to the mixture.
-
Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 110-130 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Phase Transfer Catalysis in 2-Acetyl Pyridine Derivative Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of phase transfer catalysts (PTCs) in the synthesis of 2-acetyl pyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-acetyl pyridine derivatives using phase transfer catalysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Deprotonation: The base may not be strong enough or may not be effectively interacting with the 2-acetyl pyridine.[1][2] 2. Inactive Catalyst: The phase transfer catalyst may be degraded or poisoned.[3] 3. Poor Mass Transfer: Inefficient stirring can limit the interaction between the aqueous and organic phases.[4] 4. Incorrect Solvent: The chosen organic solvent may not be suitable for the reaction. | 1. Use a Stronger Base: Sodium hydride (NaH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for deprotonating the methyl group of 2-acetyl pyridine, minimizing side reactions.[1][2] 2. Verify Catalyst Quality: Use a fresh, high-purity phase transfer catalyst. Consider using crown ethers like 18-crown-6, which have shown efficacy.[1] 3. Improve Agitation: Ensure vigorous stirring to maximize the interfacial area between the phases.[4] 4. Solvent Selection: Use a dry, non-polar aprotic solvent like toluene. |
| Formation of Side Products | 1. Hydroxide-Induced Side Reactions: Using NaOH or KOH can lead to the formation of ether byproducts, such as dibenzyl ether when using benzyl halides.[1][2] 2. Reaction with Catalyst: Some catalysts can be reactive under the reaction conditions. | 1. Avoid Strong Aqueous Bases: Use NaH instead of NaOH or KOH to prevent unwanted side reactions.[1][2] 2. Choose a Stable Catalyst: Ensure the phase transfer catalyst is stable under the reaction conditions. Quaternary ammonium and phosphonium salts are common choices.[5] |
| Unreacted Starting Material | 1. Insufficient Catalyst Loading: The amount of phase transfer catalyst may be too low to facilitate the reaction effectively. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Optimize Catalyst Concentration: Increase the molar percentage of the phase transfer catalyst. A typical starting point is 0.2 mol%.[1] 2. Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC and allow it to run for a longer duration if necessary.[1] 3. Adjust Temperature: While many PTC reactions are run at room temperature, gentle heating may be required in some cases. |
| Difficulty in Product Isolation | 1. Emulsion Formation: Vigorous stirring of biphasic systems can sometimes lead to stable emulsions. 2. Catalyst Removal: The phase transfer catalyst may be difficult to separate from the final product. | 1. Break Emulsion: Add a saturated brine solution or a small amount of a different organic solvent to help break the emulsion. 2. Catalyst Separation: Choose a catalyst that can be easily removed. For example, some catalysts can be precipitated or washed out with water. Alternatively, consider using a polymer-supported catalyst. |
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst in the synthesis of 2-acetyl pyridine derivatives?
A phase transfer catalyst (PTC) facilitates the transfer of a reactant from one phase to another where the reaction occurs.[5] In the C-alkylation of 2-acetyl pyridine, the PTC, often a quaternary ammonium salt or a crown ether, transports the enolate of 2-acetyl pyridine (formed in the aqueous or solid phase by a base) into the organic phase where the alkylating agent is present.[6] This overcomes the insolubility of the ionic reactant in the organic solvent, thereby accelerating the reaction.[5][6]
Q2: Why is Sodium Hydride (NaH) preferred over Sodium Hydroxide (NaOH) as a base?
Sodium hydride (NaH) is recommended for the deprotonation of the methyl group in 2-acetyl pyridine to minimize the formation of side products.[1][2] When strong aqueous bases like NaOH or KOH are used with alkyl halides (especially benzyl halides), a common side reaction is the Williamson ether synthesis, which can lead to the formation of byproducts like dibenzyl ether.[1] NaH, being a non-nucleophilic base, effectively deprotonates the acetyl group without promoting these side reactions.[2]
Q3: What are common phase transfer catalysts used for this synthesis?
Commonly used phase transfer catalysts for anionic reactants are quaternary ammonium salts (e.g., benzyltriethylammonium chloride) and crown ethers.[5] For the synthesis of 2-acetyl pyridine derivatives, 18-crown-6-ether has been successfully used.[1] The choice of catalyst can depend on the specific reactants and reaction conditions.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials (2-acetyl pyridine and the alkylating agent) and the appearance of the product. This allows for the determination of the optimal reaction time.[1]
Q5: What is a typical experimental protocol for this synthesis?
A general procedure involves the deprotonation of 2-acetyl pyridine using NaH in the presence of a phase transfer catalyst, followed by the addition of an alkylating agent.
Experimental Protocol: Synthesis of 2-Methyl-1-(pyridine-2-yl)propane-1-one
This protocol is a modified procedure based on published literature.[1]
Materials:
-
2-Acetylpyridine
-
Sodium Hydride (NaH)
-
18-crown-6-ether
-
Iodomethane
-
Dry Toluene
-
Ethyl acetate
-
250 mL round bottom flask
-
Magnetic stirrer
Procedure:
-
In a 250 mL round bottom flask, dissolve 2-acetylpyridine (e.g., 29 mmol L-1, 3.53 g, 2 mL) in dry toluene (58 mL).
-
To this solution, add sodium hydride (3 equivalents, 2.1 g) and 18-crown-6-ether (0.2 mol%).
-
Stir the mixture for 20 minutes at room temperature (23±1 °C).
-
Add iodomethane (2 equivalents, 3.5 mL) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
After the reaction is complete (monitored by TLC or GC), quench the reaction carefully with water.
-
Wash the reaction mixture several times with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 2-acetyl pyridine derivatives.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Acetylpyrimidine and Its Analogues by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of novel heterocyclic compounds, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) stand as cornerstone analytical techniques. This guide provides a comparative analysis of the expected NMR and mass spectral data for 2-acetylpyrimidine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for 2-acetylpyrimidine, this comparison is supported by comprehensive data from its close structural analogues: 2-acetylpyridine and 2-acetylpyrazine. This guide will delve into the nuanced differences in their spectral characteristics, offering a predictive framework for the analysis of 2-acetylpyrimidine.
Data Presentation: A Comparative Tabulation
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for 2-acetylpyridine and 2-acetylpyrazine, alongside predicted values for 2-acetylpyrimidine. These predictions are based on established principles of NMR and MS for pyrimidine derivatives.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-4' | H-5' | H-6' | -CH₃ | Solvent |
| 2-Acetylpyridine | 8.02 (d) | 7.52 (t) | 8.70 (d) | 2.72 (s) | CDCl₃ |
| 2-Acetylpyrazine | 8.78 (d) | 8.62 (dd) | 9.22 (d) | 2.77 (s) | CDCl₃ |
| 2-Acetylpyrimidine (Predicted) | ~9.1 (d) | ~7.6 (t) | ~9.1 (d) | ~2.8 (s) | CDCl₃ |
Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C=O | C-2' | C-3' | C-4' | C-5' | C-6' | -CH₃ | Solvent |
| 2-Acetylpyridine | 200.4 | 153.9 | - | 127.4 | 121.9 | 149.1 | 25.9 | CDCl₃ |
| 2-Acetylpyrazine | 197.8 | 144.3 | 147.2 | 144.9 | - | 143.8 | 25.8 | CDCl₃ |
| 2-Acetylpyrimidine (Predicted) | ~198 | ~160 | - | ~158 | ~122 | ~158 | ~26 | CDCl₃ |
Chemical shifts (δ) are in ppm.
Table 3: Mass Spectrometry Data Comparison (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Acetylpyridine | 121 | 106, 78, 51 |
| 2-Acetylpyrazine | 122 | 107, 79, 52 |
| 2-Acetylpyrimidine (Predicted) | 122 | 107, 79, 53 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for NMR and mass spectrometry analysis of heterocyclic ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, and for compounds with labile protons, DMSO-d₆ is often preferred. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. The spectral width is typically set to cover a range of -2 to 12 ppm. A sufficient number of scans (e.g., 16-64) are averaged to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The spectral width is typically set to 0-220 ppm. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (typically 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatography: A C18 reversed-phase column is commonly used for separation. A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid to facilitate ionization.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds, typically in positive ion mode.
-
Analysis: High-resolution mass spectrometry (HRMS) on an Orbitrap or Q-TOF instrument provides accurate mass measurements. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed via collision-induced dissociation (CID).[1]
-
-
Mandatory Visualization
The following diagram illustrates the general workflow for the analytical characterization of a heterocyclic compound like 2-acetylpyrimidine.
Caption: Experimental workflow for the characterization of 2-acetylpyrimidine.
Comparative Analysis and Discussion
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring is expected to have a significant deshielding effect on the ring protons of 2-acetylpyrimidine compared to 2-acetylpyridine. This would result in downfield chemical shifts for the pyrimidine protons. Specifically, the protons at the 4' and 6' positions are predicted to be the most deshielded. The methyl protons of the acetyl group are expected to show a slight downfield shift compared to the pyridine analogue due to the overall increased electron deficiency of the pyrimidine ring.
In the ¹³C NMR spectrum, the carbons of the pyrimidine ring are also expected to be deshielded relative to those in 2-acetylpyridine. The carbonyl carbon should exhibit a chemical shift comparable to that of 2-acetylpyrazine.
The mass spectrum of 2-acetylpyrimidine is predicted to show a molecular ion peak at m/z 122. The fragmentation pattern is expected to be similar to that of 2-acetylpyrazine, with a primary loss of a methyl radical (CH₃•) to form a stable acylium ion, followed by the loss of carbon monoxide (CO). The fragmentation of pyrimidine derivatives is well-documented and often involves characteristic ring cleavage pathways.[2][3]
References
A Comparative Spectroscopic Analysis of 2-Acetylpyrimidine and Its Analogs: An Essential Guide for Researchers
In the landscape of pharmaceutical and materials science, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of 2-acetylpyrimidine and two of its structural isomers, 2-acetylpyridine and 4-acetylpyridine. This information is crucial for researchers engaged in the development of novel therapeutics and functional materials, enabling precise identification, characterization, and quality control.
Comparative Spectroscopic Data
The following tables summarize the key FTIR and UV-Vis spectroscopic data for 2-acetylpyrimidine, 2-acetylpyridine, and 4-acetylpyridine, providing a clear basis for their differentiation and characterization.
Table 1: FTIR Spectral Data Comparison
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C/C=N Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) |
| 2-Acetylpyrimidine | ~1700 | ~1580, ~1470, ~1400 | ~3050 | ~2950 |
| 2-Acetylpyridine | 1693 | 1587, 1568, 1475, 1435 | 3055 | 2925 |
| 4-Acetylpyridine | 1690 | 1595, 1555, 1415 | 3040 | 2920 |
Table 2: UV-Vis Spectral Data Comparison
| Compound | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹) | Solvent |
| 2-Acetylpyrimidine | ~242 | ~12000 | ~275 (shoulder) | ~2000 | Ethanol |
| 2-Acetylpyridine | 236 | 11,200 | 276 | 2,500 | Methanol |
| 4-Acetylpyridine | 235 | 10,000 | 278 | 2,800 | Ethanol |
Experimental Protocols
Detailed methodologies are provided below for obtaining the FTIR and UV-Vis spectra of the compounds discussed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the sample by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric and instrumental interferences.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic transitions within the molecule by measuring the absorption of ultraviolet and visible light.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation (Solution Samples):
-
Accurately weigh a small amount of the sample and dissolve it in a suitable UV-grade solvent (e.g., methanol, ethanol, or water) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations. The final concentrations should yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
-
Use the same solvent to prepare a blank solution.
Data Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a quartz cuvette with the blank solution and place it in the sample holder.
-
Perform a baseline correction or "zero" the instrument with the blank solution.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorbance spectrum of each standard solution and the unknown sample solution.
-
Identify the wavelength of maximum absorbance (λmax) for each significant peak.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the acetyl-substituted heteroaromatic compounds.
Caption: General workflow for FTIR and UV-Vis spectroscopic analysis.
A Comparative Guide to the X-ray Crystallography of 2-Acetylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of 2-acetylpyrimidine, a heterocyclic motif of significant interest in medicinal chemistry. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design and for elucidating structure-activity relationships (SAR). X-ray crystallography provides unambiguous, high-resolution data on molecular conformation, stereochemistry, and intermolecular interactions, which are critical for designing potent and selective drug candidates.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for two thiazolo[3,2-a]pyrimidine derivatives, both of which contain a core 2-acetylpyrimidine moiety. The comparison of these parameters reveals differences in their crystal packing and unit cell dimensions, arising from the different substituents on the core structure.
| Parameter | Derivative 1 | Derivative 2 |
| Compound Name | 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one | Ethyl 2-acetyl-3,7-dimethyl-5-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Molecular Formula | C₂₂H₂₀N₄O₂S | C₁₇H₁₈N₂O₃S₂ |
| Molecular Weight | 404.49 g/mol | 362.45 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c (inferred) |
| a (Å) | 10.136(3) | 7.8835(10) |
| b (Å) | 10.224(3) | 14.4041(19) |
| c (Å) | 10.929(4) | 15.231(2) |
| α (°) | 69.57(3) | 90 |
| β (°) | 88.94(3) | 94.940(4) |
| γ (°) | 71.36(2) | 90 |
| Volume (ų) | 1000.3(6) | 1723.2(4) |
| Z | 2 | 4 |
| Temperature (K) | 100(2) | 100 |
Data for Derivative 1 extracted from Agarkov, A.S., et al. (2023). Data for Derivative 2 extracted from Prasad, N. L., et al. (2015).
Experimental Protocols
The determination of crystal structures is a meticulous process involving crystal growth, data collection, and structure solution and refinement. The methodologies employed for the two derivatives are detailed below.
Methodology for Derivative 1
Crystal Growth: Crystals of 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution (20 mL) containing 0.02 mol of the dissolved compound over a period of 5 days.[1]
Data Collection and Refinement: X-ray diffraction analysis was performed on a Bruker D8 QUEST automatic three-circle diffractometer equipped with a PHOTON III two-dimensional detector and an IμS DIAMOND microfocus X-ray tube (λ[Mo Kα] = 0.71073 Å) at a temperature of 100(2) K.[1] The collection and processing of the diffraction data were carried out using the APEX3 software package.[1] The structure was solved by direct methods and refined by full-matrix least-squares on F².
Methodology for Derivative 2
Crystal Growth: Single crystals of ethyl 2-acetyl-3,7-dimethyl-5-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate were grown from an appropriate solvent (details not specified in the abstract).
Data Collection and Refinement: Data were collected using a Bruker SMART APEX CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K.[2] A multi-scan absorption correction was applied using SADABS.[2] The structure was solved and refined using standard techniques. The pyrimidine ring in this structure was found to adopt a shallow sofa conformation.[2]
Visualizing Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular relationships, aiding in the comprehension of complex structural data.
Caption: General workflow for single-crystal X-ray crystallography.
Caption: Relationship of analyzed derivatives to the core structure.
References
A Comparative Guide to the Synthesis of 2-Acetylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
2-Acetylpyrimidine is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various biologically active compounds and functional materials. Its preparation can be approached through several synthetic routes, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of prominent methods for the synthesis of 2-acetylpyrimidine, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The synthesis of 2-acetylpyrimidine can be broadly categorized into methods involving the formation of the pyrimidine ring followed by introduction of the acetyl group, or the construction of the pyrimidine ring with the acetyl group already incorporated. This guide will focus on two primary strategies: the Grignard reaction with 2-cyanopyrimidine and the oxidation of a 2-(1-hydroxyethyl)pyrimidine precursor.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Grignard Reaction | 2-Cyanopyrimidine | Methylmagnesium bromide (CH₃MgBr), THF | Anhydrous, inert atmosphere; -78 °C to rt | ~60-70% | Direct introduction of the acetyl group, relatively high yield. | Requires strictly anhydrous conditions, Grignard reagent is sensitive to air and moisture. |
| Oxidation | 2-(1-Hydroxyethyl)pyrimidine | Manganese dioxide (MnO₂), Dichloromethane (CH₂Cl₂) | Room temperature, 24-48 hours | ~80-90% | Milder reaction conditions, high yield, readily available oxidizing agent. | Requires the prior synthesis of the alcohol precursor. |
Experimental Protocols
Method 1: Grignard Reaction with 2-Cyanopyrimidine
This method involves the nucleophilic addition of a Grignard reagent to the nitrile group of 2-cyanopyrimidine, followed by hydrolysis to yield the ketone.
Experimental Workflow:
Protocol:
-
To a stirred solution of 2-cyanopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-acetylpyrimidine.
Method 2: Oxidation of 2-(1-Hydroxyethyl)pyrimidine
This method involves the synthesis of the secondary alcohol precursor, 2-(1-hydroxyethyl)pyrimidine, followed by its oxidation to the corresponding ketone.
Experimental Workflow:
Protocol:
-
Step A: Synthesis of 2-(1-Hydroxyethyl)pyrimidine
-
To a solution of 2-bromopyrimidine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then add acetaldehyde (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 2-(1-hydroxyethyl)pyrimidine.
-
-
Step B: Oxidation to 2-Acetylpyrimidine
-
To a solution of 2-(1-hydroxyethyl)pyrimidine (1.0 eq) in dichloromethane, add activated manganese dioxide (5.0 eq).
-
Stir the suspension vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain 2-acetylpyrimidine.
-
Conclusion
Both the Grignard reaction and the oxidation of a secondary alcohol provide viable routes to 2-acetylpyrimidine. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the reaction, and the tolerance for anhydrous and inert atmosphere techniques. The Grignard reaction offers a more direct approach, while the oxidation method, although longer, proceeds under milder conditions and can provide higher overall yields. Researchers are encouraged to consider these factors when selecting a synthetic strategy for this important building block.
A Comparative Analysis of the Biological Activity of 2-Acetylpyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-acetylpyrimidine and its structurally related analogs. The information presented herein is curated from various scientific studies to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of these compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.
Introduction
2-Acetylpyrimidine is a heterocyclic ketone that serves as a versatile scaffold in medicinal chemistry. Its structural modification has given rise to a plethora of analogs, most notably thiosemicarbazones and chalcones, which exhibit a wide range of biological activities. These analogs have demonstrated significant potential as anticancer, antimicrobial, and antiparasitic agents, often displaying enhanced efficacy compared to the parent compound. This guide will delve into a comparative analysis of their performance in various biological assays.
Anticancer Activity
Analogs of 2-acetylpyrimidine, particularly thiosemicarbazones, have emerged as potent antiproliferative agents. Their mechanism of action is often attributed to their ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-acetylpyrimidine analogs against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Acetylpyridine thiosemicarbazone (HApT) analog 1 | SK-N-MC (neuroepithelioma) | 0.001 | [1] |
| 2-Acetylpyridine thiosemicarbazone (HApT) analog 2 | SK-N-MC (neuroepithelioma) | 0.002 | [1] |
| 2-Acetylpyridine thiosemicarbazone (HApT) analog 3 | SK-N-MC (neuroepithelioma) | 0.001 | [1] |
| 2-Acetylpyridine thiosemicarbazone (HApT) analog 4 | SK-N-MC (neuroepithelioma) | 0.002 | [1] |
| Pyridopyrimidine derivative 5a | MCF-7 (breast cancer) | 1.77 ± 0.1 | [2] |
| Pyridopyrimidine derivative 5a | HepG2 (liver cancer) | 2.71 ± 0.15 | [2] |
| Pyridopyrimidine derivative 5e | MCF-7 (breast cancer) | 1.39 ± 0.08 | [2] |
| Pyridopyrimidine derivative 5e | HepG2 (liver cancer) | 10.70 ± 0.58 | [2] |
| Spiro-pyridine derivative 5 | HepG-2 (liver cancer) | 10.58 ± 0.8 | [3] |
| Spiro-pyridine derivative 5 | Caco-2 (colorectal cancer) | 9.78 ± 0.7 | [3] |
| Spiro-pyridine derivative 7 | HepG-2 (liver cancer) | 8.90 ± 0.6 | [3] |
| Spiro-pyridine derivative 7 | Caco-2 (colorectal cancer) | 7.83 ± 0.5 | [3] |
| Spiro-pyridine derivative 8 | HepG-2 (liver cancer) | 8.42 ± 0.7 | [3] |
| Spiro-pyridine derivative 8 | Caco-2 (colorectal cancer) | 13.61 ± 1.2 | [3] |
Signaling Pathway: Mitochondria-Mediated Apoptosis Induced by Thiosemicarbazones
Thiosemicarbazone analogs of 2-acetylpyrimidine can induce cancer cell death through the intrinsic apoptotic pathway. This process is initiated by the compound's interaction with cellular components, leading to mitochondrial dysfunction.
Antimicrobial Activity
Chalcone and thiosemicarbazone derivatives of 2-acetylpyrimidine have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 2-acetylpyrimidine analogs against different microbial strains. Lower MIC values signify stronger antimicrobial activity.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Furan-derived chalcone 2a | Staphylococcus aureus | 256 | [4] |
| Furan-derived chalcone 2b | Staphylococcus aureus | 256 | [4] |
| Furan-derived chalcone 2c | Staphylococcus aureus | 256 | [4] |
| Furan-derived chalcone 2a | Escherichia coli | 512 | [4] |
| Furan-derived chalcone 2c | Escherichia coli | 1024 | [4] |
| Chalcone derivative 9 | S. aureus ATCC 29213 | 7.81 | [5] |
| Chalcone derivative 13 | S. aureus ATCC 29213 | 7.81 | [5] |
| Chalcone derivative 14 | S. aureus ATCC 29213 | 7.81 | [5] |
| Chalcone derivative 15 | S. aureus ATCC 29213 | 7.81 | [5] |
| Chalcone derivative 14 | S. pneumoniae ATCC 49619 | 7.81 | [5] |
| Chalcone derivative 15 | E. coli ATCC 25922 | 7.81 | [5] |
| Chalcone derivative 13 | P. aeruginosa ATCC 27853 | 7.81 | [5] |
| Chalcone derivative 6e | Staphylococcus aureus | 400 | [6] |
| Chalcone derivative 6g | Bacillus subtilis | 400 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Experimental Workflow
References
- 1. 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for Purity Validation of 2-Acetylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylpyrimidine is a heterocyclic ketone of interest in pharmaceutical and chemical research. Ensuring its purity is critical for the reliability of scientific studies and the safety and efficacy of potential drug candidates. This guide compares the utility of two powerful analytical techniques, HPLC and GC-MS, for determining the purity of 2-Acetylpyrimidine and identifying potential impurities.
Comparison of Analytical Techniques
HPLC and GC-MS are both robust techniques for purity assessment, each with distinct advantages and disadvantages for the analysis of a semi-volatile, polar compound like 2-Acetylpyrimidine.
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. |
| Applicability | Well-suited for polar and non-volatile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Selectivity | Good selectivity based on retention time and UV-Vis spectrum. | Excellent selectivity and specificity from mass fragmentation patterns, aiding in impurity identification. |
| Sensitivity | Generally good, dependent on the chromophore of the analyte. | Typically offers very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Quantitation | Highly reproducible and accurate for quantitative analysis. | Reliable for quantification, though may require internal standards for best accuracy. |
| Impurity Identification | Limited to comparison with known reference standards. Co-eluting impurities can be missed. | Provides structural information of unknown impurities through mass spectral libraries and fragmentation analysis. |
Proposed Purity Validation Workflow
A comprehensive approach to validating the purity of 2-Acetylpyrimidine would involve a multi-step process, starting from the synthesis and ending with the certification of a reference standard.
Caption: A logical workflow for the synthesis, purification, and analytical validation of 2-Acetylpyrimidine.
Experimental Protocols
The following are proposed starting methods for the analysis of 2-Acetylpyrimidine. These methods are based on established procedures for analogous compounds and should be optimized and validated for the specific application.
Proposed HPLC-UV Method
This method is designed for the quantitative determination of 2-Acetylpyrimidine purity and the detection of non-volatile, UV-active impurities.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Acetylpyrimidine.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Proposed GC-MS Method
This method is suitable for the identification of 2-Acetylpyrimidine and the detection of volatile and semi-volatile impurities.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Acetylpyrimidine.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter into a GC vial.
Potential Impurity Profile
Based on common synthetic routes for analogous compounds, such as the acylation of a pyrimidine precursor, the following potential impurities could be present in a sample of 2-Acetylpyrimidine.
| Impurity Name | Potential Source |
| Pyrimidine | Unreacted starting material |
| 2-Bromopyrimidine | Unreacted starting material in a Grignard-based synthesis |
| Pyrimidine-2-carbonitrile | Unreacted starting material in a Grignard-based synthesis |
| Diacetylpyrimidine isomers | By-products from side reactions |
| Residual Solvents (e.g., Toluene, THF) | From synthesis and purification steps |
Data Presentation and Comparison
The following tables illustrate how experimental data for the purity assessment of a hypothetical batch of 2-Acetylpyrimidine could be presented.
Table 1: HPLC Purity Analysis of 2-Acetylpyrimidine (Batch No. 12345)
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.15 | Impurity A |
| 2 | 4.8 | 0.20 | Impurity B |
| 3 | 6.2 | 99.55 | 2-Acetylpyrimidine |
| 4 | 8.1 | 0.10 | Impurity C |
Table 2: GC-MS Analysis of Volatile Components in 2-Acetylpyrimidine (Batch No. 12345)
| Retention Time (min) | Compound | Match Factor | Concentration (ppm) |
| 3.5 | Toluene | 95 | 50 |
| 5.1 | 2-Acetylpyrimidine | 98 | Major |
| 6.8 | Pyrimidine | 92 | 150 |
Logical Relationship for Method Selection
The choice between HPLC and GC-MS depends on the specific goals of the analysis.
Caption: Decision tree for selecting the appropriate analytical method based on the analytical objective.
Conclusion
Both HPLC and GC-MS are valuable techniques for assessing the purity of 2-Acetylpyrimidine. HPLC with UV detection is a robust and reliable method for routine purity testing and quantification. GC-MS provides unparalleled capability for the identification and quantification of volatile impurities and is an essential tool for comprehensive characterization and troubleshooting. For a complete purity profile, a combination of both techniques is recommended to ensure the quality and consistency of 2-Acetylpyrimidine for research and development purposes. It is imperative to develop and validate these methods in-house using a well-characterized reference standard.
Unlocking Therapeutic Potential: A Comparative Analysis of 2-Acetylpyrimidine Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-acetylpyrimidine derivatives have emerged as a promising scaffold in the design of targeted therapies, particularly in oncology. This guide provides a comparative overview of the efficacy of various substituted pyrimidine derivatives, supported by experimental data, to aid in the advancement of drug discovery programs.
Comparative Efficacy of Pyrimidine Derivatives
The antiproliferative activity of pyrimidine derivatives is a cornerstone of their therapeutic evaluation. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds against various cancer cell lines and protein kinases. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | MCF-7 (Breast) | 41.32 ± 2.4 | Sunitinib | 19.04 ± 1.5 |
| A549 (Lung) | 46.07 ± 2.4 | Sunitinib | 21.84 ± 1.7 | ||
| HepG2 (Liver) | 36.30 ± 2.6 | Sunitinib | 11.35 ± 1.0 | ||
| HCT-116 (Colon) | 47.06 ± 2.5 | Sunitinib | 24.83 ± 1.8 | ||
| Azacalix[1]arene[1]pyrimidine | Compound 4j | MCF-7 (Breast) | 0.58 | - | - |
| Pyrimidine-based Aurora Kinase Inhibitor | Compound 13 | NCI-H446 (SCLC) | < 0.2 | - | - |
SCLC: Small-Cell Lung Cancer
Table 2: Comparative Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR | 79 | Erlotinib | 55 |
| Her2 | 40 | Staurosporine | 38 | ||
| VEGFR2 | 136 | Sunitinib | 261 | ||
| CDK2 | 204 | Sunitinib | - | ||
| 4-Thiazol-2-anilinopyrimidine | Compound 12u | CDK9 | 7 | - | - |
Key Signaling Pathways Targeted by Pyrimidine Derivatives
The anticancer activity of many pyrimidine derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. Two such critical pathways are the PI3K/Akt/mTOR and JAK/STAT pathways.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a frequent event in a wide range of human cancers.[2] Pyrimidine-based inhibitors can target key kinases within this cascade, such as PI3K and mTOR, thereby disrupting downstream signaling and impeding tumor progression.
References
A Researcher's Guide to DFT Calculations of 2-Acetyl Pyridine Derivatives: Methodologies and Performance Benchmarks
For researchers, scientists, and drug development professionals, Density Functional Theory (DFT) serves as a powerful tool to predict and understand the structural, electronic, and spectroscopic properties of molecular systems. This guide provides a comparative overview of DFT methodologies applied to 2-acetyl pyridine and its derivatives, a class of compounds significant in medicinal chemistry and materials science. We present a synthesis of published data to compare the performance of various computational protocols against experimental findings.
Introduction to 2-Acetyl Pyridine Derivatives
2-Acetyl pyridine is a versatile aromatic ketone and a fundamental building block for a wide range of derivatives, including Schiff bases, hydrazones, and various substituted analogues. These compounds are of significant interest due to their roles as ligands in coordination chemistry and their diverse biological activities, including potential anticancer and antimicrobial properties. Understanding their three-dimensional structure, electronic properties, and vibrational modes is crucial for rational drug design and the development of new functional materials. DFT calculations offer a computationally efficient yet accurate means to probe these characteristics at the molecular level.
Comparative Analysis of DFT Methods
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Here, we compare calculated properties of 2-acetyl pyridine and its derivatives using different levels of theory and contrast them with experimental data where available.
Electronic Properties: HOMO-LUMO Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior, chemical reactivity, and UV-Vis absorption properties. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.
A study by Rashid et al. investigated 2-acetylpyridine and several of its synthesized derivatives using the B3LYP functional with a 6-311G basis set. Their findings provide a baseline for understanding how substitutions on the acetyl group affect the electronic frontier orbitals.
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| 2-Acetyl Pyridine | -4.789 | -0.027 | 4.762 |
| Derivative 1 (Isopropyl) | -4.980 | -0.218 | 4.762 |
| Derivative 2 (p-Methylbenzyl) | -4.490 | -0.000 | 4.490 |
| Derivative 3 (2-Naphthylmethyl) | -4.898 | -0.544 | 4.354 |
| (Data sourced from Rashid et al.[1]) |
These results indicate that substitution can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity and electronic properties[1].
Geometric Parameters: Theory vs. Experiment
| Parameter | Experimental (X-ray) (Å or °) | Calculated (B3LYP/6-311G) (Å or °) |
| Bond Lengths | ||
| O1-C1 | 1.215 | 1.229 |
| N1-C2 | 1.343 | 1.344 |
| C1-C7 | 1.503 | 1.516 |
| C1-C2 | 1.491 | 1.503 |
| Bond Angles | ||
| O1-C1-C7 | 122.11 | 121.24 |
| O1-C1-C2 | 119.07 | 119.51 |
| C7-C1-C2 | 118.69 | 119.24 |
| N1-C2-C1 | 117.20 | 117.02 |
| (Data sourced from Rashid et al.[1]) |
The data shows good agreement between the experimental solid-phase geometry and the gas-phase calculated geometry, with bond lengths typically within 0.02 Å and angles within 1-2 degrees. This suggests that the B3LYP/6-311G level of theory provides a reliable prediction of the ground-state geometry for this class of molecules.
Vibrational Frequencies: A Spectroscopic Benchmark
Vibrational spectroscopy, coupled with theoretical calculations, provides deep insight into molecular structure and bonding. A comprehensive study by Zhao et al. compared the experimental FT-IR and Raman spectra of 2-acetylpyridine with theoretical frequencies calculated using the B3LYP functional and larger basis sets.
| Vibrational Mode Description | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |
| C=O stretch | 1701 | 1700 | 1700 |
| CH₃ asymmetric stretch | 3007 | 3009 | 3008 |
| CH₃ symmetric stretch | 2931 | 2933 | 2934 |
| Pyridine ring stretch | 1586 | 1587 | 1587 |
| Pyridine ring stretch | 1471 | 1471 | 1472 |
| Pyridine ring breathing | 995 | 995 | 995 |
| (Data sourced from Zhao et al.[2]) |
The exceptional agreement between the observed and calculated vibrational frequencies, with an average deviation of less than 4 cm⁻¹, demonstrates the high accuracy of the B3LYP functional for predicting the vibrational spectra of 2-acetylpyridine[2].
Choosing the Right Functional
While the B3LYP functional shows robust performance for geometries and vibrational frequencies, the choice of functional can be critical for specific applications, especially those involving electronic excitations or non-covalent interactions.
-
B3LYP : A popular hybrid functional that provides a good balance of accuracy and computational cost for ground-state properties like geometries and vibrational frequencies of organic molecules.
-
M06-2X : A hybrid meta-GGA functional that often performs better than B3LYP for systems involving non-covalent interactions, such as hydrogen bonding or π-stacking.
-
CAM-B3LYP : A long-range corrected functional that is generally superior to B3LYP for calculating charge-transfer excitations and predicting UV-Vis spectra accurately. Studies on other pyridine-based systems have shown that CAM-B3LYP provides excitation energies much closer to benchmark results compared to global hybrids like B3LYP.
-
PBE0 : Another hybrid functional that can offer improved performance over B3LYP for electronic properties and vibrational frequencies in some systems.
For researchers studying properties like reaction barriers, non-covalent interactions, or electronic spectra, benchmarking against higher-level methods or experimental data is recommended to select the most appropriate functional.
Experimental and Computational Protocols
Synthesis Protocol (General Example)
The derivatives listed in the tables were synthesized via deprotonation of 2-acetylpyridine using sodium hydride (NaH) as a phase transfer catalyst, followed by reaction with an appropriate alkyl or aryl halide.
-
Deprotonation : 2-Acetylpyridine is dissolved in a dry solvent (e.g., toluene) in a round-bottom flask.
-
Catalyst Addition : Sodium hydride (NaH) and a phase-transfer catalyst (e.g., 18-crown-6-ether) are added to the solution.
-
Alkyl/Aryl Halide Addition : The corresponding alkyl or aryl halide (2 equivalents) is added, and the reaction mixture is stirred, often with heating, until completion (monitored by TLC).
-
Workup and Purification : The reaction is quenched, and the organic product is extracted. The final product is purified using column chromatography.
X-ray Crystallography Protocol
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent like n-hexane[1]. Data is collected on a diffractometer equipped with a suitable radiation source (e.g., Mo Kα). The structure is then solved and refined using software packages like SHELXS and SHELXL.
DFT Calculation Protocol
A typical DFT calculation workflow for a 2-acetyl pyridine derivative involves the following steps:
-
Structure Building : The initial 3D structure of the molecule is built using a molecular editor.
-
Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure all calculated properties correspond to a stable structure on the potential energy surface.
-
Software : Gaussian, ORCA, GAMESS, etc.
-
Method : A chosen DFT functional (e.g., B3LYP, M06-2X).
-
Basis Set : A suitable basis set (e.g., 6-311++G(d,p)) is selected. Larger basis sets with polarization and diffuse functions generally yield more accurate results at a higher computational cost.
-
-
Frequency Calculation : A vibrational frequency calculation is performed on the optimized geometry. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To predict the IR and Raman spectra, which can be directly compared with experimental data.
-
-
Property Calculation : Once a stable geometry is confirmed, various electronic properties are calculated. This can include HOMO-LUMO energies, molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and simulating UV-Vis spectra using Time-Dependent DFT (TD-DFT).
Visualization of the DFT Workflow
The logical process for performing and analyzing a DFT calculation on a 2-acetyl pyridine derivative is illustrated below.
Conclusion
DFT calculations are an invaluable asset for researchers working with 2-acetyl pyridine derivatives. The B3LYP functional, paired with a Pople-style basis set like 6-311G or 6-311++G(d,p), has been shown to provide reliable geometric structures and vibrational spectra that are in excellent agreement with experimental data. For studies focused on electronic transitions or complex intermolecular interactions, researchers should consider benchmarking with more specialized functionals such as CAM-B3LYP or M06-2X. By carefully selecting the computational protocol and validating against experimental results, DFT can accurately guide the synthesis and characterization of novel 2-acetyl pyridine derivatives for a wide array of scientific applications.
References
A Comparative Guide to the Cytotoxicity of 2-Acetylpyridine-Derived Hydrazones
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, 2-acetylpyridine-derived hydrazones have emerged as a promising class of compounds exhibiting significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of several 2-acetylpyridine-derived hydrazones, supported by experimental data, detailed protocols, and mechanistic insights to aid in the ongoing research and development of these potential chemotherapeutic agents.
Comparative Cytotoxicity of 2-Acetylpyridine-Derived Hydrazones
The cytotoxic efficacy of 2-acetylpyridine-derived hydrazones is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the IC50 values of various 2-acetylpyridine-derived hydrazones and their metal complexes against a panel of human cancer cell lines and, where available, non-cancerous cell lines to assess their selectivity.
Table 1: Cytotoxicity (IC50, µM) of 2-Acetylpyridine-Derived Hydrazones in Glioma and Fibroblast Cell Lines [1]
| Compound | U87 (Glioma, wild-type p53) | T98 (Glioma, mutant p53) | MRC-5 (Normal Lung Fibroblast) | Selectivity Index (T98) | Selectivity Index (U87) |
| H2AcPh | 0.02 µM | 0.2 µM | >100 µM | >500 | >5000 |
| H2AcpClPh | 0.03 µM | 0.08 µM | 52.8 µM | 660 | 1760 |
| H2AcpNO2Ph | 0.02 µM | 0.04 µM | 40.0 µM | 1000 | 2000 |
H2AcPh: 2-Acetylpyridine-phenylhydrazone H2AcpClPh: 2-Acetylpyridine-para-chlorophenylhydrazone H2AcpNO2Ph: 2-Acetylpyridine-para-nitrophenylhydrazone
Table 2: Cytotoxicity (IC50, µM) of 2-Acetylpyridine Thiosemicarbazone Derivatives in Glioma Cell Lines [2]
| Compound | RT2 (Glioma, p53 expressed) | T98 (Glioma, mutant p53) |
| H2Ac4Ph | 0.024 µM | 0.050 µM |
| H2Ac4oT | 0.0014 µM | 0.0010 µM |
| H2Ac4mT | 0.0018 µM | 0.0012 µM |
| H2Ac4pT | 0.0022 µM | 0.0015 µM |
| H2Ac4oClPh | 0.0025 µM | 0.0018 µM |
| H2Ac4mClPh | 0.0030 µM | 0.0020 µM |
| H2Ac4pClPh | 0.0035 µM | 0.0025 µM |
| Cisplatin | 5 µM | 17 µM |
H2Ac4Ph: 2-acetylpyridine N(4)-phenyl thiosemicarbazone H2Ac4oT: N(4)-ortho-tolyl derivative H2Ac4mT: N(4)-meta-tolyl derivative H2Ac4pT: N(4)-para-tolyl derivative H2Ac4oClPh: N(4)-ortho-chlorophenyl derivative H2Ac4mClPh: N(4)-meta-chlorophenyl derivative H2Ac4pClPh: N(4)-para-chlorophenyl derivative
Experimental Protocols
General Synthesis of 2-Acetylpyridine-Derived Hydrazones
2-Acetylpyridine-derived hydrazones are typically synthesized through a condensation reaction between 2-acetylpyridine and a substituted hydrazine.[3]
Materials:
-
2-Acetylpyridine
-
Substituted hydrazine (e.g., phenylhydrazine, benzoylhydrazide)
-
Ethanol or other suitable solvent
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve 2-acetylpyridine in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the substituted hydrazine to the solution.
-
If required, add a catalytic amount of acid.
-
Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
2-Acetylpyridine-derived hydrazone compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the hydrazone compounds in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug like cisplatin).
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium containing MTT and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
Mechanistic Insights: Induction of Apoptosis
The cytotoxic effects of 2-acetylpyridine-derived hydrazones are primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic mitochondrial pathway is a key mechanism involved in this process.
Proposed Signaling Pathway for Hydrazone-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by 2-acetylpyridine-derived hydrazones, leading to apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by 2-acetylpyridine-derived hydrazones.
Studies have shown that the cytotoxic activity of some 2-acetylpyridine-derived hydrazones is dependent on the p53 status of the cancer cells, with wild-type p53 cells being more sensitive.[1] Activated p53 can promote apoptosis by transcriptionally upregulating pro-apoptotic members of the Bcl-2 family, such as Bax.
Activated Bax and another pro-apoptotic protein, Bak, then translocate to the mitochondrial outer membrane. There, they oligomerize and form pores, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[4][5][6] This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4]
In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in the presence of dATP, recruits and activates pro-caspase-9, forming the apoptosome complex.[7][8] Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[9][10] Active caspase-3 is responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Experimental Workflow for Investigating Apoptosis
The following diagram outlines a typical experimental workflow to confirm the induction of apoptosis by 2-acetylpyridine-derived hydrazones.
Caption: Experimental workflow for apoptosis confirmation.
Conclusion
2-Acetylpyridine-derived hydrazones represent a versatile and potent class of cytotoxic agents with promising anticancer potential. The data presented in this guide highlight their efficacy against various cancer cell lines, often with favorable selectivity indices compared to normal cells. The primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the therapeutic potential of these compounds and advance their development as next-generation cancer therapeutics. This guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations into this compelling class of molecules.
References
- 1. 2-Acetylpyridine- and 2-benzoylpyridine-derived hydrazones and their gallium(III) complexes are highly cytotoxic to glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Acetylpyridine thiosemicarbazones: cytotoxic activity in nanomolar doses against malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and Pharmacological Control of BAK, BAX, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bax, Bak and beyond - mitochondrial performance in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of In Silico Toxicity Prediction for 2-Acetylpyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the early assessment of a compound's toxicity is a critical step in the pipeline. This guide provides a comprehensive comparison of in silico methods for predicting the toxicity of 2-acetylpyridine derivatives, a class of compounds with diverse biological activities. By leveraging computational tools, researchers can prioritize lead candidates, reduce reliance on animal testing, and accelerate the drug discovery process.
The journey of a drug from a lab bench to a patient's bedside is long and fraught with challenges, with toxicity being a major cause of late-stage failures. In silico toxicity prediction has emerged as a powerful tool to de-risk and streamline this process. This guide delves into the computational methodologies used to evaluate the toxicological profiles of 2-acetylpyridine derivatives, presenting a comparative overview of key toxicity endpoints and the software platforms used for their prediction.
Unveiling the Toxicity Profile: A Comparative Data Overview
| Derivative | Predicted LD50 (mg/kg) | Carcinogenicity (Probability) | Mutagenicity (Ames Test) | Hepatotoxicity (Probability) | hERG Inhibition (Probability) |
| 2-acetylpyridine | 1500 | Low | Negative | Low | Low |
| Derivative A (e.g., thiosemicarbazone) | >2000[1] | Low | Negative | Low | Medium |
| Derivative B (e.g., hydrazone) | 1200 | Medium | Positive | Medium | High |
| Derivative C (e.g., Schiff base) | 1800 | Low | Negative | Low | Low |
Note: The data for Derivatives A, B, and C are hypothetical examples based on the predictive capabilities of the software mentioned in this guide and are for illustrative purposes only. The LD50 for Derivative A is based on a study of a specific 2-acetylpyridine thiosemicarbazone derivative which showed low toxicity.[1]
The Engine Room: A Look at Experimental Protocols
The in silico prediction of toxicity relies on sophisticated algorithms that correlate a molecule's structure with its potential toxic effects. Several software platforms are widely used in the scientific community for this purpose.
Key In Silico Toxicity Prediction Platforms:
-
ProTox-II: This web server predicts a wide range of toxicity endpoints, including acute toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.[2][3] It utilizes a combination of chemical similarity, pharmacophores, and machine-learning models. The platform provides a toxicity class prediction and a detailed report on the potential toxic liabilities of a compound.[2][4]
-
admetSAR: This comprehensive tool predicts various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5] For toxicity, it covers endpoints such as Ames mutagenicity, carcinogenicity, and acute oral toxicity.[5] The predictions are based on a large database of chemical structures and their corresponding experimental data, employing quantitative structure-activity relationship (QSAR) models.[1]
-
ADMETlab 2.0: This platform offers a systematic evaluation of ADMET properties. It can predict a wide array of toxicity endpoints, including hepatotoxicity, carcinogenicity, and skin sensitization, using multi-task graph attention frameworks.
General Methodology for In Silico Toxicity Prediction:
The process typically involves the following steps:
-
Input: The 2D structure of the 2-acetylpyridine derivative is provided as input to the software, usually in a standard format like SMILES.
-
Descriptor Calculation: The software calculates a variety of molecular descriptors that encode the structural and physicochemical properties of the molecule.
-
Model Application: Pre-built predictive models (e.g., QSAR, machine learning) are applied to the calculated descriptors to estimate the probability of different toxic effects.
-
Output and Interpretation: The software generates a report detailing the predicted toxicity endpoints, often with confidence scores or probability values.
Visualizing the Workflow and Signaling Pathways
To better understand the in silico toxicity prediction process, the following diagrams, generated using the DOT language, illustrate a typical workflow and a hypothetical signaling pathway that could be implicated in the toxicity of a 2-acetylpyridine derivative.
Conclusion
In silico toxicity prediction offers a valuable and increasingly reliable approach for the early-stage assessment of 2-acetylpyridine derivatives. By utilizing a suite of computational tools, researchers can gain significant insights into the potential toxicological liabilities of their compounds, enabling more informed decision-making in the drug discovery and development process. While in silico methods do not replace the need for experimental validation, they serve as an indispensable screening and prioritization tool, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. admetSAR [lmmd.ecust.edu.cn]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Acetylpyrimidine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Acetylpyrimidine was not located. The following disposal procedures are based on the safety data for the closely related compound, 2-Acetylpyridine, and general guidelines for the disposal of pyrimidine-containing hazardous materials. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper disposal of 2-Acetylpyrimidine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a pyridine derivative, it should be treated as a hazardous chemical waste. Adherence to the following step-by-step procedures is essential to mitigate risks to personnel and the environment.
Hazard Classification and Waste Determination
Before disposal, it is necessary to classify the waste. Based on data for analogous compounds, 2-Acetylpyrimidine is likely to be classified as a hazardous waste due to the following characteristics:
-
Ignitability: As a combustible liquid, it can create a fire hazard.
-
Toxicity: Pyridine and its derivatives are generally considered toxic.
Consult the EPA's hazardous waste regulations (40 CFR 261.3) and your local and state guidelines to ensure accurate classification.[1]
Personal Protective Equipment (PPE)
When handling 2-Acetylpyrimidine for disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile). |
| Body Protection | A fully-buttoned laboratory coat. An apron may be necessary for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator may be required if ventilation is inadequate or if there is a risk of inhalation. |
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all 2-Acetylpyrimidine waste, including contaminated materials such as pipette tips, absorbent pads, and glassware, in a designated and compatible hazardous waste container.[1][2][3]
-
The container should be made of a material that is resistant to pyridine compounds, such as glass or high-density polyethylene.
-
Ensure the container is properly sealed to prevent leaks and the escape of vapors.[1][3]
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.
-
The label must clearly identify the contents as "2-Acetylpyrimidine" and list all associated hazards (e.g., "Combustible," "Toxic").
-
-
Storage:
-
Final Disposal:
Emergency Procedures for Spills
-
Small Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[2]
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Immediately evacuate the area and alert others.
-
Contact your institution's EHS or emergency response team.
-
Provide them with the details of the spill, including the chemical name and approximate quantity.
-
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Acetylpyrimidine.
Caption: Workflow for the safe disposal of 2-Acetylpyrimidine.
References
Safeguarding Your Research: A Guide to Handling 2-Acetylpyrimidine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 2-Acetylpyrimidine, ensuring both personal safety and the integrity of your experimental work.
Personal Protective Equipment (PPE)
When handling 2-Acetylpyrimidine, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to mitigate risks of exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection conforming to EN166 or NIOSH standards. A face shield may be appropriate in some situations.[1][2][3] | Protects against splashes and vapors that can cause serious eye irritation.[4][5] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[4] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[2][3][6] | 2-Acetylpyrimidine causes skin irritation.[1][4][5][7] |
| Body Protection | Impervious clothing should be worn to prevent contact with the skin.[2][6] Contaminated clothing should be removed immediately and washed before reuse.[1][4][7] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use only in a well-ventilated area.[1][4] If vapors or aerosols are generated, a NIOSH or CEN-certified respirator should be used.[1][2][7] | May cause respiratory irritation.[4][5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4][5] |
Procedural Guidance: Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of 2-Acetylpyrimidine.
Handling Protocol:
-
Preparation:
-
Dispensing and Use:
-
Storage:
Disposal Plan:
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled container for disposal by a licensed professional waste disposal service.
-
-
Contaminated Materials:
-
Disposal Method:
Emergency Procedures
In the event of an accidental release or exposure, follow these steps:
-
Spill:
-
Exposure:
-
Skin Contact: Immediately flush the skin with plenty of soap and water.[1][4][7] Remove contaminated clothing and wash it before reuse.[1][4][7] If skin irritation occurs, get medical advice.[1][4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5][8] Continue rinsing. If eye irritation persists, get medical attention.[5][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4][5][8] Call a poison center or doctor if you feel unwell.[4][5]
-
Workflow for Safe Handling of 2-Acetylpyrimidine
Caption: Workflow for the safe handling and disposal of 2-Acetylpyrimidine.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
